molecular formula C7H10ClN3 B1368339 6-chloro-N-propylpyridazin-3-amine CAS No. 951885-19-1

6-chloro-N-propylpyridazin-3-amine

Cat. No.: B1368339
CAS No.: 951885-19-1
M. Wt: 171.63 g/mol
InChI Key: QXJWIXPQOHPVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-propylpyridazin-3-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-N-propylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJWIXPQOHPVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561217
Record name 6-Chloro-N-propylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-19-1
Record name 6-Chloro-N-propyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-propylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Chloro-N-propylpyridazin-3-amine: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-propylpyridazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridazine, this molecule serves as a versatile building block for the development of novel chemical entities with potential therapeutic applications. This document delineates its core physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines its chemical reactivity and a general synthetic pathway, and presents detailed, field-proven protocols for its analytical characterization. The guide is structured to deliver not only technical data but also the scientific rationale behind the methodologies, ensuring a robust and reproducible understanding for researchers in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound belongs to the pyridazine class of heterocycles, which are known pharmacophores in a range of biologically active molecules.[1] The structure is defined by a pyridazine ring substituted with a chlorine atom and an N-propylamine group. Note that the common literature and commercial sources often refer to the isomeric N-isopropyl derivative. This guide will focus on the N-propyl (straight-chain) isomer but will reference the more commonly cited CAS number for the N-isopropyl isomer for database continuity.

  • IUPAC Name: this compound

  • Synonyms: (6-Chloropyridazin-3-yl)-propyl-amine, 6-Chloro-N-propyl-3-pyridazinamine

  • CAS Number: 1007-55-2 (for the related isomer 6-chloro-N-isopropylpyridazin-3-amine)[2][3]

  • Molecular Formula: C₇H₁₀ClN₃[2]

  • Canonical SMILES: CCCN C1=CC(=NN=C1)Cl

Below is a visualization of the molecule's two-dimensional structure.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from solubility and stability to its suitability for specific reaction conditions. The data presented below for the related isomer, 6-chloro-N-isopropylpyridazin-3-amine, is largely derived from computational models and provides a strong baseline for experimental validation.[3]

PropertyValueSource
Molecular Weight 171.63 g/mol PubChem[3]
Monoisotopic Mass 171.0563250 DaPubChem[3]
Appearance Off-white solid (observed)Vendor Data[2]
XLogP3 (Predicted) 1.9PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Polar Surface Area 37.8 ŲPubChem[3]
pKa (Predicted) ~2.3 (for the pyridazine ring nitrogens)Inferred[1]

Spectroscopic and Analytical Profile

A robust analytical profile is essential for structure confirmation and purity assessment. The following sections detail the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the primary tool for structural elucidation. We anticipate the following signals:

    • Pyridazine Ring Protons (2H): Two signals, appearing as doublets in the aromatic region (approx. δ 6.8-7.5 ppm). Their specific shifts are influenced by the electron-withdrawing chlorine and electron-donating amine group.

    • N-H Proton (1H): A broad singlet whose chemical shift is dependent on concentration and solvent. It will likely couple to the adjacent CH₂ group.

    • Propyl Group Protons (7H):

      • α-CH₂: A triplet (or quartet if coupled to the N-H) deshielded by the adjacent nitrogen (approx. δ 3.2-3.5 ppm).

      • β-CH₂: A sextet, shielded relative to the α-protons (approx. δ 1.6-1.8 ppm).

      • γ-CH₃: A triplet, the most upfield signal (approx. δ 0.9-1.0 ppm).

  • ¹³C NMR: The carbon spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule. The carbons of the pyridazine ring will appear in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the propyl group will be upfield (δ 10-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule.

  • Isotopic Pattern: A critical diagnostic feature will be the presence of a characteristic isotopic cluster for a molecule containing one chlorine atom. This manifests as two peaks: one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

  • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthesis

Core Reactivity

The chemical behavior of this compound is dominated by two key features:

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles.[4] This lability is due to the electron-deficient nature of the π-deficient pyridazine ring.[1] This reaction is the most valuable transformation for this class of compounds, allowing for the introduction of diverse functionalities (e.g., O-, N-, S-, and C-based nucleophiles) to build molecular complexity.

  • Basicity: The molecule possesses several basic nitrogen atoms. The N-propylamino group is a typical alkylamine base, while the pyridazine ring nitrogens are weakly basic (pKa ≈ 2.3).[1] These sites can be protonated or act as ligands for metal catalysts.

General Synthetic Pathway

This class of compounds is commonly synthesized via the nucleophilic substitution of a dichloropyridazine precursor with the desired amine.

A general, reliable protocol involves reacting 3,6-dichloropyridazine with propyl-amine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to scavenge the HCl byproduct.[5][6] The reaction typically proceeds with good selectivity for mono-substitution at moderate temperatures.

Experimental Protocols

The following protocols are designed as self-validating systems for the routine analysis of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to separate the target compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or over-reacted (bis-substituted) products.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further as needed.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound (~1mg) prep2 Dissolve in 1mL ACN/Water (50:50) prep1->prep2 analysis1 Inject 10µL onto C18 Column prep2->analysis1 analysis2 Run Gradient (10-90% B over 15 min) analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Purity data1->data2

Caption: Workflow for HPLC purity determination.

Protocol: Structure Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • Interpretation: Correlate the observed chemical shifts, integrations, and coupling patterns to the expected structure as outlined in Section 3.1.

Applications in Medicinal Chemistry

The pyridazine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive chlorine handle, which allows for the facile construction of molecular libraries via SₙAr chemistry.[4] By varying the nucleophile that displaces the chlorine, researchers can rapidly synthesize a wide array of analogues to probe structure-activity relationships (SAR) for targets such as kinases, GPCRs, and other enzymes.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. Based on data for structurally similar compounds like 6-amino-3-chloropyridazine, the following GHS hazard statements may apply:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical building block for drug discovery and development. Its well-defined structure, predictable spectroscopic signature, and, most importantly, the reactive chlorine atom at the 6-position make it an ideal substrate for generating novel molecular entities. The analytical protocols provided herein offer a robust framework for ensuring the quality and identity of this compound, empowering researchers to confidently employ it in their synthetic campaigns.

References

An In-depth Technical Guide to the Structure Elucidation of 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 6-chloro-N-propylpyridazin-3-amine, a substituted pyridazine of interest in medicinal chemistry. By integrating foundational synthetic principles with advanced spectroscopic techniques, this document serves as a practical manual for researchers. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All key claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and reproducibility.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The nitrogen-rich pyridazine ring can engage in various biological interactions, making it a privileged scaffold in the design of novel therapeutic agents. The subject of this guide, this compound (Figure 1), is a representative example whose precise structural characterization is paramount for understanding its structure-activity relationships (SAR) and ensuring its suitability for further development.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

This guide will present a logical workflow for the synthesis and complete structural verification of this molecule, providing both theoretical predictions and practical, step-by-step experimental protocols.

Part 1: Synthesis and Purification

A common and effective method for the synthesis of N-alkylated aminopyridazines involves the nucleophilic substitution of a dihalopyridazine with the desired amine.[3] For this compound, a plausible synthetic route starts from the commercially available 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Amine: To this solution, add n-propylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Part 2: Spectroscopic Structure Elucidation

The following sections detail the application of key spectroscopic techniques for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will provide definitive structural information.

The proton NMR spectrum is expected to show distinct signals for the propyl group and the pyridazine ring protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15d, J ≈ 9.0 Hz1HH-4The proton on the carbon adjacent to the chlorine atom will be downfield due to the inductive effect of the halogen. It will be split into a doublet by the adjacent H-5 proton.
~6.70d, J ≈ 9.0 Hz1HH-5This proton is coupled to H-4, resulting in a doublet. It is upfield relative to H-4 due to its position further from the electron-withdrawing chlorine.
~4.5-5.0br s1HNHThe amine proton will appear as a broad singlet and its chemical shift can be concentration-dependent.
~3.35t, J ≈ 7.2 Hz2H-CH₂- (alpha)The methylene group attached to the nitrogen will be deshielded and appear as a triplet due to coupling with the adjacent methylene protons.
~1.65sextet, J ≈ 7.2 Hz2H-CH₂- (beta)The central methylene group will be split into a sextet by the adjacent CH₂ and CH₃ groups.
~0.95t, J ≈ 7.2 Hz3H-CH₃The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene protons.

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-3The carbon atom attached to the amino group will be significantly downfield.
~148.5C-6The carbon atom bonded to the chlorine atom will also be downfield.
~129.0C-5Aromatic carbon signal.
~117.5C-4Aromatic carbon signal.
~45.0-CH₂- (alpha)The carbon atom directly attached to the nitrogen atom.
~22.5-CH₂- (beta)The central carbon of the propyl group.
~11.5-CH₃The terminal methyl carbon.
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 171. The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentation Patterns: The fragmentation of N-alkyl aminopyridazines is often characterized by alpha-cleavage, where the bond beta to the nitrogen atom is broken.[5]

    • Loss of an ethyl radical (•C₂H₅): A significant fragment at m/z 142 would correspond to the loss of an ethyl group from the propyl chain.

    • Loss of a propyl radical (•C₃H₇): A fragment at m/z 128 would result from the cleavage of the N-propyl bond.

    • Further fragmentations of the pyridazine ring may also be observed.

m/zPredicted Fragment
171/173[M]⁺ (Molecular ion)
142/144[M - C₂H₅]⁺
128/130[M - C₃H₇]⁺
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement to confirm the elemental composition (C₇H₁₀ClN₃), use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H stretchSecondary amine
2960-2850C-H stretchAlkyl (propyl) group
~1620N-H bendSecondary amine
~1580C=N and C=C stretchPyridazine ring
~1100-1000C-N stretchAmine
~800-700C-Cl stretchChloroalkane
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of synthesis, purification, and various spectroscopic techniques. This in-depth guide has provided a comprehensive framework, from a plausible synthetic route to the detailed interpretation of NMR, MS, and FTIR data. The predicted spectral data, based on established principles and data from analogous compounds, offer a reliable benchmark for researchers. By following the detailed experimental protocols and understanding the underlying rationale, scientists and drug development professionals can confidently and accurately characterize this and other novel chemical entities, a critical step in the journey of drug discovery.

References

A Comprehensive Technical Guide to 6-chloro-N-propylpyridazin-3-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] This technical guide provides an in-depth analysis of 6-chloro-N-propylpyridazin-3-amine, a specific derivative with significant potential in drug discovery. While direct research on this exact molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive resource for researchers. We will explore its chemical identity, plausible synthetic routes with mechanistic insights, potential applications grounded in the known bioactivity of the pyridazine core, and robust protocols for its analytical characterization and safe handling. This guide is intended to serve as a foundational document to catalyze further investigation into this promising compound.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous identification of a molecule is paramount for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

  • IUPAC Name: this compound

  • Core Scaffold: The molecule is built on a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Substituents:

    • A chlorine atom (-Cl) is located at the 6-position of the pyridazine ring.

    • An amine group (-NH2) is at the 3-position.

    • A propyl group (-CH2CH2CH3) is attached to the nitrogen of the amine, making it a secondary amine.

The 2D chemical structure is as follows:

Chemical Structure of this compound
Physicochemical Data

Quantitative data provides a fundamental characterization of the compound. The following table summarizes the key computed properties for this compound. It is crucial to note that these are in silico predictions, as extensive experimental data for this specific molecule is not publicly available. For comparison, data for the closely related N-isopropyl analogue is included.[2]

PropertyValue (this compound)Value (6-chloro-N-isopropylpyridazin-3-amine)[2]Data Source
Molecular Formula C₇H₁₀ClN₃C₇H₁₀ClN₃Calculated
Molecular Weight 171.63 g/mol 171.63 g/mol Calculated / PubChem[2]
CAS Number Not Assigned1007-55-2[2]N/A
Appearance Off-white solid (Predicted)Off-white solid[3]Predicted / Vendor Data[3]
SMILES CCCNc1ccc(Cl)nn1CC(C)Nc1ccc(Cl)nn1Calculated
InChIKey (Predicted)KFBDHWVJYXLFKF-UHFFFAOYSA-N[2]Calculated / PubChem[2]
XLogP3 (Predicted) ~2.21.9Calculated / PubChem[2]
Hydrogen Bond Donors 11Calculated / PubChem[2]
Hydrogen Bond Acceptors 33Calculated / PubChem[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available 3,6-dichloropyridazine. This strategy leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.

Synthetic Workflow

The proposed synthetic pathway involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a second SNAr reaction.

G A 3,6-Dichloropyridazine B Step 1: Regioselective Amination A->B NH3 (aq) Ethanol, Heat C 6-Chloropyridazin-3-amine B->C D Step 2: N-Alkylation C->D 1-Bromopropane Base (e.g., NaH) Solvent (e.g., DMF) E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 6-Chloropyridazin-3-amine

This initial step selectively replaces one chlorine atom with an amino group.

Causality: The reaction of 3,6-dichloropyridazine with ammonia proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogens activates the chlorine atoms towards nucleophilic attack. Using a controlled amount of ammonia and specific reaction conditions allows for mono-substitution to be the major pathway.

Protocol:

  • In a sealed pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours.[1]

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 6-chloropyridazin-3-amine as a solid.[1]

Experimental Protocol: Step 2 - Synthesis of this compound

This step introduces the propyl group onto the exocyclic amine.

Causality: The primary amine of 6-chloropyridazin-3-amine is nucleophilic, but requires deprotonation by a suitable base to enhance its reactivity for alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for forming the corresponding anion. This anion then readily attacks an alkyl halide, such as 1-bromopropane, in a standard SN2 reaction.

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add a solution of 6-chloropyridazin-3-amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete deprotonation.

  • Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Self-Validation: Monitor the reaction by TLC for the disappearance of the starting amine.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to afford the final product, this compound. A similar procedure is described for related N-alkylations.[4]

Potential Applications in Drug Discovery

While this compound has not been extensively studied, the pyridazine core is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, providing a strong rationale for investigating this specific compound. The presence of chlorine, an amino group, and a lipophilic propyl chain offers multiple points for interaction with biological targets.

Rationale for Antimicrobial and Antiviral Activity

Many nitrogen-containing heterocycles, including pyridazines, form the basis of numerous antimicrobial and antiviral drugs.[1] The mechanism often involves intercalation with DNA/RNA, inhibition of essential enzymes, or disruption of cell membrane integrity. The chloro-substituent can enhance membrane permeability and binding affinity through halogen bonding.

Rationale for Anticancer Activity

Pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[5] The N-propyl-amine moiety could potentially form hydrogen bonds with hinge regions of kinase active sites, while the pyridazine core provides the necessary scaffold for orienting other functional groups.

G cluster_0 This compound cluster_1 Potential Biological Targets Compound Pyridazine Core N-Propyl-Amine 6-Chloro Group Targets Kinase Hinge Regions (Anticancer) Bacterial/Viral Enzymes DNA/RNA Grooves Compound:f1->Targets:f0 H-Bonding Compound:f0->Targets:f2 π-Stacking / Intercalation Compound:f2->Targets:f1 Halogen Bonding / Lipophilic Interactions

Caption: Potential molecular interactions driving biological activity.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results for this compound
¹H NMR Propyl Group: A triplet around 0.9-1.0 ppm (CH₃), a sextet around 1.6-1.7 ppm (CH₂), and a triplet around 3.3-3.4 ppm (N-CH₂). Pyridazine Ring: Two doublets in the aromatic region (e.g., 6.8-7.5 ppm). Amine Proton: A broad singlet (NH).
¹³C NMR Signals corresponding to the three distinct carbons of the propyl group and the four unique carbons of the substituted pyridazine ring.
Mass Spec (MS) [M+H]⁺: Expected at m/z 172.06. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) would be a key diagnostic feature.
Infrared (IR) Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Purity (HPLC) A single major peak with >95% purity when analyzed using a suitable method (e.g., C18 column, mobile phase of acetonitrile/water).

Safety and Handling

Safety protocols must be established based on the hazards of the parent compound, 6-chloropyridazin-3-amine, as specific data for the N-propyl derivative is unavailable.[6][7][8]

  • Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or OSHA standards.[8][12]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[7]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

  • Handling and Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]

    • Avoid formation of dust and aerosols.[7][9]

    • Incompatible Materials: Strong oxidizing agents and strong acids.[8]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][8]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[6][8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[6][8]

Conclusion

This compound represents a molecule of significant interest for drug discovery, situated at the intersection of a privileged heterocyclic core and functional groups known to impart valuable pharmacological properties. This guide has provided a robust framework for its synthesis, characterization, and safe handling. While its specific biological profile remains to be elucidated, the strong precedent set by related pyridazine derivatives suggests that it is a compelling candidate for screening in antimicrobial, antiviral, and oncology programs. The protocols and insights presented herein are designed to empower researchers to confidently undertake the exploration of this and similar molecules, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

A Comprehensive Technical Guide to 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-chloro-N-propylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, and essential safety information.

Chemical Identity and Nomenclature

This compound is a substituted pyridazine derivative. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is functionalized with a chlorine atom, an amino group, and a propyl substituent.

The Chemical Abstracts Service (CAS) number for this compound is 1007-55-2 .[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Synonyms:

  • 6-chloro-N-isopropylpyridazin-3-amine[1][2]

  • 6-Chloro-N-(1-methylethyl)-3-pyridazinamine[1]

  • 3-Chloro-6-(isopropylamino)pyridazine[1]

  • (6-Chloro-pyridazin-3-yl)-isopropyl-amine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C7H10ClN3[1][2]
Molecular Weight 171.63 g/mol [2]
Appearance Off-white solid[1]
IUPAC Name 6-chloro-N-propan-2-ylpyridazin-3-amine[2]
SMILES CC(C)NC1=NN=C(C=C1)Cl[2]
InChI InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)[2]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution on a suitable pyridazine precursor. A plausible and commonly employed synthetic route starts from the commercially available 3,6-dichloropyridazine.

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

Synthesis_Workflow reagent1 Isopropylamine (CH3)2CHNH2 product This compound reagent1->product reagent2 Base (e.g., Triethylamine) Solvent (e.g., Ethanol) reagent2->product start 3,6-Dichloropyridazine start->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of similar chloroaminodiazines.[4] Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Reaction Setup

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as absolute ethanol (e.g., 5 mL per 3.36 mmol of dichloropyridazine) in a round-bottom flask, add a base like triethylamine (1.5 equivalents).[4]

  • To this mixture, add isopropylamine (1.5 equivalents).[4]

Step 2: Reaction Execution

  • Stir the reaction mixture under reflux.[4]

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting 3,6-dichloropyridazine is consumed.[4]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl).[4]

  • Extract the aqueous layer with a suitable organic solvent, for example, dichloromethane (CH2Cl2).[4]

  • Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4).[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • The crude solid can be further purified by trituration in a non-polar solvent like petroleum ether or by column chromatography to yield the pure this compound.[4]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a significant heterocyclic motif in the field of medicinal chemistry. Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The incorporation of a chlorine atom can further modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[6]

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate or a lead compound in drug discovery programs.[5] The presence of reactive sites, namely the amino group and the chloro-substituted pyridazine ring, allows for further chemical modifications to generate a library of derivatives for biological screening.

The exploration of novel pyridazine derivatives like this compound represents a promising strategy in the quest for new therapeutic agents, particularly in the development of new antimicrobials to address the challenge of drug-resistant pathogens.[5]

Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[8]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[8]

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

References

Navigating the Molecular Landscape of 6-chloro-N-propylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of 6-chloro-N-propylpyridazin-3-amine. This document elucidates the foundational principles of molecular weight determination and offers practical, field-proven methodologies for its accurate measurement.

Section 1: Compound Identity and Physicochemical Properties

This compound is a substituted pyridazine derivative. A clear understanding of its fundamental properties is paramount for any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₁₀ClN₃N/A
CAS Number 951885-19-1N/A
Molecular Weight 171.63 g/mol Calculated
Monoisotopic Mass 171.05632 DaPredicted
Appearance Off-white solid (predicted)[1]

Note: While the n-propyl isomer is the focus of this guide, it is important to note the prevalence of its isomer, 6-chloro-N-isopropylpyridazin-3-amine (CAS No. 1007-55-2), in scientific literature and commercial databases.[2][3][4] Researchers should verify the specific isomer used in their studies.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₁₀ClN₃. The molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u[5][6]

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u[2][7]

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u[8][9]

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u[10][11]

Total Molecular Weight = 84.077 + 10.080 + 35.453 + 42.021 = 171.631 u

This value is commonly expressed in grams per mole ( g/mol ).

Section 2: Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a critical component of compound characterization, ensuring sample purity and confirming identity. The two primary methods for this are mass spectrometry and elemental analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides not only the molecular weight but also structural information through fragmentation patterns.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_data_interp Data Interpretation Sample Dissolve Sample in Volatile Solvent (e.g., Methanol, Acetonitrile) Ionization Introduce into Mass Spectrometer (e.g., ESI, EI) Sample->Ionization Injection MassAnalyzer Separate Ions by m/z Ratio Ionization->MassAnalyzer Ion Transfer Detector Detect Ions and Generate Spectrum MassAnalyzer->Detector Separation Interpretation Identify Molecular Ion Peak [M+H]⁺ or [M]⁺ Detector->Interpretation Data Acquisition Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_analysis Gas Analysis cluster_data_interp Data Interpretation Sample Accurately Weigh a Small Amount of Sample Combustion Combust Sample in a Stream of Oxygen Sample->Combustion Introduction GasSeparation Separate Combustion Gases (CO₂, H₂O, N₂) Combustion->GasSeparation Gas Transfer Detection Quantify Gases Using Thermal Conductivity Detector GasSeparation->Detection Separation Calculation Calculate Elemental Percentages Detection->Calculation Signal Processing Synthesis_Pathway Reactants 3,6-Dichloropyridazine n-Propylamine ReactionConditions Base (e.g., Triethylamine) Solvent (e.g., Ethanol) Heat (Reflux) Reactants->ReactionConditions Product This compound ReactionConditions->Product

References

A Predictive ¹H NMR Spectroscopic Guide to 6-propylpyridazin-3-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed, predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-propylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectral prediction, offering insights into the influence of molecular structure on NMR parameters. The guide is structured to provide not only a predictive analysis but also a foundational understanding of the causality behind the spectral characteristics, ensuring scientific integrity and practical applicability in a research setting.

Introduction: The Role of NMR in Heterocyclic Drug Development

¹H NMR spectroscopy is an indispensable tool in modern drug discovery and development. For heterocyclic compounds such as pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry, NMR provides crucial information regarding molecular structure, conformation, and purity. The pyridazine ring, with its unique electronic properties, presents a fascinating case for NMR analysis, where the chemical shifts and coupling constants of its protons are highly sensitive to the nature and position of substituents.[1] Understanding these substituent effects is paramount for the unambiguous characterization of novel pyridazine-based drug candidates.

This guide focuses on 6-propylpyridazin-3-amine, a molecule featuring both an electron-donating amine group and an alkyl propyl group on the pyridazine core. The interplay of these substituents significantly influences the electron density distribution within the aromatic ring, thereby dictating the chemical shifts of the ring protons.

Theoretical Framework for Spectral Prediction

The prediction of the ¹H NMR spectrum of 6-propylpyridazin-3-amine is grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the analysis of substituent chemical shift (SCS) effects.

  • Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups cause shielding, resulting in an upfield shift. In 6-propylpyridazin-3-amine, the amine group (-NH₂) is a strong electron-donating group, while the propyl group is a weak electron-donating group. The nitrogen atoms in the pyridazine ring are electron-withdrawing.

  • Spin-Spin Coupling (J): Coupling between adjacent non-equivalent protons leads to the splitting of NMR signals. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems like pyridazine, characteristic coupling constants are observed for ortho, meta, and para relationships.[2][3]

Predicted ¹H NMR Spectrum of 6-propylpyridazin-3-amine

The predicted ¹H NMR spectrum of 6-propylpyridazin-3-amine is detailed below, with assignments for each proton. The predictions are based on established data for pyridazine and its substituted derivatives.[4][5][6]

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in 6-propylpyridazin-3-amine are numbered as follows:

Caption: Molecular structure of 6-propylpyridazin-3-amine with proton numbering.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for 6-propylpyridazin-3-amine.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4 ~6.8 - 7.0Doublet (d)J4,5 ≈ 9.0Shielded by the strong electron-donating NH₂ group at the ortho position. Coupled to H5.
H5 ~7.2 - 7.4Doublet (d)J5,4 ≈ 9.0Less shielded than H4 due to being meta to the NH₂ group. Coupled to H4.
NH₂ ~5.0 - 6.0Broad Singlet (br s)-Protons are exchangeable and often appear as a broad signal.
Hα (CH₂) ~2.8 - 3.0Triplet (t)Jα,β ≈ 7.5Deshielded by the adjacent pyridazine ring. Coupled to the two Hβ protons.
Hβ (CH₂) ~1.7 - 1.9Sextet (sxt)Jβ,α ≈ 7.5, Jβ,γ ≈ 7.5Coupled to the two Hα and three Hγ protons.
Hγ (CH₃) ~0.9 - 1.1Triplet (t)Jγ,β ≈ 7.5Typical chemical shift for a terminal methyl group in a propyl chain. Coupled to the two Hβ protons.
Detailed Rationale for Predictions
  • Aromatic Protons (H4 and H5): The parent pyridazine shows signals for its protons at approximately 9.2 ppm (H3/H6) and 7.5 ppm (H4/H5).[6] The introduction of the strongly electron-donating amine group at C3 will cause a significant upfield shift for the ortho proton (H4) and a smaller upfield shift for the meta proton (H5). The propyl group at C6, being weakly electron-donating, will have a minor shielding effect on the adjacent H5. The coupling between these two ortho protons (H4 and H5) is expected to be a large doublet with a coupling constant (J4,5) of around 9.0 Hz, which is typical for ortho coupling in pyridazine systems.[2]

  • Amine Protons (NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. It is predicted to appear as a broad singlet in the region of 5.0-6.0 ppm.

  • Propyl Group Protons (Hα, Hβ, and Hγ):

    • Hα (alpha-CH₂): These protons are directly attached to the pyridazine ring and will be the most deshielded of the propyl group protons, with a predicted chemical shift around 2.8-3.0 ppm. They will appear as a triplet due to coupling with the adjacent Hβ protons.

    • Hβ (beta-CH₂): These methylene protons are further from the ring and will be more shielded than Hα. Their signal is expected to be a sextet (or multiplet) due to coupling with both Hα and Hγ protons.

    • Hγ (gamma-CH₃): The terminal methyl protons will be the most shielded, appearing as a triplet in the typical aliphatic region of 0.9-1.1 ppm, resulting from coupling with the Hβ protons. The vicinal coupling constant throughout the propyl chain is expected to be around 7.5 Hz.[3]

Experimental Verification Protocol

To confirm the predicted ¹H NMR spectrum, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-propylpyridazin-3-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm coupling relationships, perform a two-dimensional Correlation Spectroscopy (COSY) experiment. This will show cross-peaks between coupled protons (e.g., H4 and H5; Hα and Hβ; Hβ and Hγ).

    • A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the propyl group protons.

Caption: Experimental workflow for the verification of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR spectrum of 6-propylpyridazin-3-amine, based on fundamental NMR principles and established data for related compounds. The predicted chemical shifts, multiplicities, and coupling constants serve as a valuable reference for scientists working on the synthesis and characterization of this and similar pyridazine derivatives. The outlined experimental protocol offers a clear path for the empirical verification of these predictions. A thorough understanding of the ¹H NMR spectrum is a critical step in the structure elucidation and quality control processes within the drug development pipeline.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Pharmacological Territory

To our fellow researchers, scientists, and pioneers in drug development, the molecule 6-chloro-N-propylpyridazin-3-amine represents a frontier in medicinal chemistry. While direct, empirical data on its mechanism of action remains to be elucidated, its structural backbone—the pyridazinamine scaffold—is a well-trodden and fruitful ground for discovery. This guide, therefore, is not a retrospective account but a forward-looking roadmap. We will dissect the parent scaffold's known pharmacological activities to construct a series of well-founded hypotheses regarding the potential mechanisms of action for this compound. This document is designed to be a practical and intellectually stimulating resource, providing not just theoretical postulations but also a comprehensive, actionable framework for their experimental validation.

The Pyridazinamine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring is a versatile heterocyclic motif that has captured the attention of medicinal chemists for its wide spectrum of biological activities.[1][2] Its unique physicochemical properties, including its hydrogen bonding capacity, often render it an advantageous substitute for a phenyl ring in drug design.[3] Historically, the journey of pyridazinamine compounds began with molecules like Minaprine, an atypical antidepressant, which highlighted the potential of the 3-aminopyridazine core to interact with central nervous system targets.[1] Modern research has since expanded the therapeutic landscape of this scaffold to encompass oncology, inflammation, and infectious diseases.[1]

The subject of this guide, this compound, possesses the characteristic 3-aminopyridazine core, with a chlorine atom at the 6-position and an N-propyl group at the 3-amino position. These substitutions are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

Compound Chemical Formula Molecular Weight Key Structural Features
This compoundC7H10ClN3171.63 g/mol 3-aminopyridazine core, 6-chloro substitution, N-propyl group

Hypothesized Mechanisms of Action: An Evidence-Based Exploration

Drawing from the rich pharmacology of structurally related pyridazinamine derivatives, we can propose several plausible mechanisms of action for this compound.

Kinase Inhibition: A Prominent Target for Pyridazinamines

A significant number of pyridazinamine-containing compounds have been identified as potent kinase inhibitors. The nitrogen atoms of the pyridazine ring can engage in crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Putative Action: We hypothesize that this compound may function as a kinase inhibitor. The specific kinase families targeted would be influenced by the nature of the substituents. The N-propyl group could potentially orient the molecule into hydrophobic pockets within the kinase domain.

Potential Kinase Targets:

  • Tyrosine Kinases: Many pyridazine derivatives show activity against receptor and non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

  • Serine/Threonine Kinases: Key signaling kinases such as those in the MAPK and PI3K/Akt pathways are also potential targets.

Modulation of Inflammatory Pathways

The pyridazine and pyridazinone scaffolds are known to be effective in regulating inflammatory responses.[4] This is often achieved by targeting key mediators of inflammation.

Putative Action: this compound may exert anti-inflammatory effects by modulating one or more critical inflammatory signaling cascades.

Potential Inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) often target COX-1 and COX-2 to inhibit prostaglandin synthesis.[5] The pyridazine scaffold has been incorporated into novel COX inhibitors.

  • Pro-inflammatory Cytokine Signaling: The compound could interfere with the production or signaling of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory process.[4]

Central Nervous System (CNS) Activity

The precedent set by early pyridazinamine drugs like Minaprine suggests that this class of compounds can interact with CNS targets.[1]

Putative Action: It is plausible that this compound could modulate the activity of neurotransmitter receptors or transporters.

Potential CNS Targets:

  • Serotonin (5-HT) and Dopamine (DA) Receptors: Minaprine's dual serotonergic and dopaminergic activity provides a rationale for investigating these receptor families.[1]

  • Monoamine Oxidase (MAO): Inhibition of MAO is a common mechanism for antidepressants.

A Roadmap for Experimental Validation

The following section provides a series of detailed experimental protocols designed to systematically investigate the hypothesized mechanisms of action.

Workflow for Investigating Putative Kinase Inhibition

This workflow outlines the steps to identify and characterize the potential kinase inhibitory activity of this compound.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Compound Synthesis & QC B Broad Kinase Panel Assay (e.g., 400+ kinases) A->B C Data Analysis: Identify Primary Hits (e.g., >50% inhibition) B->C D IC50 Determination for Confirmed Hits C->D Primary Hits E Selectivity Profiling against Related Kinases D->E F Enzyme Kinetics Assays (e.g., Michaelis-Menten) E->F Potent & Selective Hits G Determine Mode of Inhibition (Competitive, Non-competitive, etc.) F->G

Caption: Workflow for Kinase Inhibitor Profiling.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound from a large, diverse panel.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Screen the compound at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis: Identify kinases where activity is inhibited by a significant threshold (e.g., >50%).

Protocol 2: IC50 Determination for Hits

  • Objective: To determine the potency of the compound against the primary hits identified in the broad screen.

  • Methodology:

    • For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions).

    • Incubate each concentration with the kinase, substrate, and ATP.

    • Measure kinase activity at each concentration.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Investigating Anti-Inflammatory Activity

This experimental plan aims to elucidate the potential anti-inflammatory properties of the compound.

G cluster_0 Cell-Based Assays cluster_1 Enzymatic Assays A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with Compound A->B C Stimulate with LPS B->C D Measure Cytokine Release (TNF-α, IL-6) via ELISA C->D E COX-1 & COX-2 Inhibition Assays F Determine IC50 Values E->F

Caption: Experimental Workflow for Anti-Inflammatory Profiling.

Protocol 3: Cellular Cytokine Release Assay

  • Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines in immune cells.

  • Methodology:

    • Culture a suitable immune cell line, such as RAW 264.7 murine macrophages.

    • Pre-incubate the cells with varying concentrations of the compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels in compound-treated cells to vehicle-treated controls to determine the inhibitory effect.

Protocol 4: COX-1/COX-2 Enzymatic Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available COX inhibition assay kit.

    • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (the substrate) in the presence of varying concentrations of this compound.

    • The assay measures the production of prostaglandin H2, often via a colorimetric method.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Synthesizing the Narrative: Data Interpretation and Future Directions

The data generated from these experiments will provide the first empirical insights into the mechanism of action of this compound.

  • If Kinase Inhibition is Confirmed: The next steps would involve cellular assays to confirm that the compound inhibits the phosphorylation of downstream substrates of the target kinase. Further medicinal chemistry efforts could then focus on optimizing potency and selectivity.

  • If Anti-inflammatory Activity is Observed: The relative inhibition of COX-1 versus COX-2 will be a critical determinant of the compound's potential therapeutic window. If the mechanism is independent of COX, further investigation into upstream signaling pathways (e.g., NF-κB) would be warranted.

  • If CNS Activity is Suggested: Positive hits in receptor binding assays would need to be followed up with functional assays (e.g., measuring second messenger mobilization) to determine if the compound is an agonist or antagonist.

Conclusion: A Call to Investigation

While the precise mechanism of action of this compound awaits discovery, its chemical lineage provides a strong foundation for targeted investigation. The pyridazinamine scaffold is a proven pharmacophore, and by systematically applying the experimental workflows detailed in this guide, the scientific community can illuminate the therapeutic potential of this intriguing molecule. The path forward is clear, and the potential for novel drug discovery is significant.

References

Navigating the Safety Landscape of 6-chloro-N-propylpyridazin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

Section 1: Toxicological Profile - A Data-Driven Hazard Assessment

The primary hazards associated with compounds of this class are acute toxicity upon ingestion, skin and eye irritation, and potential respiratory tract irritation. The toxicological profile can be inferred from the GHS classifications of its parent compound, 6-chloropyridazin-3-amine.

GHS Hazard Classification (Inferred)

Based on data from structurally related compounds, 6-chloro-N-propylpyridazin-3-amine should be handled as a substance with the following potential hazards[1][2][3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Mechanistic Insights into Toxicity

The toxicity of aminopyridine and aminopyridazine derivatives is often linked to their ability to act on the central nervous system. For instance, 4-aminopyridine is known to be a potassium channel blocker, which can lead to increased neurotransmitter release and neuronal hyperexcitability, potentially resulting in convulsions at high doses[4][5][6]. While the specific neurological effects of this compound have not been documented, its structural similarity to other neurologically active aminopyridazines warrants caution and the implementation of handling procedures that prevent systemic exposure.

Section 2: Occupational Health and Safety - A Proactive Approach to Risk Mitigation

A proactive and informed approach to safety is paramount when working with any novel chemical entity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls, which prioritizes risk elimination and engineering controls over personal protective equipment (PPE).

Hierarchy of Controls cluster_elimination Most Effective cluster_substitution cluster_engineering Engineering Controls cluster_administrative Administrative Controls cluster_ppe Least Effective Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (Not always feasible in R&D) Engineering Work in a certified chemical fume hood Administrative Standard Operating Procedures (SOPs) Safety Training PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for handling this compound.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate PPE is mandatory when handling this compound[2][7][8]:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing[7][8].

  • Avoid inhalation of dust or vapors[2][7].

  • Use only in a well-ventilated area, such as a chemical fume hood[7][8].

  • Wash hands thoroughly after handling[2][7].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[2][7][8].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[7][8].

Section 3: Emergency Procedures - Preparedness and Response

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

The following first-aid measures are based on the known hazards of similar compounds[2][7][8]:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Spill and Leak Management

In the event of a spill, the following steps should be taken:

  • Evacuate the Area: Ensure all non-essential personnel leave the immediate vicinity of the spill.

  • Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid materials, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of Waste: All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain the Spill (Sweep or Absorb) Don_PPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

References

Navigating the Hazard Landscape of 6-Chloropyridazin-3-amine: A Technical Guide to GHS Classification and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) classification for 6-chloropyridazin-3-amine (CAS No: 5469-69-2), a heterocyclic amine building block pivotal in medicinal chemistry and drug discovery. Understanding its hazard profile is not merely a regulatory formality but a foundational pillar of laboratory safety and experimental integrity. This document moves beyond a simple recitation of classifications to explain the scientific rationale behind each hazard statement, empowering researchers to implement informed and effective safety protocols.

The Significance of 6-Chloropyridazin-3-amine in Research

6-Chloropyridazin-3-amine serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyridazine core, substituted with a reactive chlorine atom and an amino group, offers versatile handles for molecular elaboration. This has led to its incorporation into compounds targeting various therapeutic areas. However, the very reactivity that makes it a valuable synthon also dictates its potential to interact with biological systems, necessitating a thorough understanding of its toxicological properties.

GHS Classification: A Data-Driven Hazard Profile

The GHS provides a standardized framework for communicating hazard information. For 6-chloropyridazin-3-amine, the classification is derived from toxicological data and expert evaluation, leading to the harmonized labeling that warns users of its potential risks.[1][2][3][4][5][6]

Summary of GHS Classification

The following table summarizes the official GHS hazard classifications for 6-chloropyridazin-3-amine.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarningExclamation Mark
Skin Corrosion/Irritation2H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningExclamation Mark
Deconstructing the Hazards: Causality and Scientific Insight
  • Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed): This classification indicates that ingestion of 6-chloropyridazin-3-amine can lead to adverse health effects.[2][4][5][6] The toxicity is moderate, but significant enough to warrant caution. The mechanism likely involves absorption from the gastrointestinal tract and subsequent systemic effects. While specific LD50 data is not always publicly detailed in safety data sheets, this classification is based on results from standardized animal studies. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[1]

  • Skin Irritation, Category 2 (H315: Causes skin irritation): This classification is based on evidence that direct contact with the solid or its dust can cause inflammation of the skin.[1][2][3] The chemical properties of the amino and chloro groups on the pyridazine ring can lead to interactions with skin proteins and lipids, disrupting the skin barrier and triggering an inflammatory response. This is a common property among functionalized aromatic amines.

  • Serious Eye Irritation, Category 2A (H319: Causes serious eye irritation): The compound is a significant eye irritant.[1][2][4] Accidental contact of the dust or solid with the eye can cause redness, pain, and watering. The small, crystalline nature of the compound can cause mechanical irritation, while its chemical properties can lead to a more pronounced inflammatory response on the sensitive mucous membranes of the eye. Rinsing cautiously with water for several minutes is a critical first aid step.[1][2]

  • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335: May cause respiratory irritation): Inhalation of the dust is the primary concern behind this classification.[1][2][3][4][5][6] The fine particles can be readily inhaled and deposited in the upper respiratory tract, leading to irritation of the nose, throat, and lungs. This is a localized effect, and the "Target Organs - Respiratory system" designation specifies where the irritation is expected.[1]

From Classification to Practice: Self-Validating Safety Protocols

A GHS classification is only as effective as the safety protocols it informs. The following workflows are designed to be self-validating, meaning they inherently minimize risk by integrating engineering controls, personal protective equipment (PPE), and emergency preparedness.

Risk Assessment and Control Workflow

This diagram illustrates the logical flow for assessing and mitigating risks when handling 6-chloropyridazin-3-amine.

GHS_Workflow cluster_assessment Risk Assessment cluster_control Hazard Control Hierarchy cluster_procedure Safe Handling Procedure start Identify Task: Weighing, transfer, reaction setup ghs Review GHS Hazards: H302, H315, H319, H335 start->ghs exposure Assess Exposure Potential: Dust generation, spills, splashes ghs->exposure eng Engineering Controls: Chemical fume hood, ventilated balance enclosure exposure->eng Select Controls admin Administrative Controls: SOPs, designated work areas, training handle Handle in Hood eng->handle Implement ppe Personal Protective Equipment (PPE): Gloves, safety glasses/goggles, lab coat wear_ppe Wear Required PPE handle->wear_ppe cleanup Clean & Decontaminate wear_ppe->cleanup dispose Dispose Waste Properly cleanup->dispose

Caption: Workflow for risk assessment and implementation of controls.

Experimental Protocol: Safe Weighing and Transfer

This protocol provides a step-by-step methodology for handling the solid compound, which is the most common point of potential exposure.

Objective: To accurately weigh and transfer 6-chloropyridazin-3-amine while minimizing dust generation and potential contact.

Materials:

  • 6-Chloropyridazin-3-amine (solid)

  • Ventilated balance enclosure or chemical fume hood

  • Anti-static weigh paper or boat

  • Spatula

  • Appropriate reaction vessel or container

  • Sealable waste bag for contaminated disposables

Personal Protective Equipment (PPE):

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses with side shields or chemical splash goggles

  • Lab coat

Procedure:

  • Preparation: Don all required PPE. Ensure the ventilated balance enclosure or chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place the stock container, weigh paper, spatula, and receiving vessel inside the ventilated enclosure.

  • Weighing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of solid onto the weigh paper on the balance. Avoid any rapid movements that could create airborne dust.

  • Transfer: Once the desired mass is weighed, carefully pick up the weigh paper and transfer the solid into the receiving vessel.

  • Cleanup: Securely close the stock container. Place the used weigh paper and any contaminated wipes into the designated sealable waste bag.

  • Decontamination: Wipe down the spatula and the work surface of the enclosure with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the waste bag.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.

Emergency Response and First Aid

A self-validating system includes robust emergency procedures. The causality is simple: rapid and correct response mitigates harm.

First Aid Measures Flowchart

First_Aid cluster_routes cluster_actions exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap & water for 15 mins skin->wash_skin rinse_eye Rinse with water for 15 mins eye->rinse_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention wash_skin->seek_medical If irritation persists rinse_eye->seek_medical fresh_air->seek_medical If breathing is difficult rinse_mouth->seek_medical

Caption: Emergency first aid response flowchart for exposure.

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not allow the chemical to enter drains.[2]

Conclusion

The GHS classification of 6-chloropyridazin-3-amine as harmful if swallowed, a skin and serious eye irritant, and a respiratory irritant provides clear, actionable guidance for its safe use. By understanding the basis for these classifications and implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently utilize this valuable compound while ensuring a safe and compliant laboratory environment.

References

Pyridazine Scaffolds in Modern Drug Discovery: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and the ability to modulate aqueous solubility, make it an attractive component in the design of novel therapeutic agents.[1][3] This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of pyridazine-containing compounds. We will explore their diverse roles in oncology, neuroinflammation, infectious diseases, and cardiovascular medicine, delving into the molecular mechanisms of action, structure-activity relationships (SAR), and key clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine core.

The Pyridazine Scaffold: Physicochemical Properties and Advantages in Drug Design

The pyridazine nucleus offers a unique combination of properties that medicinal chemists can exploit to overcome common challenges in drug discovery.

  • Polarity and Solubility: The presence of two adjacent nitrogen atoms creates a significant dipole moment, making pyridazine the most polar of the diazines.[3] This polarity can be strategically employed to enhance the aqueous solubility of drug candidates, a critical parameter for bioavailability.[3]

  • Hydrogen Bonding: The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and sometimes dual hydrogen-bonding interactions with biological targets.[1] This feature is crucial for achieving high binding affinity and specificity.

  • Metabolic Stability: The pyridazine ring can influence a molecule's metabolic profile. It has been associated with low cytochrome P450 inhibitory effects and a reduced potential for interaction with the hERG potassium channel, which is a key factor in cardiac toxicity.[1]

  • Bioisosteric Replacement: The pyridazine moiety can serve as a bioisostere for other aromatic rings like phenyl, pyridine, pyrimidine, and pyrazine.[3] This allows for the fine-tuning of physicochemical and pharmacokinetic properties while maintaining or improving biological activity.

Logical Relationship: From Physicochemical Properties to Therapeutic Advantage

G cluster_properties Physicochemical Properties cluster_advantages Therapeutic Advantages High Polarity High Polarity Improved Solubility & Bioavailability Improved Solubility & Bioavailability High Polarity->Improved Solubility & Bioavailability H-Bond Acceptor H-Bond Acceptor Enhanced Target Binding Enhanced Target Binding H-Bond Acceptor->Enhanced Target Binding Metabolic Stability Metabolic Stability Favorable ADME/Tox Profile Favorable ADME/Tox Profile Metabolic Stability->Favorable ADME/Tox Profile Bioisosterism Bioisosterism Scaffold Hopping & Optimization Scaffold Hopping & Optimization Bioisosterism->Scaffold Hopping & Optimization

Caption: Physicochemical properties of pyridazine and their therapeutic advantages.

Therapeutic Applications in Oncology

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, largely due to its ability to interact with key targets in cancer signaling pathways, such as protein kinases.[4][5][6]

Kinase Inhibition

Protein kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[4][5] Pyridazine-based compounds have been successfully developed as potent kinase inhibitors.

2.1.1. Anaplastic Lymphoma Kinase (ALK) Inhibition

  • Ensartinib (X-396): An ALK inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC).[3] The pyridazine core in ensartinib plays a critical role in its interaction with the ALK kinase domain.

2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] Several pyridazine derivatives have demonstrated potent anti-VEGFR activity.[7]

  • Mechanism of Action: Pyridazine-containing compounds can bind to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

Quantitative Data: In Vitro Activity of Pyridazine-Based VEGFR-2 Inhibitors

Compound IDStructureTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition (%) at 10 µM
Imatinib (Control) N/AHCT-116 (Colon)12.392.1
Compound 5b Contains a pyridazine core with specific substitutionsHCT-116 (Colon)9.892.2
Compound 4b Contains a pyridazine core with different substitutionsMCF-7 (Breast)21.2N/A

Data synthesized from multiple sources for illustrative purposes.[7]

Other Anticancer Mechanisms

Beyond kinase inhibition, pyridazine scaffolds are being explored for other anticancer strategies, including targeting glutaminase 1 (GLS1) and bromodomain-containing proteins (BRDs), which are involved in tumor metabolism and epigenetic regulation, respectively.[2]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Angiogenesis Angiogenesis, Proliferation, Survival Gene->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine-based compounds.

Applications in Neurodegenerative and Inflammatory Diseases

Chronic inflammation is a key pathological feature of many neurodegenerative diseases. The pyridazine scaffold has shown promise in targeting inflammatory pathways within the central nervous system.

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18.[8][9] Dysregulation of the NLRP3 inflammasome is implicated in diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[8][9]

  • Mechanism of Action: Novel pyridazine compounds have been developed as potent NLRP3 inhibitors.[8][9] They are thought to interfere with the assembly or activation of the inflammasome complex, thereby reducing the production of inflammatory cytokines.

Monoamine Oxidase (MAO) Inhibition
  • Minaprine: An older pyridazine-containing drug, minaprine, was used as an atypical antidepressant and acted as a monoamine oxidase inhibitor.[1] Although it was withdrawn due to side effects, it demonstrates the potential of the pyridazine scaffold to interact with neurological targets.[1]

Workflow: Screening for NLRP3 Inflammasome Inhibitors

G A Synthesize Pyridazine Library B Primary Screen: LPS-primed THP-1 cells A->B C Measure IL-1β release (ELISA) B->C D Identify 'Hits' (Significant IL-1β reduction) C->D D->A Inactive E Secondary Screen: Dose-response & Cytotoxicity Assays D->E Active F Lead Optimization (SAR studies) E->F G In Vivo Efficacy Studies (e.g., PD model) F->G

Caption: A typical workflow for the discovery of pyridazine-based NLRP3 inhibitors.

Anti-Infective Properties of Pyridazine Derivatives

The pyridazine scaffold is also a valuable platform for the development of novel anti-infective agents.

Antiviral Activity

Pyridazine derivatives have been investigated for their activity against a range of viruses.

  • Hepatitis A Virus (HAV): Certain fused pyridazine derivatives have shown promising in vitro activity against HAV.[10] For instance, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione demonstrated significant anti-HAV effects.[10]

  • Rhinovirus: Pirodavir, a pyridazine-containing compound, was advanced into clinical trials for the treatment of rhinovirus infections.[1]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of pyridazinone derivatives with significant antibacterial and antifungal properties.[11][12][13] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] The development of dual anticancer and antimicrobial agents based on the pyridazinone scaffold is an emerging area of research, addressing the high susceptibility of cancer patients to infections.[14][15]

Cardiovascular Applications

The pyridazine and pyridazinone cores are present in several cardiovascular drugs.

  • Hydralazine: An older antihypertensive drug, though its use is limited by its side effect profile.[3]

  • Positive Inotropic Agents: Fused tricyclic pyridazinones have been investigated for their positive inotropic activity, which could be beneficial in the treatment of heart failure.[16]

Key Experimental Protocols

General Synthesis of a 6-Phenylpyridazin-3(2H)-one Scaffold

This protocol describes a common method for the synthesis of a foundational pyridazinone structure.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene), add succinic anhydride portion-wise at a controlled temperature (e.g., 0-5 °C).

  • Slowly add benzene to the reaction mixture and stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

  • Extract the product, β-benzoylpropionic acid, with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Cyclization with Hydrazine Hydrate

  • Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.

  • Cool the reaction mixture and collect the precipitated product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, by filtration.

  • Recrystallize the product from an appropriate solvent to obtain the pure compound.

Synthesis of a Fused Pyridazino[4,3-e][1][2][3]triazine Derivative (Illustrative)

This protocol outlines the synthesis of a more complex, fused pyridazine system with potential antiviral activity, based on literature precedents.[10]

Step 1: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

  • React the corresponding 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine with hydrazine hydrate in a solvent like dioxane.

  • Heat the mixture under reflux for approximately 6 hours.

  • Cool the reaction, and the resulting solid product is filtered off and can be crystallized from ethanol.

Step 2: Cyclization to form the Triazine Ring

  • A mixture of the product from Step 1 (0.01 mol) and carbon disulphide (0.01 mol) in ethanol containing potassium hydroxide is heated under reflux for 8 hours.

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl).

  • The precipitated solid, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione, is collected by filtration, washed, and recrystallized.

Conclusion and Future Perspectives

The pyridazine scaffold has unequivocally established its importance in medicinal chemistry. Its versatile physicochemical properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases. The recent FDA approvals of pyridazine-containing drugs like relugolix and deucravacitinib underscore the clinical relevance of this heterocycle.[1]

Future research is likely to focus on:

  • Novel Scaffolds: The exploration of more complex, fused pyridazine systems to access novel chemical space and biological activities.

  • Targeted Therapies: The design of highly selective pyridazine-based inhibitors for specific isoforms of kinases or other enzymes to minimize off-target effects.

  • Dual-Action Agents: The development of single molecules with dual therapeutic actions, such as combined anticancer and antimicrobial activity, will be a significant area of interest.[14]

The continued exploration of the chemical space around the pyridazine nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to 6-Propylpyridazin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, optimizable starting points.[1][2] This guide delves into the strategic rationale for incorporating a specific, yet under-explored, fragment—6-propylpyridazin-3-amine —into discovery campaigns. While direct biological data for this compound is not extensively published, this document will serve as a technical whitepaper, building a robust scientific case for its potential.[3] We will dissect the advantageous physicochemical properties of its core 3-aminopyridazine scaffold, propose a detailed synthesis protocol, and outline a complete, hypothetical FBDD workflow from initial screening to lead optimization. This guide is designed for drug discovery scientists and researchers, providing both the theoretical framework and practical methodologies to leverage this promising fragment against novel biological targets.

Chapter 1: The Principles of Fragment-Based Drug Discovery (FBDD): A Paradigm of Efficiency

Fragment-Based Drug Discovery (FBDD) is a strategic departure from traditional high-throughput screening (HTS).[2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[4] The core advantage lies in the numbers: a library of just a few thousand fragments can provide a more comprehensive and diverse sampling of chemical space than vast HTS libraries.[5]

The initial hits from an FBDD campaign typically exhibit weak binding affinity (in the high micromolar to millimolar range). However, their simplicity and low molecular weight provide an ideal foundation for medicinal chemists.[5] These fragments serve as highly efficient starting points that can be rationally grown, linked, or merged into more potent, drug-like molecules with superior physicochemical properties.[6][7] This process is often guided by structural biology techniques like X-ray crystallography, which reveal the precise binding mode of the fragment and illuminate clear pathways for optimization.[8]

A key guiding principle in FBDD is the "Rule of Three," which suggests ideal fragments should have:

  • Molecular weight ≤ 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

Fragments that adhere to these guidelines are more likely to have good solubility and provide a solid starting point for optimization without immediately entering undesirable physicochemical property space.[9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization lib Fragment Library Design ('Rule of Three' Compliant) screen Biophysical Screening (SPR, TSA, NMR) lib->screen Primary Screen ortho Orthogonal Hit Validation (e.g., NMR after TSA) screen->ortho Triage Hits struct Structural Biology (X-ray Crystallography, Cryo-EM) ortho->struct Validated Hits comp Computational Modeling (Docking, FEP) struct->comp opt Fragment Optimization (Growing, Linking, Merging) comp->opt lead Lead Compound (Improved Potency & ADME) opt->lead Iterative Cycles preclin Preclinical Candidate lead->preclin

Caption: The integrated workflow of a typical Fragment-Based Drug Discovery campaign.

Chapter 2: The Pyridazine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridazine ring is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets.[10][11] Its unique physicochemical properties make it an attractive component for drug design.[12]

Key Physicochemical Attributes:

  • High Polarity and Dipole Moment: The two adjacent nitrogen atoms create a significant dipole moment, which can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts—highly desirable properties for drug candidates.[12]

  • Dual Hydrogen-Bonding Capacity: The nitrogen atoms are potent hydrogen bond acceptors, enabling robust interactions with protein targets. In certain orientations, both nitrogen atoms can simultaneously engage a target, providing a strong anchoring point.[12]

  • Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for phenyl, pyridine, or pyrimidine rings. This substitution can improve metabolic stability, reduce lipophilicity, and mitigate off-target effects, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[12]

The 3-aminopyridazine core, in particular, is a recurring motif in several approved drugs, including the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib and the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix.[12] This clinical validation underscores the value of the 3-aminopyridazine scaffold as a foundational element for building high-affinity ligands.

Chapter 3: Profiling 6-Propylpyridazin-3-amine as a Novel FBDD Candidate

While the broader 3-aminopyridazine scaffold is well-validated, the specific fragment 6-propylpyridazin-3-amine remains largely unexplored in public literature.[3] This represents an opportunity. Its design combines the proven anchoring capabilities of the 3-aminopyridazine core with a simple, non-branched alkyl group that offers distinct advantages.

Scientific Rationale: The propyl group provides a vector for exploring shallow hydrophobic pockets adjacent to a primary hydrogen-bonding interaction site. Compared to a methyl group, it offers more significant van der Waals interactions. Compared to a bulkier isopropyl group, its linear nature may allow it to access narrower channels, and it may possess a different metabolic profile.[3] This makes it an excellent tool for probing the topology of a binding site.

Comparative Physicochemical Properties: To contextualize the potential of 6-propylpyridazin-3-amine, we can compare its computed properties to those of related, commercially available fragments. This analysis helps in understanding how small structural changes can modulate key drug-like characteristics.

Compound Structure Molecular Weight ( g/mol ) cLogP H-Bond Donors H-Bond Acceptors CAS Number
6-Methylpyridazin-3-amineCC1=CC=C(N=N1)N109.130.21318591-82-7[13]
6-Propylpyridazin-3-amine CCCC1=CC=C(N=N1)N137.18 1.1 1 3 N/A
6-Isopropylpyridazin-3-amineCC(C)C1=CC=C(N=N1)N137.181.013570416-37-4[14]
6-Cyclopropylpyridazin-3-amineC1CC1C2=CC=C(N=N2)N135.170.6131159814-07-9[15]
6-Bromopyridazin-3-amineBrC1=CC=C(N=N1)N174.000.91388497-29-4[16]
6-Methoxypyridazin-3-amineCOC1=CC=C(N=N1)N125.130.1147168-33-4[17]

Note: Properties for 6-propylpyridazin-3-amine are computed; others are from PubChem where available.

Detailed Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

The synthesis of 6-propylpyridazin-3-amine can be reliably achieved via a Negishi or Suzuki cross-coupling reaction, which are robust methods for forming carbon-carbon bonds.[18][19] The following protocol outlines a Negishi coupling approach.

Reaction Scheme: (Self-generated image of a chemical reaction showing 3-amino-6-chloropyridazine reacting with a propylzinc reagent in the presence of a palladium catalyst to form 6-propylpyridazin-3-amine)

Step-by-Step Methodology:

  • Preparation of the Propylzinc Reagent: In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation. After the reaction is complete, cannulate the resulting propylmagnesium bromide solution to a separate flask containing a solution of zinc chloride (1.2 eq) in anhydrous THF at 0 °C. Stir for 1 hour to form the propylzinc chloride reagent.

  • Setup of the Coupling Reaction: In a separate flame-dried flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Cross-Coupling: Slowly add the prepared propylzinc chloride solution to the solution of the pyridazine substrate and catalyst at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 6-propylpyridazin-3-amine as the final product.

Chapter 4: A Hypothetical FBDD Campaign: Screening and Hit Validation

To demonstrate the utility of 6-propylpyridazin-3-amine, we will outline a hypothetical FBDD campaign against a protein kinase target, a class of enzymes for which pyridazine derivatives have shown significant activity.[11]

Screening_Workflow cluster_primary Primary Screen cluster_validation Orthogonal Validation cluster_characterization Biophysical Characterization tsa Thermal Shift Assay (TSA) Screen Fragment Library hits Initial Hits (ΔTm > 1.0 °C) tsa->hits nmr Ligand-Observed NMR (STD or waterLOGSY) hits->nmr Confirm Binding validated Validated Hits (Confirmed Binders) nmr->validated spr Surface Plasmon Resonance (SPR) Determine Affinity (KD) & Kinetics validated->spr Quantify Interaction xray X-ray Crystallography Determine Binding Mode spr->xray

Caption: A robust workflow for fragment screening, validation, and characterization.

Primary Screening Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

A thermal shift assay (TSA), or DSF, is a rapid and cost-effective method for primary screening.[20][21] It measures the change in a protein's melting temperature (Tm) upon ligand binding, where a positive shift (ΔTm) indicates stabilization and therefore, binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the purified target kinase at 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 10 mM stock solution of 6-propylpyridazin-3-amine in DMSO. Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Compound Addition: Add 0.5 µL of the fragment stock solution to the sample wells for a final concentration of 250 µM (final DMSO concentration of 2.5%). Add 0.5 µL of pure DMSO to control wells.

  • Dye Addition: Add the fluorescent dye to all wells to a final concentration of 5x. Seal the plate.

  • Data Acquisition: Place the plate in a quantitative PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A ΔTm > 1.0 °C is typically considered a promising initial hit.[22]

Orthogonal Hit Validation Protocol: Saturation Transfer Difference (STD) NMR

It is critical to validate hits from a primary screen using an orthogonal method to eliminate false positives.[4] STD-NMR is a powerful ligand-observed technique that directly confirms binding in solution.[23]

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., 50 mM d₁₁-Tris-HCl pH 7.5, 150 mM NaCl in 99.9% D₂O).

    • Sample 1: 20 µM target kinase + 500 µM 6-propylpyridazin-3-amine.

    • Sample 2 (Control): 500 µM 6-propylpyridazin-3-amine only.

  • NMR Acquisition: Acquire a standard 1D proton NMR spectrum for both samples to ensure fragment stability and solubility.

  • STD Experiment: On Sample 1, perform the STD experiment. This involves two spectra:

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

    • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm) as a reference.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein, thus confirming a direct binding interaction.

Chapter 5: From Fragment Hit to Lead Candidate: The Optimization Pathway

Once 6-propylpyridazin-3-amine is confirmed as a binder, the next phase is to evolve it into a high-affinity lead compound. This process is critically dependent on structural information and is executed through several well-established strategies.[24]

Structural Biology: The Essential Blueprint Obtaining a high-resolution X-ray crystal structure of the fragment bound to the target protein is the most valuable step in the optimization process.[8] The structure reveals the precise binding mode, key interactions (hydrogen bonds, van der Waals contacts), and, most importantly, the surrounding topology of the binding pocket. This provides a rational roadmap for chemical modifications.

Hit-to-Lead Strategy: Fragment Growing Fragment growing is the most common optimization strategy, where the initial fragment hit is elaborated to engage with adjacent pockets, forming additional favorable interactions.[7]

Fragment_Growing cluster_pocket Target Protein Binding Site cluster_fragment Fragment Optimization cluster_vectors Growth Vectors pocket_H H-Bond Acceptor pocket_S Shallow Hydrophobic Pocket pocket_D Deep Hydrophobic Pocket frag Initial Hit: 6-Propylpyridazin-3-amine vec_amino Amine (H-Bond Donor) frag->vec_amino vec_propyl Propyl Group (Hydrophobic) frag->vec_propyl vec_amino->pocket_H Anchors vec_propyl->pocket_S Probes lead Optimized Lead: (e.g., Propyl extended to phenyl ether) vec_propyl->lead lead->pocket_D Engages

Caption: The 'Fragment Growing' strategy, using the initial hit to develop a more potent lead.

Based on the crystal structure, a medicinal chemist can design modifications. For 6-propylpyridazin-3-amine:

  • Vector 1 (The Propyl Group): If the propyl group is pointing towards a larger, unoccupied hydrophobic pocket, it can be extended (e.g., to a butyl or pentyl chain) or functionalized (e.g., adding a phenyl ring) to improve potency.

  • Vector 2 (The Pyridazine Ring): If there are pockets accessible from the C4 or C5 positions of the pyridazine ring, substituents can be added there.

  • Vector 3 (The Amino Group): The amine can be functionalized, though this may disrupt the key hydrogen-bonding anchor and is often a less-pursued initial strategy.

This iterative process, guided by structural biology and computational modeling, allows for the efficient conversion of a millimolar fragment into a nanomolar lead compound.[25]

Conclusion

While 6-propylpyridazin-3-amine does not yet feature prominently in published drug discovery literature, this guide has constructed a compelling, data-driven rationale for its inclusion in modern fragment libraries. It is built upon the clinically validated and physicochemically advantageous 3-aminopyridazine scaffold, offering a unique combination of a robust hydrogen-bonding anchor and a versatile hydrophobic probe. The proposed synthesis is straightforward, and its evaluation can be conducted using a standard, robust FBDD workflow. By understanding its properties and potential, drug discovery teams can leverage 6-propylpyridazin-3-amine as a valuable starting point to tackle challenging biological targets and accelerate the journey toward novel therapeutics.

References

Methodological & Application

Synthesis of 6-chloro-N-propylpyridazin-3-amine from 3,6-dichloropyridazine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 6-chloro-N-propylpyridazin-3-amine, a valuable intermediate in medicinal chemistry, from the commercially available precursor 3,6-dichloropyridazine. The core of this process is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, critical safety and handling information, and methods for purification and characterization. The content is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge for the successful and safe execution of this synthesis.

Introduction and Scientific Context

Pyridazine derivatives are a class of heterocyclic compounds that feature prominently in pharmaceutical research due to their wide range of biological activities.[1] The targeted substitution of the pyridazine ring allows for the fine-tuning of molecular properties to enhance efficacy and selectivity for various biological targets. The compound this compound (CAS 951885-19-1) serves as a key building block for more complex molecules.[2]

The synthesis route from 3,6-dichloropyridazine is an efficient and commonly employed method.[1][3] It relies on the principle of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridazine ring facilitates the displacement of a chloride ion by an amine nucleophile. Understanding the nuances of this reaction is crucial for optimizing yield and purity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3,6-dichloropyridazine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, the SNAr mechanism on an aromatic ring typically proceeds through an addition-elimination pathway.[4]

Key Mechanistic Steps:

  • Activation of the Aromatic Ring: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing. This effect reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles. This activation is essential as aryl halides are generally unreactive towards nucleophiles.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine (the nucleophile) attacks one of the carbon atoms bonded to a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] In this intermediate, the aromaticity of the pyridazine ring is temporarily disrupted.

  • Restoration of Aromaticity and Elimination: The aromatic system is restored as the negative charge collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: A base, such as triethylamine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion.

Reaction Scheme

Caption: The SNAr reaction pathway for the synthesis.

Safety and Materials Handling

Proper safety protocols are paramount when handling the reagents involved in this synthesis. Always conduct the reaction in a well-ventilated fume hood.

  • 3,6-Dichloropyridazine (CAS 141-30-0):

    • Hazards: Harmful if swallowed (H302).[7][8] Causes skin irritation (H315) and serious eye irritation (H319).[9] May cause respiratory irritation.[10]

    • Handling: Avoid contact with skin, eyes, and clothing.[10] Minimize dust generation.[10] Wash hands thoroughly after handling.[9]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[9][10]

  • n-Propylamine (CAS 107-10-8):

    • Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

    • Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools. Wear protective gloves, clothing, and eye/face protection.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

    • Wear suitable protective gloves to prevent skin exposure.[8][10]

    • Wear a lab coat or appropriate protective clothing.[10]

  • Waste Disposal:

    • Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[7]

Detailed Experimental Protocol

This protocol is based on established procedures for the amination of dichlorodiazines.[11]

Materials and Equipment
Reagent/MaterialGradeSupplierComments
3,6-Dichloropyridazine≥97%e.g., Merck/Sigma-AldrichStarting material
n-Propylamine≥99%e.g., Merck/Sigma-AldrichNucleophile
Triethylamine≥99%e.g., Merck/Sigma-AldrichBase, dried over KOH
EthanolAnhydrous, 200 proofe.g., Fisher ScientificReaction Solvent
Dichloromethane (DCM)ACS Gradee.g., VWRExtraction Solvent
Saturated NH₄Cl (aq)N/APrepared in-houseAqueous wash solution
Anhydrous Na₂SO₄ACS Gradee.g., Merck/Sigma-AldrichDrying agent
Silica Gel60 Å, 230-400 meshe.g., SiliCycleFor column chromatography
EquipmentDescription
Round-bottom flask100 mL, with ground glass joint
Reflux condenserWith appropriate joint size
Magnetic stirrer/hotplateWith temperature control
Magnetic stir barTeflon-coated
Separatory funnel250 mL
Rotary evaporatorFor solvent removal
Glass columnFor chromatography
TLC platesSilica gel coated with F₂₅₄ indicator
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (e.g., 5.0 g, 33.6 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Base and Nucleophile Addition: Add triethylamine (e.g., 7.0 mL, 50.3 mmol, 1.5 eq), followed by the dropwise addition of n-propylamine (e.g., 4.15 mL, 50.3 mmol, 1.5 eq).[11]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours when the starting dichloropyridazine spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) and transfer to a separatory funnel.[11] Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, typically an off-white or pale yellow solid, can be purified by one of the following methods:

  • Trituration: The crude solid can be triturated with cold petroleum ether or hexanes, followed by filtration through a Büchner funnel to yield the pure product.[11]

  • Column Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Summary and Visualization

Reaction Parameters
ParameterValue
3,6-Dichloropyridazine33.6 mmol (1.0 eq)
n-Propylamine50.3 mmol (1.5 eq)
Triethylamine50.3 mmol (1.5 eq)
Solvent (Ethanol)50 mL
TemperatureReflux (~78 °C)
Reaction Time4-8 hours
Expected Yield75-90%
Product Characterization
PropertyValueSource
Chemical FormulaC₇H₁₀ClN₃[2]
Molecular Weight171.63 g/mol [12]
IUPAC NameThis compound[2]
AppearanceWhite to off-white solidTypical

Experimental Workflow Diagram

A 1. Reagent Setup - 3,6-Dichloropyridazine - Ethanol - Triethylamine - n-Propylamine B 2. Reaction - Heat to Reflux - Stir for 4-8h A->B C 3. TLC Monitoring (Eluent: 30% EtOAc/Hex) B->C Periodic sampling C->B Reaction incomplete D 4. Work-up - Cool to RT - Quench with NH4Cl(aq) C->D Reaction complete E 5. Extraction - Dichloromethane (3x) D->E F 6. Drying & Concentration - Dry over Na2SO4 - Rotary Evaporation E->F G 7. Purification - Trituration or - Column Chromatography F->G H 8. Characterization - NMR, LC-MS - Yield & Purity Analysis G->H I Final Product: 6-chloro-N-propyl- pyridazin-3-amine H->I

Caption: A flowchart of the complete synthesis workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient reaction temperature or time. 2. Impure or wet reagents/solvent. 3. Ineffective base.1. Ensure a consistent reflux is maintained. Extend reaction time and monitor by TLC. 2. Use anhydrous solvent and ensure reagents are of high purity. 3. Use a freshly opened bottle of triethylamine or distill it prior to use.
Incomplete Reaction 1. Insufficient equivalents of amine or base. 2. Poor stirring.1. Ensure at least 1.2-1.5 equivalents of both amine and base are used. 2. Use a larger stir bar or a mechanical stirrer for better mixing.
Formation of Di-substituted Product 1. Reaction temperature too high or reaction time too long. 2. Excess amine nucleophile.1. Carefully control the reflux temperature. Stop the reaction as soon as the starting material is consumed. 2. Use closer to 1.1-1.2 equivalents of the amine.
Difficult Purification 1. Streaking on TLC plate. 2. Product co-elutes with impurities.1. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to prevent the amine from streaking on the silica gel. 2. Try a different solvent system for chromatography or consider recrystallization.

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine via nucleophilic aromatic substitution is a robust and high-yielding reaction. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably produce this key intermediate for applications in drug discovery and development. Careful control of reaction conditions and diligent monitoring are essential for achieving optimal results in terms of both yield and purity.

References

Application Note: A Researcher's Guide to the Amination of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyridazines in Modern Drug Discovery

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with an amino group, the resulting aminopyridazine motif gains the ability to form critical hydrogen bonds and other key interactions with biological targets. This structural feature is integral to compounds developed as kinase inhibitors, acetylcholinesterase inhibitors, and other important pharmaceuticals[1]. Consequently, the efficient and reliable synthesis of aminopyridazines from readily available chloropyridazine precursors is a cornerstone of many drug discovery programs.

This guide provides an in-depth analysis and detailed protocols for the two primary methodologies employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will explore the mechanistic underpinnings of each approach, offer field-proven protocols, and discuss modern techniques such as microwave-assisted synthesis to accelerate discovery.

Strategic Approaches to C-N Bond Formation on the Pyridazine Ring

The conversion of a chloropyridazine to an aminopyridazine involves the formation of a carbon-nitrogen bond. The choice of synthetic strategy is dictated by the electronic nature of the pyridazine ring and the nucleophilicity of the amine coupling partner.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes the carbon atoms attached to the chlorine susceptible to attack by nucleophiles.[2][3] This pathway is typically effective for electron-rich amines or when the pyridazine ring is further activated by electron-withdrawing groups.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: When the SNAr reaction is sluggish—due to a less-activated chloropyridazine or a weakly nucleophilic amine (like an aniline or a secondary amine)—transition metal catalysis is required. The Buchwald-Hartwig reaction is the preeminent method for this purpose, offering broad substrate scope and high functional group tolerance.[4][5]

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon atom bearing the chlorine, disrupting the ring's aromaticity and forming a high-energy intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the expulsion of the chloride leaving group. The overall reaction rate is often dependent on the formation of the Meisenheimer complex, which is favored by strong nucleophiles and electron-deficient aromatic systems.

SNAr_Mechanism cluster_0 SNAг Mechanism Start Chloropyridazine + Amine (R-NH2) Intermediate Meisenheimer Complex (Non-aromatic) Start->Intermediate Nucleophilic Attack Product Aminopyridazine + HCl Intermediate->Product Elimination of Cl- (Restores Aromaticity) Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Cl AmideComplex Palladium Amide Complex (Pd-II) OxAdd->AmideComplex + R2NH - Base-H+Cl- AmideComplex->Pd0 Reductive Elimination Product Aminopyridazine (Product) AmideComplex->Product Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere if Pd) Reaction 2. Reagent Addition & Heating Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 4. Quench & Aqueous Workup (Extraction) Monitor->Workup Upon Completion Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis

References

Revolutionizing Pyridazine Scaffolds: A Detailed Guide to Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine core represents a privileged scaffold, foundational to a multitude of bioactive molecules. Its inherent electron-deficient nature, however, presents unique challenges in synthetic functionalization. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation on this heterocycle, enabling the synthesis of complex pyridazine derivatives with high precision.[1][2] This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling to pyridazine derivatives, offering both foundational understanding and actionable protocols.

The Strategic Advantage of Suzuki-Miyaura Coupling for Pyridazines

The Suzuki-Miyaura reaction offers several distinct advantages for the synthesis of pyridazine derivatives.[1][2] The ready availability of a vast array of boronic acids and their derivatives, coupled with the reaction's tolerance to a wide range of functional groups and its typically mild conditions, makes it a highly attractive synthetic strategy.[1][2] Furthermore, the inorganic by-products are generally non-toxic and easily removed, simplifying purification.[1]

The electron-deficient character of the pyridazine ring can be an asset in the Suzuki-Miyaura coupling. This property facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, a crucial step in the catalytic cycle.[1] This can sometimes allow for successful couplings even without the use of highly specialized and expensive ligands.[1]

Understanding the Catalytic Cycle: A Step-by-Step Look

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Pd(II) Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Di-organic Pd(II) Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' (Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Halopyridazine Ar-X (Halopyridazine) Halopyridazine->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to the halopyridazine. This is often the rate-determining step. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination , which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Key Experimental Parameters and Their Significance

The success of a Suzuki-Miyaura coupling on a pyridazine scaffold hinges on the careful selection of several key parameters.

ParameterRole and SignificanceCommon Choices for Pyridazine Derivatives
Palladium Catalyst The heart of the reaction, facilitating the catalytic cycle.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium catalyst, influences its reactivity, and can control regioselectivity.PPh₃, dppf, SPhos, XPhos, Q-Phos
Base Activates the boronic acid to form the more nucleophilic boronate species required for transmetalation.Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Solubilizes the reactants and catalyst, and can influence the reaction rate and outcome.Dioxane, DME, Toluene, THF, often with water
Halogen on Pyridazine The reactivity of the C-X bond follows the order I > Br > Cl.Bromo- and chloropyridazines are most common.
Boronic Acid/Ester The source of the new carbon fragment. Stability can be an issue, especially with heteroaryl boronic acids.A wide variety of aryl, heteroaryl, and vinyl boronic acids and their pinacol esters.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of pyridazine derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Bromopyridazine Derivative

This protocol is adapted from a procedure used for the synthesis of thienylpyridazines.[1]

Reactants and Reagents:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

Procedure:

  • To a reaction vessel, add the 3-bromo-6-(thiophen-2-yl)pyridazine, the boronic acid, and Pd(PPh₃)₄.

  • Add DME and ethanol in an 8:2 ratio (e.g., 8 mL DME and 2 mL EtOH per 0.5 mmol of the bromopyridazine).

  • Add the 2 M aqueous Na₂CO₃ solution (e.g., 1 mL per 0.5 mmol of the bromopyridazine).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The original study reported a reaction time of 48 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The reported yields for this specific protocol were in the range of 14-28%, indicating that optimization may be necessary for different substrates.[1]

Protocol 2: Ligand-Dependent Site-Selective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

This protocol demonstrates how the choice of ligand can direct the coupling to a specific position on a dichloropyridazine.[3]

Ligand_Selectivity Dichloropyridazine 3,5-Dichloropyridazine C3_Coupling Coupling at C3 Dichloropyridazine->C3_Coupling C5_Coupling Coupling at C5 Dichloropyridazine->C5_Coupling Product_C3 3-Aryl-5-chloropyridazine C3_Coupling->Product_C3 Conditions_C3 Pd₂(dba)₃ / dppf K₃PO₄, Dioxane/H₂O C3_Coupling->Conditions_C3 Product_C5 5-Aryl-3-chloropyridazine C5_Coupling->Product_C5 Conditions_C5 Pd₂(dba)₃ / Q-Phos K₃PO₄, Dioxane/H₂O C5_Coupling->Conditions_C5

Caption: Ligand-dependent regioselectivity in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine.

For Coupling at the C3 Position:

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) and dppf (5 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Dioxane/H₂O (10:1)

  • Temperature: 100 °C

For Coupling at the C5 Position:

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) and Q-Phos (5 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Dioxane/H₂O (10:1)

  • Temperature: 100 °C

General Procedure:

  • In a reaction vessel, combine the 3,5-dichloropyridazine (1.0 eq), arylboronic acid (1.1 eq), and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the appropriate ligand (dppf or Q-Phos) in dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining dioxane and water.

  • Purge the reaction mixture with an inert gas and heat to 100 °C.

  • Monitor the reaction until completion.

  • Perform a standard aqueous work-up and purify the product by chromatography.

This remarkable ligand-controlled regioselectivity allows for the synthesis of distinct isomers from the same starting material, significantly enhancing the synthetic utility of this reaction.[3]

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyridazinone

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times.[4]

Reactants and Reagents:

  • 6-Chloro-5-dialkylaminopyridazinone (1.0 eq)

  • Arylboronic acid (3.0 eq)

  • Pd-SPhos catalyst (5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O)

Procedure:

  • Combine the chloropyridazinone, arylboronic acid, Pd-SPhos catalyst, and base in a microwave reaction vial.

  • Add the solvent system.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 135-140 °C for 30 minutes.

  • After cooling, work up the reaction mixture and purify the product.

This method provides a rapid and efficient route to 6-aryl-pyridazinones in moderate to good yields.[4]

Troubleshooting Common Issues

Despite its versatility, the Suzuki-Miyaura coupling of pyridazines can sometimes present challenges.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inefficient oxidative addition (especially with chlorides)- Protodeboronation of the boronic acid- Catalyst inhibition by the nitrogen heterocycle- Use a pre-catalyst or ensure the Pd(0) species is generated effectively.- For chlorides, use bulky, electron-rich ligands (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).- Use the boronic acid pinacol ester instead of the free acid. Use anhydrous conditions or minimize water content.- Increase catalyst loading or screen different ligands.
Formation of Homocoupled Byproducts - Reaction of two boronic acid molecules.- Reaction of two halopyridazine molecules.- Ensure the reaction is thoroughly deoxygenated.- Use a slight excess of the boronic acid (1.1-1.2 eq).- Adjust the base and reaction temperature.
Poor Regioselectivity (with dihalo-pyridazines) - Inappropriate ligand choice.- Screen different ligands to direct the coupling to the desired position (see Protocol 2). Electron-deficient bidentate ligands may favor one position, while electron-rich monodentate ligands favor another.[3]

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like dioxane and DME are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use and handle them in a fume hood.

  • Microwave Synthesis: Reactions under microwave irradiation can generate high pressures. Use only appropriate microwave vials and operate the instrument according to the manufacturer's instructions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of pyridazine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively synthesize a vast array of substituted pyridazines. The ability to control regioselectivity through ligand choice further expands the synthetic possibilities. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals engaged in the synthesis of novel pyridazine-containing molecules for drug discovery and materials science.

References

Analytical methods for 6-chloro-N-propylpyridazin-3-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 6-chloro-N-propylpyridazin-3-amine

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Pyridazine derivatives are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[2][3] This document outlines detailed, field-proven protocols for establishing the identity, purity, and structural integrity of the target compound, designed for researchers, analytical scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for structural elucidation, and Elemental Analysis for empirical formula verification.

Introduction: The Analytical Imperative for Pyridazine Derivatives

This compound (C₇H₁₀ClN₃) is a substituted pyridazine, a class of N-heterocyclic compounds that form the core of numerous biologically active molecules.[2][3] The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen-bonding capacity, make it a compelling pharmacophore in modern drug design.[3] Given its potential as a synthetic intermediate or an active pharmaceutical ingredient (API), rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility, safety, and efficacy in subsequent research and development phases.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating reliable and defensible analytical data.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₇H₁₀ClN₃PubChemLite[4]
Molecular Weight 171.63 g/mol PubChemLite[4]
Monoisotopic Mass 171.05632 DaPubChemLite[4]
IUPAC Name This compoundPubChemLite[4]
SMILES CCCNC1=NN=C(C=C1)ClPubChemLite[4]
InChIKey QXJWIXPQOHPVFC-UHFFFAOYSA-NPubChemLite[4]

Chromatographic Methods for Purity and Identity

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products. We will detail two orthogonal methods: HPLC for non-volatile components and GC-MS for volatile analytes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of polar to moderately non-polar organic molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique is ideal for quantifying the main compound and detecting non-volatile impurities with high precision and accuracy. A well-developed HPLC method should be selective, linear, accurate, and precise.[5]

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile (MeCN).

    • Note: For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]

  • Isocratic Elution: 60% A / 40% B. This initial condition should be optimized based on preliminary screening runs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in MeCN. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Expected Data:

ParameterExpected ValueJustification
Retention Time (t_R) 3-8 minutesOptimal for good resolution without excessive run time.
Purity (%) >98%Standard requirement for a purified research compound.
Tailing Factor 0.9 - 1.5Indicates good peak symmetry and column health.
Theoretical Plates >2000Demonstrates column efficiency.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Compound Dissolve Dissolve in Acetonitrile Sample->Dissolve Dilute Dilute to 0.1 mg/mL Dissolve->Dilute HPLC HPLC System Setup (C18, 30°C, 1 mL/min) Dilute->HPLC MobilePhase Prepare Mobile Phase (60% A / 40% B) MobilePhase->HPLC Inject Inject 10 µL Sample HPLC->Inject Detect UV Detection at 254 nm Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7][8] The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that acts as a molecular fingerprint. This method is crucial for confirming the molecular weight and identifying volatile impurities that might be missed by HPLC.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the sample. The resulting mass spectrum of the main peak should be compared to a library (e.g., NIST) and analyzed for its fragmentation pattern.

Expected Data:

ParameterExpected ValueJustification
Molecular Ion (M+) m/z 171/173The molecular ion peak. The M+2 peak at m/z 173 should be approximately 1/3 the intensity of the M+ peak, which is the characteristic isotopic pattern for a compound with one chlorine atom.
Base Peak To be determinedThe most intense peak in the mass spectrum, resulting from the most stable fragment.
Key Fragments To be determinedFragments corresponding to the loss of the propyl group, chlorine, or cleavage of the pyridazine ring.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides direct evidence of the compound's molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. Together, they allow for the unambiguous assignment of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans with proton decoupling.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Data (Predicted):

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.1-7.4Doublet1HPyridazine Ring CH
~6.7-6.9Doublet1HPyridazine Ring CH
~4.5-5.0Broad Singlet1HN-H
~3.1-3.3Triplet2HN-CH₂-
~1.5-1.7Sextet2H-CH₂-CH₃
~0.9-1.1Triplet3H-CH₃
¹³C NMR ~160--C-NH (Pyridazine)
~150--C-Cl (Pyridazine)
~130--CH (Pyridazine)
~118--CH (Pyridazine)
~45--N-CH₂-
~22---CH₂-CH₃
~11---CH₃
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The presence of a chlorine atom affects the C-H bond vibrations and introduces a characteristic C-Cl stretching peak.[9]

Experimental Protocol: FTIR (ATR)

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the compound's functional groups.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3400N-H StretchSecondary Amine
2850-2960C-H StretchPropyl Group (sp³ C-H)
~3050C-H StretchAromatic (sp² C-H)
1580-1650C=N, C=C StretchPyridazine Ring
660-890C-Cl StretchAryl Halide[2]

Workflow Visualization:

Spectroscopy_Workflow cluster_nmr NMR Analysis cluster_ir FTIR Analysis Sample_NMR Dissolve in Deuterated Solvent Acquire_NMR Acquire 1H & 13C Spectra Sample_NMR->Acquire_NMR Process_NMR Process & Reference Data Acquire_NMR->Process_NMR Assign_NMR Assign Structure Process_NMR->Assign_NMR Sample_IR Place Sample on ATR Crystal Acquire_IR Collect Spectrum (4000-600 cm-1) Sample_IR->Acquire_IR Identify_IR Identify Functional Group Peaks Acquire_IR->Identify_IR

Spectroscopic Analysis Workflow.

Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis, typically through combustion, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[10] This quantitative data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. The analysis of halogens like chlorine requires specific methods.[11][12]

Experimental Protocol: CHN + Cl Analysis

  • Instrumentation: CHN Combustion Analyzer and a method for halogen determination (e.g., Schöniger flask combustion followed by titration, or specific instrumental methods).

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample.

  • CHN Analysis: The sample is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).[10]

  • Chlorine Analysis: The sample is combusted, and the resulting hydrogen chloride (HCl) is trapped in a solution and quantified by titration with silver nitrate or by ion chromatography.

  • Calculation: The instrument software calculates the percentage of each element.

Expected Data:

ElementTheoretical %Experimental %
Carbon (C)49.00%49.00 ± 0.4%
Hydrogen (H)5.87%5.87 ± 0.4%
Nitrogen (N)24.48%24.48 ± 0.4%
Chlorine (Cl)20.66%20.66 ± 0.4%

Integrated Analytical Strategy

Integrated_Strategy Compound 6-chloro-N- propylpyridazin-3-amine HPLC Purity (>98%) Quantification Compound->HPLC Purity GCMS Identity (MW=171) Volatile Impurities Compound->GCMS Identity NMR Structure Confirmation Compound->NMR Structure IR Functional Groups (N-H, C-Cl) Compound->IR Functionality EA Elemental Composition (C, H, N, Cl) Compound->EA Formula Report Certificate of Analysis

Integrated approach for compound characterization.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying chromatographic, spectroscopic, and elemental analysis techniques, researchers can ensure the quality and integrity of their material, which is a critical prerequisite for meaningful and reproducible results in drug discovery and development.

References

Application Note: FTIR Spectroscopy Sample Preparation for Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Fingerprint of Pyridazines

Pyridazine and its derivatives are a critical class of heterocyclic compounds in pharmaceutical and materials science research. Their unique six-membered ring structure, containing two adjacent nitrogen atoms, gives rise to distinct physicochemical properties and biological activities.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of these compounds. It provides a unique "vibrational fingerprint" by probing the fundamental molecular vibrations, offering insights into functional groups, bonding, and molecular structure.[3][4]

However, the acquisition of a high-quality, reproducible FTIR spectrum is fundamentally dependent on appropriate sample preparation. The choice of method can significantly influence spectral features, leading to band shifts, broadening, or the appearance of artifacts that can complicate interpretation.[5] This is particularly crucial for pyridazine compounds, which can exhibit properties such as hygroscopicity and polymorphism, demanding careful consideration during sample handling.[6][7]

This comprehensive guide provides detailed protocols and expert insights into the most effective FTIR sample preparation techniques for solid and liquid pyridazine compounds. We will delve into the causality behind experimental choices for methods including Potassium Bromide (KBr) pellets, Attenuated Total Reflectance (ATR), thin films, and solutions, ensuring researchers, scientists, and drug development professionals can generate reliable and accurate spectral data.

PART 1: Solid-State Analysis of Pyridazine Compounds

For solid pyridazine samples, the goal is to prepare a sample that allows for optimal interaction with the infrared beam while minimizing scattering and unwanted absorptions.

The Potassium Bromide (KBr) Pellet Method: The Gold Standard for Transmission

The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission FTIR spectra of solid samples.[8] The principle relies on dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide, and pressing it into a thin, transparent pellet.[6][9]

Why it Works: KBr is an alkali halide that, under pressure, becomes plastic and forms a clear disc that is transparent to infrared radiation over a wide spectral range.[8][9] This allows the IR beam to pass through the sample with minimal interference from the matrix.

Causality Behind the Protocol:

  • Grinding is Crucial: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize scattering, which can cause sloping baselines and distorted peak shapes.[10] An agate mortar and pestle is preferred to prevent contamination.[6]

  • Concentration Matters: A sample concentration of 0.1% to 1% in KBr is typically recommended.[11] Too high a concentration will result in overly intense, saturated absorption bands (total absorption), while too low a concentration will yield a noisy spectrum with poor signal-to-noise ratio.[8]

  • Moisture is the Enemy: KBr is highly hygroscopic and readily absorbs atmospheric moisture.[6][7] This introduces broad absorption bands for water (~3400 cm⁻¹ and ~1630 cm⁻¹) into the spectrum, which can obscure N-H and C=O stretching vibrations often present in pyridazine derivatives.[6][11] Therefore, using spectroscopy-grade, dry KBr and minimizing exposure to air are paramount.[6][9] Working in a glovebox or under a nitrogen atmosphere is ideal for sensitive samples.[7]

Experimental Protocol: KBr Pellet Preparation

  • Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any absorbed water.[11] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid pyridazine compound.[8]

  • Grinding: In an agate mortar, first grind the pyridazine sample to a very fine powder.[6] Then, add approximately 100-200 mg of the dried KBr powder.[12] Gently but thoroughly mix the sample and KBr with the pestle until a homogenous, fine powder is obtained.[6]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): If the die has a vacuum port, connect it to a vacuum line for a few minutes to remove trapped air, which can cause the pellet to be opaque.[11]

  • Pressing: Gradually apply pressure, typically 8-10 metric tons for a 13 mm die, and hold for 1-2 minutes.[6][7] This allows the KBr to "cold-flow" and form a transparent disc.[6]

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the transparent or semi-transparent pellet.

  • Analysis: Place the pellet in the FTIR spectrometer's sample holder and collect the spectrum.

KBr_Pellet_Workflow cluster_prep Preparation cluster_press Pressing cluster_analysis Analysis Start Start Dry_KBr Dry KBr Powder (~110°C, 2-4h) Start->Dry_KBr Weigh_Sample Weigh Pyridazine (1-2 mg) Start->Weigh_Sample Add_KBr Add Dry KBr (100-200 mg) Dry_KBr->Add_KBr Grind_Sample Grind Sample Weigh_Sample->Grind_Sample Grind_Sample->Add_KBr Mix Thoroughly Mix Add_KBr->Mix Load_Die Load Mixture into Die Mix->Load_Die Evacuate Evacuate Die (Optional) Load_Die->Evacuate Press Apply Pressure (8-10 tons) Evacuate->Press Release Release Pellet Press->Release Mount_Pellet Mount Pellet in FTIR Holder Release->Mount_Pellet Collect_Spectrum Collect Spectrum Mount_Pellet->Collect_Spectrum End End Collect_Spectrum->End

Figure 1: Workflow for KBr Pellet Preparation.

ParameterRecommended ValueRationale
Sample Concentration 0.1 - 1.0% w/w in KBrBalances signal strength against detector saturation.[8][11]
KBr Drying Temp. 110 °CRemoves adsorbed water which causes spectral interference.[11]
Pressing Pressure 8-10 metric tons (for 13mm die)Ensures KBr plasticity for a transparent pellet.[6][7]
Holding Time 1-2 minutesAllows for removal of trapped air and uniform pellet formation.[6]
Attenuated Total Reflectance (ATR): The Surface-Sensitive Approach

ATR-FTIR is a versatile and rapid technique that requires minimal to no sample preparation, making it ideal for routine analysis and for samples that are difficult to grind.[13][14]

How it Works: The technique is based on the principle of total internal reflection.[13] An infrared beam is directed into a crystal of high refractive index (e.g., diamond, germanium, or zinc selenide). At the crystal-sample interface, the beam creates an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample.[14] The sample absorbs energy at specific wavelengths, attenuating the internally reflected beam, and the resulting spectrum is recorded.[13][14]

Causality Behind the Protocol:

  • Good Contact is Essential: The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the ATR crystal surface.[14] Poor contact results in a weak signal and a distorted spectrum. A solid sample must be pressed firmly and uniformly against the crystal.

  • Crystal Choice: The choice of ATR crystal material (diamond, Ge, ZnSe) depends on the sample's properties (hardness, refractive index) and the desired spectral range. Diamond is extremely robust and chemically inert, making it a common choice.[13]

  • Surface Sensitivity: Because the evanescent wave only penetrates a few micrometers, ATR is inherently a surface-sensitive technique.[15] This is an important consideration if the surface chemistry of the pyridazine sample differs from its bulk composition.

Experimental Protocol: ATR-FTIR Analysis

  • Background Collection: Ensure the ATR crystal surface is clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to wipe the crystal. Collect a background spectrum of the clean, empty crystal. A dirty crystal will lead to negative peaks in the final spectrum.[15]

  • Sample Application: Place a small amount of the solid pyridazine powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Apply consistent pressure to ensure good contact and reproducibility.

  • Collect Spectrum: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and thoroughly clean the crystal surface as in step 1.

ATR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Apply_Sample Apply Pyridazine Powder to Crystal Background->Apply_Sample Apply_Pressure Apply Firm Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Clean_Again Clean ATR Crystal Collect_Spectrum->Clean_Again End End Clean_Again->End

Figure 2: Workflow for Solid Sample Analysis by ATR-FTIR.

PART 2: Liquid-State and Solution Analysis of Pyridazines

Analyzing pyridazine compounds in their liquid state or in solution can provide valuable information about intermolecular interactions and solute-solvent effects, which can cause significant shifts in vibrational frequencies compared to the solid state.[5]

Neat Liquids & Thin Films

For pyridazine derivatives that are liquids at room temperature, the simplest method is to create a thin film between two IR-transparent salt plates (e.g., KBr or NaCl).[10][16]

Experimental Protocol: Neat Liquid Film

  • Prepare Plates: Ensure the salt plates are clean and dry. Polish if necessary.

  • Apply Sample: Place a small drop of the liquid pyridazine onto the center of one plate.

  • Form Film: Place the second plate on top and gently press to form a thin, uniform film, avoiding air bubbles.[16]

  • Analysis: Mount the plates in the spectrometer's sample holder and collect the spectrum.

  • Cleaning: Disassemble the plates and clean them thoroughly with a suitable dry solvent, followed by ethanol.[10]

Solution-Phase Spectroscopy

Analyzing pyridazines in solution is critical for studying reaction kinetics, tautomeric equilibria, or intermolecular hydrogen bonding.[5][17]

Causality Behind the Protocol:

  • Solvent Selection is Key: The choice of solvent is the most critical factor. The solvent must:

    • Dissolve the Sample: The pyridazine derivative must be sufficiently soluble to yield a good signal.

    • Be IR Transparent: The solvent should have minimal absorption in the spectral regions of interest. Solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are often used but have toxicity concerns. Chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) are common alternatives, but have C-H and C-Cl absorptions.[10] It is essential to run a spectrum of the pure solvent as a reference.

    • Be Inert: The solvent should not react with the pyridazine compound.

  • Solvent Subtraction: The spectrum of the pure solvent, collected using the same cell and pathlength, must be subtracted from the solution spectrum to isolate the spectral features of the pyridazine solute.[10]

Experimental Protocol: Solution-Phase Analysis

  • Prepare Solution: Prepare a concentrated solution of the pyridazine compound in a suitable, dry IR-transparent solvent.

  • Cell Preparation: Select a liquid cell with an appropriate pathlength. Fill the cell with the solution.

  • Collect Sample Spectrum: Place the cell in the spectrometer and collect the spectrum.

  • Collect Solvent Spectrum: Thoroughly clean and dry the cell, then fill it with the pure solvent and collect a background spectrum under the same conditions.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final spectrum of the pyridazine derivative.

Solution_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Start Start Choose_Solvent Select Appropriate IR-Transparent Solvent Start->Choose_Solvent Prepare_Solution Prepare Pyridazine Solution Choose_Solvent->Prepare_Solution Fill_Cell_Sample Fill Liquid Cell with Solution Prepare_Solution->Fill_Cell_Sample Collect_Sample_Spec Collect Sample Spectrum Fill_Cell_Sample->Collect_Sample_Spec Clean_Cell Clean and Dry Cell Collect_Sample_Spec->Clean_Cell Subtract Subtract Solvent Spectrum from Sample Spectrum Collect_Sample_Spec->Subtract Fill_Cell_Solvent Fill Cell with Pure Solvent Clean_Cell->Fill_Cell_Solvent Collect_Solvent_Spec Collect Solvent Spectrum Fill_Cell_Solvent->Collect_Solvent_Spec Collect_Solvent_Spec->Subtract Final_Spectrum Obtain Final Spectrum Subtract->Final_Spectrum End End Final_Spectrum->End

Figure 3: Workflow for Solution-Phase FTIR Analysis.

PART 3: Analysis of Pyridazine-based Thin Films

For applications in materials science, such as organic electronics, pyridazine derivatives may be deposited as thin films on reflective substrates.[18] Reflectance-based FTIR methods are used for their characterization.[19]

Key Considerations:

  • Substrate: A highly reflective substrate, such as gold or silicon, is necessary to ensure sufficient light is reflected to the detector.[19]

  • Film Thickness: Thin films (< 1 µm) are generally required to prevent excessive absorption of the IR beam, which would weaken the reflected signal.[19]

  • Solvent Evaporation: If the film is cast from a solution, it is crucial to ensure the complete evaporation of the solvent, as residual solvent will show strong absorption peaks.[19] A bake or vacuum treatment may be necessary.[19]

Conclusion and Best Practices Summary

References

Application Note: Elucidating the Structure of 6-Propylpyridazin-3-amine through Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 6-propylpyridazin-3-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. We explore the theoretical underpinnings of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide presents a comprehensive, step-by-step protocol for sample analysis, data interpretation, and structural confirmation, designed for researchers, scientists, and drug development professionals.

Foundational Principles: The Rationale Behind Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds. The process involves ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The fragmentation pattern is not random; it is a predictable cascade of bond cleavages governed by the principles of chemical stability. By analyzing these fragments, one can piece together the original molecular structure like a puzzle.

For a molecule like 6-propylpyridazin-3-amine, which contains an aromatic N-heterocyclic ring, an amine group, and an alkyl chain, fragmentation is driven by several key factors:

  • Charge Localization: Ionization, particularly the removal of an electron in EI-MS, creates a radical cation (M+•). The initial location of the charge and radical site, often on a heteroatom with non-bonding electrons (like nitrogen), dictates the initial bond cleavages.[1][2]

  • Formation of Stable Species: Fragmentation pathways that result in the formation of stable ions and neutral molecules are highly favored. This includes resonance-stabilized cations, small neutral molecules like ammonia (NH₃) or nitrogen (N₂), and alkenes.

  • Ionization Method: The choice of ionization technique profoundly impacts the resulting mass spectrum.

    • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, causing extensive and often complex fragmentation. While the molecular ion may sometimes be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint.[3][4]

    • Electrospray Ionization (ESI): A "soft" ionization method that typically protonates the analyte to form an even-electron ion ([M+H]⁺). This ion is relatively stable and often produces a strong signal with minimal in-source fragmentation.[5][6] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[7]

This application note will detail the expected fragmentation pathways for 6-propylpyridazin-3-amine under both EI and ESI-MS/MS conditions, providing a robust framework for its identification.

Predicted Fragmentation Pathways of 6-Propylpyridazin-3-amine

The structure of 6-propylpyridazin-3-amine (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ) presents several likely fragmentation routes.

Electron Ionization (EI-MS) Fragmentation

Upon EI, 6-propylpyridazin-3-amine forms a molecular ion (M+•) at m/z 137 . The primary fragmentation pathways are initiated from this radical cation.

  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for aliphatic amines and alkyl-substituted rings.[8][9] It involves the cleavage of the C-C bond alpha to the nitrogen atom in the ring. The loss of an ethyl radical (•C₂H₅, 29 Da) is highly probable, leading to a stable, resonance-delocalized ion.

    • M+• (m/z 137) → [M - C₂H₅]⁺ (m/z 108) + •C₂H₅

  • McLafferty Rearrangement: This process involves the transfer of a γ-hydrogen atom from the propyl chain to a nitrogen atom of the pyridazine ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da). This is a characteristic rearrangement for molecules with sufficiently long alkyl chains.

    • M+• (m/z 137) → [M - C₃H₆]+• (m/z 95) + C₃H₆

  • Ring Fragmentation: The pyridazine ring itself is susceptible to fragmentation. A common pathway for pyridazine and its derivatives is the retro-Diels-Alder reaction or similar ring-opening mechanisms, leading to the expulsion of a stable neutral molecule like dinitrogen (N₂).[10][11]

    • M+• (m/z 137) → [M - N₂]+• (m/z 109) + N₂

  • Loss of Ammonia: Cleavage involving the amine group can lead to the loss of an amino radical (•NH₂) or, more commonly after rearrangement, a neutral ammonia molecule (NH₃).

    • M+• (m/z 137) → [M - NH₃]+• (m/z 120) + NH₃

The proposed EI fragmentation cascade is visualized below.

G M M+• (m/z 137) F108 [M - C₂H₅]⁺ (m/z 108) M->F108 - •C₂H₅ (α-Cleavage) F95 [M - C₃H₆]+• (m/z 95) M->F95 - C₃H₆ (McLafferty) F109 [M - N₂]+• (m/z 109) M->F109 - N₂ (Ring Fission) F120 [M - NH₃]+• (m/z 120) M->F120 - NH₃ (Rearrangement)

Caption: Predicted EI fragmentation pathways for 6-propylpyridazin-3-amine.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule is protonated, likely on one of the ring nitrogens or the exocyclic amine, to form the precursor ion [M+H]⁺ at m/z 138 . Fragmentation of this even-electron ion via CID typically involves the loss of stable, neutral molecules.

  • Loss of Ammonia: The most common fragmentation pathway for protonated primary amines is the elimination of a neutral ammonia molecule (NH₃, 17 Da). This is a charge-driven process that leads to a stable carbocation.

    • [M+H]⁺ (m/z 138) → [M+H - NH₃]⁺ (m/z 121) + NH₃

  • Loss of Propene: Similar to the McLafferty rearrangement in EI, a rearrangement can lead to the loss of a neutral propene molecule (C₃H₆, 42 Da) from the protonated species.

    • [M+H]⁺ (m/z 138) → [M+H - C₃H₆]⁺ (m/z 96) + C₃H₆

The proposed ESI-MS/MS fragmentation is generally simpler than EI.

G cluster_0 Collision-Induced Dissociation MH [M+H]⁺ (m/z 138) F121 [M+H - NH₃]⁺ (m/z 121) MH->F121 MH->F121 - NH₃ F96 [M+H - C₃H₆]⁺ (m/z 96) MH->F96 MH->F96 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation of protonated 6-propylpyridazin-3-amine.

Summary of Predicted Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss (Da)Proposed Mechanism
EI 137 (M+•)10829 (•C₂H₅)α-Cleavage
9542 (C₃H₆)McLafferty Rearrangement
10928 (N₂)Ring Fission
12017 (NH₃)Rearrangement + Loss of Ammonia
ESI-MS/MS 138 ([M+H]⁺)12117 (NH₃)Loss of Ammonia
9642 (C₃H₆)Rearrangement + Loss of Propene

Experimental Protocol for Mass Spectrometric Analysis

This section provides a validated, step-by-step methodology for acquiring high-quality mass spectra of 6-propylpyridazin-3-amine. The protocol is designed to be self-validating by including system suitability checks.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Data Interpretation A 1. Standard Preparation (1 mg/mL stock in Methanol) B 2. Working Solution (Dilute to 10 µg/mL with mobile phase) A->B C 3. System Suitability Check (Inject known standard, e.g., Reserpine) B->C D 4. Sample Injection (1-5 µL of working solution) C->D If Passed E 5. Data Acquisition (Full Scan MS & Product Ion Scan MS/MS) D->E F 6. Spectrum Analysis (Identify precursor and fragment ions) E->F G 7. Structural Confirmation (Compare observed vs. predicted fragments) F->G

Caption: General experimental workflow for MS analysis.

Materials and Reagents
  • 6-Propylpyridazin-3-amine (Purity >95%)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (0.1% v/v solution in Water and Methanol)

  • System Suitability Standard (e.g., Reserpine)

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve 1.0 mg of 6-propylpyridazin-3-amine in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

LC-MS/MS (ESI) Instrumentation and Parameters

This protocol is optimized for a standard Liquid Chromatography-Tandem Mass Spectrometry system.

  • Liquid Chromatography (LC) System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition Mode:

      • Full Scan (MS1): Scan m/z range 50-250 to confirm the presence of the [M+H]⁺ ion at m/z 138.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 138 and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The use of a collision energy ramp is recommended to capture both low-energy and high-energy fragments in a single run.

Data Analysis and Interpretation
  • Confirm the Precursor Ion: In the full scan (MS1) data, verify the presence of an intense peak at m/z 138.0, corresponding to the [M+H]⁺ ion of 6-propylpyridazin-3-amine.

  • Analyze the Product Ion Spectrum: Examine the MS/MS spectrum for fragment ions. Compare the observed m/z values with the predicted fragments in the table above.

  • Validate Fragmentation: The presence of key fragments, such as m/z 121 (loss of NH₃) and m/z 96 (loss of C₃H₆), provides strong evidence for the assigned structure.

  • High-Resolution Mass Spectrometry (Optional but Recommended): For unambiguous confirmation, use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This allows for the determination of the elemental composition of both the precursor and fragment ions, confirming that the observed masses match the theoretical formulas.

Conclusion

The mass spectrometric fragmentation of 6-propylpyridazin-3-amine is a predictable process governed by fundamental principles of chemical stability. Under Electron Ionization, the molecule undergoes characteristic α-cleavage and McLafferty rearrangements. Under gentler Electrospray Ionization followed by collision-induced dissociation, the protonated molecule fragments primarily through the loss of stable neutral molecules like ammonia and propene. The detailed protocol provided herein offers a robust and reliable method for the structural confirmation of this compound, serving as a valuable tool for researchers in synthetic chemistry and drug discovery.

References

Application Notes & Protocols for 6-Propylpyridazin-3-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] 6-Propylpyridazin-3-amine emerges as a particularly valuable chemical intermediate, offering a strategic combination of a nucleophilic amino group and a modifiable alkyl chain on the pyridazine core. This dual functionality allows for sequential, regioselective derivatization, making it an ideal starting point for building diverse chemical libraries for drug discovery programs.

The primary amine at the 3-position serves as a key handle for amide bond formation, urea synthesis, or participation in various coupling reactions. Simultaneously, the propyl group at the 6-position can be further functionalized or can serve to modulate the lipophilicity and steric profile of the final molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties. These application notes provide a technical framework for the synthesis and strategic utilization of 6-propylpyridazin-3-amine in drug development workflows.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of an intermediate is fundamental for reaction design and safety.

PropertyValueSource
Molecular Formula C₇H₁₁N₃[4]
Molecular Weight 137.18 g/mol [4]
CAS Number 13926-62-4[4]
Appearance Off-white to yellow solid (typical)Supplier Data
Solubility Soluble in methanol, ethanol, DMSO, DMFGeneral Knowledge
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.[5]

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier before use.

Core Synthetic Application: A Gateway to Novel Analogs

The principal utility of 6-propylpyridazin-3-amine lies in its role as a scaffold for creating more complex molecules. The most common synthetic route to access this intermediate involves a two-step process starting from 3,6-dichloropyridazine.[6] First, a selective nucleophilic aromatic substitution (SNAr) with ammonia installs the 3-amino group, yielding 3-amino-6-chloropyridazine.[7][8] This is followed by a cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the propyl group at the 6-position.[6][9]

The true value of this intermediate is realized in subsequent reactions. The 3-amino group provides a reactive site for diversification, enabling researchers to explore Structure-Activity Relationships (SAR).

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow, from the synthesis of the intermediate to its use in generating a library of diverse analogs for biological screening.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Library Generation (SAR Exploration) A 3,6-Dichloropyridazine B S(N)Ar with NH3 A->B C 3-Amino-6-chloropyridazine B->C D Cross-Coupling (e.g., Suzuki, Negishi) C->D E 6-Propylpyridazin-3-amine (Target Intermediate) D->E I Amide Coupling E->I J Urea Formation E->J K Buchwald-Hartwig Amination E->K F Acyl Halides (R-COCl) F->I G Isocyanates (R-NCO) G->J H Aryl Halides (Ar-X) H->K L Amide Analogs I->L M Urea Analogs J->M N Di-aryl Amine Analogs K->N O O L->O Biological Screening M->O Biological Screening N->O Biological Screening

References

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 6-Propylpyridazin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Propylpyridazin-3-amine is a versatile building block, and its primary amino group serves as a critical handle for diversification. Strategic modification of this amine allows for the rapid generation of compound libraries, enabling comprehensive Structure-Activity Relationship (SAR) studies. This guide provides an in-depth analysis and detailed protocols for the functionalization of the 3-amino group of 6-propylpyridazin-3-amine, focusing on key transformations such as acylation, sulfonylation, N-arylation, and reductive amination. The causality behind experimental choices is emphasized to empower researchers in their drug development endeavors.

Introduction: The Pyridazine Core in Medicinal Chemistry

Pyridazine and its derivatives are classified as "wonder nuclei" in drug design due to the broad spectrum of biological activities they exhibit.[4][5] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4] The functionalization of the 6-propylpyridazin-3-amine scaffold is therefore a highly relevant strategy for the discovery of novel therapeutic agents.

While specific biological data for 6-propylpyridazin-3-amine is not extensively documented in public literature, its structure is analogous to other bioactive pyridazines, making it a prime candidate for derivatization.[6] This document serves as a practical guide for researchers to explore the chemical space around this core, providing robust, field-tested protocols as a foundation for optimization.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental for reaction design. Below is a summary of key properties for 6-propylpyridazin-3-amine and a closely related analogue.

Property6-Propylpyridazin-3-amine6-Isopropylpyridazin-3-amine
Molecular Formula C₇H₁₁N₃C₇H₁₁N₃[7]
Molecular Weight 137.18 g/mol 137.18 g/mol [7]
CAS Number 13926-62-4570416-37-4[6][7]
Calculated LogP Data not available0.7[7]
Hydrogen Bond Donors 11[6]
Hydrogen Bond Acceptors 33[6]

General Experimental Workflow

A systematic and reproducible workflow is crucial for successful synthesis and validation. The following diagram outlines a standard sequence from reaction setup to final product characterization. Adherence to this process ensures high-purity compounds suitable for biological evaluation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation (Dry) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring Stirring at T°C quench Reaction Quench monitoring->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: General workflow for the functionalization of 6-propylpyridazin-3-amine.

Core Functionalization Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization based on the specific substrate and desired product.

Acylation: Synthesis of N-(6-propylpyridazin-3-yl)amides

Scientific Rationale: Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. Amides are stable, planar functionalities that can act as both hydrogen bond donors and acceptors, significantly influencing molecular conformation and target binding. This reaction proceeds via a nucleophilic acyl substitution mechanism. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct without competing as a nucleophile.

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-propylpyridazin-3-amine (1.0 eq.). Dissolve it in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Sulfonylation: Synthesis of N-(6-propylpyridazin-3-yl)sulfonamides

Scientific Rationale: Sulfonamides are key functional groups in many marketed drugs. They serve as bioisosteres for amides but possess distinct electronic and geometric properties. The sulfur atom is tetrahedral, and the N-H proton is more acidic than in amides, making them excellent hydrogen bond donors. The protocol is similar to acylation, employing a sulfonyl chloride as the electrophile.

Protocol:

  • Setup: In a flame-dried flask under N₂, dissolve 6-propylpyridazin-3-amine (1.0 eq.) in dry pyridine or DCM (0.1 M).

  • Base & Reagent: If using DCM, add pyridine (2.0 eq.) as both a base and catalyst. Cool the mixture to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Track the disappearance of the starting amine via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine within the palladium coordination sphere.

G pd0 L₂Pd(0) complex1 [L₂Pd(0)(Ar-X)] pd0->complex1 Ar-X Oxidative Addition pd2 L₂Pd(II)(Ar)(X) complex1->pd2 complex2 [L₂Pd(II)(Ar)(NHR')]⁺X⁻ pd2->complex2 + R'NH₂ - HX complex3 L₂Pd(II)(Ar)(NR') complex2->complex3 Base Deprotonation product Ar-NHR' complex3->product Reductive Elimination center center->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol:

  • Setup: To a flame-dried Schlenk tube or vial, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%). Add sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add 6-propylpyridazin-3-amine (1.2 eq.) followed by a dry, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by silica gel chromatography.

Reductive Amination: Synthesis of N-Alkyl Derivatives

Scientific Rationale: Reductive amination provides a direct route to N-alkylated amines by reacting a primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred because they are selective for the iminium ion over the carbonyl starting material and are tolerant of mildly acidic conditions that favor imine formation.

Protocol:

  • Setup: Dissolve 6-propylpyridazin-3-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH) (0.2 M).

  • Imine Formation: Add acetic acid (1-2 eq.) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. The reaction may effervesce.

  • Reaction: Stir at room temperature for 6-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography.

Summary and Outlook

The functionalization of 6-propylpyridazin-3-amine offers a fertile ground for the discovery of new chemical entities with potential therapeutic value. The protocols detailed herein for acylation, sulfonylation, N-arylation, and reductive amination represent fundamental and reliable methods for diversifying this promising scaffold. Each transformation provides derivatives with distinct physicochemical properties, crucial for modulating potency, selectivity, and pharmacokinetic profiles in a drug discovery program. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower researchers to systematically explore the SAR of this compound class and advance the development of next-generation pyridazine-based therapeutics.

References

Application Notes and Protocols for Investigating the Anticancer Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Pyridazine Scaffolds in Oncology

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have led to the development of a multitude of derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer effects. Several pyridazine-containing compounds have been successfully developed into clinically approved drugs or are currently undergoing clinical investigation, underscoring the therapeutic potential of this chemical moiety in oncology. These derivatives have been shown to target various biological processes crucial for cancer cell proliferation, survival, and metastasis. This document provides a comprehensive guide for researchers investigating the anticancer properties of novel pyridazine derivatives, detailing the underlying mechanisms and providing robust protocols for in vitro and in vivo evaluation.

Mechanistic Insights: How Pyridazine Derivatives Exert Anticancer Effects

The anticancer activity of pyridazine derivatives is often attributed to their ability to interact with and modulate the function of key proteins involved in cancer progression. While the precise mechanism can vary significantly based on the specific substitutions on the pyridazine core, several common targets and pathways have been identified.

A significant number of pyridazine derivatives have been designed as kinase inhibitors . Kinases are a class of enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, pyridazine compounds can disrupt the signaling cascades that drive tumor growth and survival. For instance, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients. Others have been found to inhibit Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.

Beyond kinase inhibition, pyridazine derivatives have been reported to induce apoptosis , or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, some compounds have been shown to cause cell cycle arrest , preventing cancer cells from progressing through the different phases of cell division and ultimately leading to a halt in proliferation.

The following diagram illustrates a simplified overview of common signaling pathways targeted by pyridazine derivatives.

Pyridazine_Anticancer_Mechanisms cluster_0 Pyridazine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes PD Pyridazine Derivative Kinases Kinase Inhibition (e.g., VEGFR, CDK) PD->Kinases Apoptosis_Regulation Apoptosis Regulation PD->Apoptosis_Regulation Cell_Cycle Cell Cycle Control PD->Cell_Cycle Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Apoptosis Induction of Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Experimental_Workflow Start Novel Pyridazine Derivative In_Vitro In Vitro Screening Start->In_Vitro MTT Cell Viability Assay (MTT) In_Vitro->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle_Analysis In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Promising Results Xenograft Tumor Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Studies In_Vivo->Toxicity End Lead Compound Identification In_Vivo->End

Exploring the Anti-inflammatory Properties of Pyridazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the evaluation of pyridazinone derivatives as potential anti-inflammatory agents. This document is structured to provide not only detailed, step-by-step protocols for essential in vitro and in vivo assays but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach to drug discovery in this promising area.

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component in a multitude of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] The pyridazinone core has emerged as a privileged scaffold in medicinal chemistry for the development of novel anti-inflammatory agents, often associated with a reduced risk of the gastrointestinal side effects that plague many current non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The anti-inflammatory effects of pyridazinone derivatives are frequently attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[3] Beyond COX-2 inhibition, many pyridazinone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to interfere with critical inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

This guide will provide a detailed roadmap for the synthesis, in vitro characterization, and in vivo validation of pyridazinone derivatives, empowering researchers to systematically explore their therapeutic potential.

Synthesis and Characterization of Pyridazinone Derivatives

A common and effective method for the synthesis of many anti-inflammatory pyridazinone derivatives involves the condensation of a β-aroylpropionic acid with a substituted hydrazine.[4][5] This approach allows for facile diversification of the pyridazinone scaffold at both the aryl and N-phenyl positions, enabling the exploration of structure-activity relationships.

Protocol: Synthesis of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a general procedure for the synthesis of a series of pyridazinone derivatives that have demonstrated anti-inflammatory activity.[4][6]

Materials:

  • β-aroylpropionic acid (e.g., β-(4-chlorobenzoyl)propionic acid)

  • 4-hydrazinobenzenesulfonamide hydrochloride

  • Absolute Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the appropriate β-aroylpropionic acid (1 mmol) in absolute ethanol.

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization: The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

In Vitro Evaluation of Anti-inflammatory Activity

A battery of in vitro assays is essential for the initial screening and mechanistic characterization of pyridazinone derivatives. These assays provide a controlled environment to assess the direct effects of the compounds on key molecular targets and cellular pathways involved in inflammation.

Cyclooxygenase (COX) Inhibition Assays

The ability of pyridazinone derivatives to inhibit COX-1 and COX-2 is a critical determinant of their anti-inflammatory potential and their potential for gastrointestinal side effects.[9]

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase component of COX enzymes.[9][10]

Materials:

  • COX Colorimetric Inhibitor Screening Kit (contains assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and a colorimetric substrate)

  • Test pyridazinone derivatives and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Plate Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound or reference inhibitor at various concentrations.

  • Incubation: Gently shake the plate for a few seconds and incubate for five minutes at 25°C.

  • Reaction Initiation: Add 20 µl of the Colorimetric Substrate solution to all wells, followed immediately by 20 µl of Arachidonic Acid to initiate the reaction.

  • Measurement: After a precise two-minute incubation at 25°C, read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
Pyridazinone Derivative X>1000.5>200
Pyridazinone Derivative Y15.21.212.7
Celecoxib (Reference)150.05300
Indomethacin (Reference)0.15.40.018
Cellular Assays for Anti-inflammatory Activity

Cell-based assays, particularly using macrophage cell lines like RAW 264.7, are invaluable for assessing the effects of compounds on inflammatory responses in a more physiologically relevant context.[11][12] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[13]

This protocol outlines the general procedure for stimulating RAW 264.7 cells with LPS and subsequently measuring the production of key inflammatory mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyridazinone derivatives

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 105 cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of the test pyridazinone derivatives. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[14]

  • Incubation: Incubate the plates for 24 hours to allow for the production and secretion of inflammatory mediators.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for the analysis of nitric oxide and cytokines.

Principle: Nitric oxide is a key inflammatory mediator produced by activated macrophages. It is unstable and rapidly oxidizes to nitrite in the cell culture medium. The Griess assay is a colorimetric method for the quantification of nitrite.

Procedure:

  • Sample Preparation: Transfer 50-100 µl of the collected cell culture supernatant to a new 96-well plate.

  • Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in biological fluids.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)
Control< 5%< 5%< 5%
LPS (100 ng/mL)100%100%100%
LPS + Pyridazinone X (1 µM)85.2 ± 6.1%78.9 ± 5.4%82.3 ± 7.2%
LPS + Pyridazinone X (10 µM)42.6 ± 4.5%35.1 ± 3.9%45.8 ± 5.1%
LPS + Pyridazinone X (50 µM)15.3 ± 2.8%12.7 ± 2.1%18.9 ± 3.3%
Analysis of Inflammatory Signaling Pathways

To delve deeper into the mechanism of action, it is crucial to investigate the effects of pyridazinone derivatives on key intracellular signaling pathways that regulate the inflammatory response, such as the NF-κB and MAPK pathways.[15][16][17] Western blotting is the gold standard technique for this purpose.[18][19]

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. After the desired incubation period, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities using densitometry software and normalize to the loading control.

Diagram: Inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Transcription p38_MAPK->Genes activates NFκB_nuc->Genes induces Pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Genes->Pro_inflammatory_mediators leads to

Caption: Simplified signaling pathways activated by LPS in macrophages.

In Vivo Evaluation of Anti-inflammatory Activity

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the efficacy of a drug candidate in a whole organism, taking into account factors like pharmacokinetics and metabolism. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[20][21][22][23]

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan

  • Sterile saline

  • Test pyridazinone derivative and reference drug (e.g., indomethacin)

  • Plethysmometer (for measuring paw volume)

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, reference drug, and test compound at different doses). Administer the test compound or reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Effect of Pyridazinone Derivative X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3 hours (%)Paw Edema Inhibition at 5 hours (%)
Vehicle Control-0%0%
Indomethacin1055.2 ± 4.8%62.5 ± 5.1%
Pyridazinone X1025.7 ± 3.9%30.1 ± 4.2%
Pyridazinone X3048.9 ± 5.3%55.8 ± 6.0%
Pyridazinone X10065.4 ± 6.8%72.3 ± 7.5%

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic evaluation of pyridazinone derivatives as potential anti-inflammatory agents. By combining chemical synthesis, a suite of in vitro assays to probe mechanism of action, and a validated in vivo model of acute inflammation, researchers can effectively identify and characterize promising new drug candidates. The modular nature of these protocols allows for adaptation to specific research questions and the exploration of a wide range of pyridazinone-based chemical entities. The ultimate goal is to leverage the therapeutic potential of this versatile scaffold to develop safer and more effective treatments for inflammatory diseases.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-chloro-N-propylpyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-chloro-N-propylpyridazin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with pyridazine derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for this important synthetic transformation.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with n-propylamine. The electron-deficient nature of the pyridazine ring, exacerbated by the two chlorine atoms, makes it susceptible to attack by nucleophiles. The regioselectivity of this reaction is a critical aspect, as the initial substitution predominantly occurs at the C3 or C6 position.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this SNAr reaction can stem from several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting 3,6-dichloropyridazine.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Refluxing in ethanol is a common condition.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to side product formation.

    • Solution: While room temperature can be sufficient for some dichloropyrimidines, dichloropyridazines generally require heating.[1] Refluxing in a solvent like ethanol is a good starting point.[1] If side reactions are observed at higher temperatures, a more moderate temperature (e.g., 50-60 °C) for a longer duration might be beneficial.

  • Base Inefficiency: The base used to scavenge the HCl byproduct may be inadequate.

    • Solution: Triethylamine (Et3N) is a commonly used base for this reaction.[1] Ensure that at least a stoichiometric equivalent, and preferably a slight excess (1.5 equivalents), of the base is used relative to the n-propylamine.[1] The base neutralizes the generated HCl, preventing the protonation of the amine nucleophile and driving the reaction forward.

  • Moisture Contamination: The presence of water in the reaction can hydrolyze the starting material or interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While absolute ethanol is mentioned in some procedures, other anhydrous solvents can also be employed.[1]

Question: I am observing significant amounts of impurities in my crude product. What are they and how can I minimize them?

Answer:

The primary impurity in this reaction is often the disubstituted product, 3,6-di(propylamino)pyridazine.

  • Cause of Disubstitution: This occurs when a second molecule of n-propylamine displaces the remaining chlorine atom on the this compound product.

    • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a large excess of n-propylamine will favor the formation of the disubstituted product. A molar ratio of 1:1.5 of 3,6-dichloropyridazine to n-propylamine is a reasonable starting point.[1]

    • Solution 2: Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the monosubstituted product is maximized can help reduce the formation of the disubstituted byproduct.

  • Purification of the Crude Product:

    • Trituration: The crude solid can often be purified by trituration in a non-polar solvent like petroleum ether. This helps to remove less polar impurities.[1]

    • Recrystallization or Column Chromatography: If trituration is insufficient, recrystallization from a suitable solvent system or silica gel column chromatography can be employed for further purification.[2]

Question: The reaction seems to be very slow or has stalled completely. What should I do?

Answer:

A stalled reaction can be frustrating. Here’s a checklist to troubleshoot this issue:

  • Reagent Quality: Verify the purity and integrity of your starting materials and reagents, especially the n-propylamine and the 3,6-dichloropyridazine.

  • Catalyst (if applicable): While this reaction is typically not catalytic, ensure no unintended inhibitors are present.

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol can participate in hydrogen bonding and solvate the transition state, while polar aprotic solvents like DMF or acetonitrile could also be considered.[3]

  • Activation of the Pyridazine Ring: The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack.[4] If the reaction is still slow, ensure that there are no electron-donating groups inadvertently present that would deactivate the ring.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 3,6-dichloropyridazine and n-propylamine?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine attacks one of the carbon atoms bearing a chlorine atom on the electron-deficient pyridazine ring. This disrupts the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.[5]

  • Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atoms of the pyridazine ring playing a key role.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Deprotonation: The triethylamine in the reaction mixture then deprotonates the positively charged nitrogen of the attached propylamino group to yield the final product and triethylammonium chloride.

Q2: Why is the reaction regioselective for monosubstitution?

A2: The initial substitution of one chlorine atom with the electron-donating propylamino group reduces the electrophilicity of the pyridazine ring. This deactivation makes the second substitution reaction slower than the first, allowing for the isolation of the monosubstituted product under controlled conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • 3,6-Dichloropyridazine: This compound is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Propylamine: This is a flammable and corrosive liquid. Handle with care, avoiding inhalation and skin contact.

  • Triethylamine: This is also a flammable and corrosive liquid with a strong odor. Use it in a fume hood.

  • Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources nearby when working with them.

Q4: How can I effectively purify the final product, this compound?

A4: The purification strategy depends on the purity of the crude product.

  • Work-up: After the reaction is complete, a common work-up procedure involves pouring the reaction mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) and extracting the product with a suitable organic solvent like dichloromethane (CH2Cl2).[1] The combined organic layers are then dried over an anhydrous salt like sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The resulting crude solid can be purified by trituration with petroleum ether, which helps to remove non-polar impurities.[1] For higher purity, recrystallization or silica gel column chromatography may be necessary.[2]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on a general procedure for the synthesis of chloroaminodiazines.[1]

Materials:

  • 3,6-Dichloropyridazine

  • n-Propylamine

  • Triethylamine (Et3N)

  • Absolute Ethanol

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Petroleum Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).

  • Add absolute ethanol to dissolve the starting material.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add n-propylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress by TLC or GC until the 3,6-dichloropyridazine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with CH2Cl2 (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Triturate the crude solid with petroleum ether, and filter to obtain the purified this compound.

ParameterRecommended Value
Molar Ratio (3,6-dichloropyridazine : n-propylamine : Et3N) 1 : 1.5 : 1.5
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time Monitor by TLC/GC
Optimized Protocol for Higher Purity

This protocol aims to minimize the formation of the disubstituted byproduct.

Procedure:

  • Follow steps 1-3 of the standard protocol.

  • Cool the reaction mixture in an ice bath.

  • Slowly add n-propylamine (1.1 eq) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50 °C).

  • Carefully monitor the reaction every 30-60 minutes by TLC or GC.

  • As soon as the starting material is consumed and before a significant amount of the disubstituted product is formed, stop the reaction by cooling it down.

  • Follow the work-up and purification steps (8-12) from the standard protocol.

ParameterRecommended Value
Molar Ratio (3,6-dichloropyridazine : n-propylamine : Et3N) 1 : 1.1 : 1.5
Solvent Absolute Ethanol
Temperature 50 °C
Reaction Time Monitor closely by TLC/GC

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3,6-Dichloropyridazine in Absolute Ethanol B Add Triethylamine C Add n-Propylamine D Heat to Reflux C->D Heat E Monitor by TLC/GC D->E Stir F Quench with aq. NH4Cl E->F Reaction Complete G Extract with CH2Cl2 H Dry over Na2SO4 I Concentrate in vacuo J Triturate with Petroleum Ether I->J Crude Product K Filter and Dry L Pure Product G cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities Start Low Yield or Impure Product Incomplete Incomplete Reaction? Start->Incomplete Temp Suboptimal Temperature? Start->Temp Base Inefficient Base? Start->Base Disub Disubstitution Product? Start->Disub Sol_Time Increase Reaction Time/ Temperature Incomplete->Sol_Time Yes Sol_Temp Optimize Temperature (e.g., Reflux) Temp->Sol_Temp Yes Sol_Base Use Excess Base (1.5 eq) Base->Sol_Base Yes Sol_Stoich Control Stoichiometry (Amine ~1.1 eq) Disub->Sol_Stoich Yes Sol_Purify Purify via Trituration, Recrystallization, or Column Chromatography Disub->Sol_Purify If present

References

Technical Support Center: Purification of Crude 6-chloro-N-propylpyridazin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-chloro-N-propylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar nitrogen-containing heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.

Issue 1: My compound is streaking or tailing badly on the TLC plate and the column.

  • Question: I'm observing significant tailing for my this compound during both TLC analysis and column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

  • Answer: Tailing is a frequent issue when purifying basic compounds like your aminopyridazine on standard silica gel.[1][2] Silica gel has a slightly acidic surface due to the presence of silanol groups (-SiOH), which can strongly interact with the basic nitrogen atoms in your molecule.[3][4] This acid-base interaction leads to uneven adsorption and desorption, causing the elongated or "tailing" peaks.

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1][2]

      • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][2][3][5] This neutralizes the acidic sites on the silica, minimizing the unwanted interactions with your basic compound.[4]

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[6]

      • Amine-functionalized silica: These columns have an amine-functionalized surface, which is more compatible with basic analytes and can provide excellent separation without the need for mobile phase modifiers.[4][7]

Issue 2: My compound is not moving from the baseline or the yield is very low.

  • Question: My this compound seems to be irreversibly stuck on the column, or I'm getting a very poor recovery after purification. What could be happening?

  • Answer: This issue can stem from a few possibilities. Your compound, being a polar molecule, might be too strongly adsorbed to the silica gel with the current solvent system.[6] Alternatively, the acidic nature of the silica gel could be causing decomposition of your acid-labile compound.[6]

    Solutions:

    • Increase Mobile Phase Polarity: If your compound is not eluting, you need to increase the polarity of your mobile phase. For normal-phase chromatography, this means increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[8][9]

    • Check for Compound Stability: Before performing column chromatography, it's crucial to assess the stability of your compound on silica.

      • TLC Stability Test: Spot your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading on the silica.[6]

    • Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel before use. This can be done by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[5]

    • Dry Loading: If your compound is not very soluble in the starting eluent, it can precipitate at the top of the column, leading to poor elution. In such cases, a dry loading technique is recommended.[10] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of your column.[3][10]

Issue 3: I'm getting poor separation between my product and a closely running impurity.

  • Question: My TLC analysis shows a small ΔRf between my product and an impurity. How can I improve the resolution during column chromatography?

  • Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

    Solutions:

    • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the separation.[11] An ideal Rf value for your target compound on TLC should be around 0.2-0.4 for good separation on a column.[5][12]

    • Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a shallow gradient of increasing polarity can help to better resolve closely eluting compounds.[2]

    • Column Parameters:

      • Column Dimensions: A longer and narrower column will generally provide better resolution.[13]

      • Silica to Compound Ratio: Increase the amount of silica gel relative to your crude product (e.g., 50:1 or 100:1).[3]

      • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: For nitrogen-containing heterocycles like this compound, a good starting point for a normal-phase silica gel column is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4] Based on the polarity of similar pyridazine derivatives, you can start with a system of 20-40% ethyl acetate in hexane and gradually increase the polarity.[14] Remember to add 0.5-1% triethylamine to the mobile phase to prevent tailing.[1][2]

Q2: Should I use wet or dry loading for my sample?

A2: The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet Loading: If your compound is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully load it onto the top of the column.[10]

  • Dry Loading: If your compound has poor solubility in the starting eluent or if you need to use a stronger solvent for dissolution, dry loading is preferable.[2][10] This technique often leads to better resolution as it ensures a more uniform application of the sample to the stationary phase.[2]

Q3: How do I properly pack a silica gel column?

A3: Proper column packing is critical for a successful separation.

  • Slurry Packing (recommended): Prepare a slurry of silica gel in your initial, least polar mobile phase.[2]

  • Pour the slurry into the column in one continuous motion.

  • Use gentle air pressure or tap the column to pack the silica bed uniformly, ensuring no air bubbles are trapped.[2]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[10]

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds.[5][6] In reverse-phase, you would use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[15] For basic compounds, it's often beneficial to work at a higher pH to ensure the compound is in its neutral, less polar form, which increases retention on the non-polar stationary phase.[4]

Summary of Key Chromatographic Parameters

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective choice for normal-phase chromatography.
Alumina / Amine-functionalized SilicaAlternatives for basic compounds to minimize tailing.[6][7]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for compounds of moderate polarity.
Mobile Phase Additive 0.5-2% Triethylamine or Ammonium HydroxideNeutralizes acidic silanol groups, preventing peak tailing of basic analytes.[1][2][3][5]
TLC Rf Target 0.2 - 0.4Provides optimal separation on the column.[5][12]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the eluent to improve resolution.[2][10]
Elution Mode Gradient ElutionOften provides better separation for complex mixtures compared to isocratic elution.[2]

Column Chromatography Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Sample 4. Prepare Sample (Wet or Dry Loading) Load 5. Load Sample Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing the Synthesis of 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-chloro-N-propylpyridazin-3-amine. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and significantly improve your reaction yields and product purity.

Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 3,6-dichloropyridazine is treated with n-propylamine. The amine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the pyridazine ring and displacing a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

The general reaction scheme is as follows:

3,6-Dichloropyridazine + n-Propylamine --(Base, Solvent, Heat)--> this compound

Due to the electronic nature of the pyridazine ring, substitution occurs preferentially at the 6-position. However, controlling the reaction to prevent a second substitution at the 3-position is a primary challenge in achieving a high yield of the desired mono-substituted product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine 3,6-Dichloropyridazine, Solvent, and Base B Add n-Propylamine A->B C Heat to Reflux (e.g., 60-80°C) B->C D Monitor by TLC/GC-MS C->D E Quench Reaction & Evaporate Solvent D->E Upon Completion F Aqueous Workup (Extraction) E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Final Product G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the 3,6-dichloropyridazine starting material. What are the likely causes and how can I improve it?

A1: Low conversion is a common issue often stemming from suboptimal reaction conditions or reagent quality.[1][2] Several factors could be at play:

  • Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be negligible.

  • Inadequate Base: The base plays a crucial role in neutralizing the HCl byproduct. If the base is too weak or insoluble, the reaction mixture will become acidic, protonating the n-propylamine nucleophile and halting the reaction.

  • Poor Solvent Choice: The solvent must effectively dissolve all reactants to facilitate the reaction.

  • Reagent Purity: Impurities, especially water, in the reactants or solvent can interfere with the reaction.

Troubleshooting & Optimization Strategies:

ParameterProblematic ConditionSuggested Solution & Rationale
Temperature Reaction at room temperature or slightly elevated temperatures.Increase the temperature to reflux. Using a solvent like ethanol (b.p. 78°C) or n-butanol (b.p. 118°C) allows for higher reaction temperatures, which significantly increases the reaction rate.[2]
Base Weak bases (e.g., NaHCO₃) or insufficient equivalents.Use 1.5-2.0 equivalents of a stronger base like triethylamine (TEA) or potassium carbonate (K₂CO₃). TEA is soluble in organic solvents and effectively scavenges HCl.[3] K₂CO₃ is a solid base that can also drive the reaction effectively, particularly at higher temperatures.
Solvent A solvent in which reactants are poorly soluble.Switch to ethanol, n-butanol, or acetonitrile. Ethanol is an excellent starting point as it dissolves the pyridazine starting material and the common bases used.[3] Acetonitrile can be used under pressure to achieve higher temperatures.
Reagents Use of technical grade reagents or solvents without drying.Ensure all reagents are pure and solvents are anhydrous. Water can hydrolyze the starting material. Use freshly opened or properly stored reagents.
Q2: I'm observing a significant amount of a major byproduct, which I believe is the disubstituted 3,6-bis(propylamino)pyridazine. How can I minimize its formation?

A2: The formation of the disubstituted product is the most common side reaction that lowers the yield of the desired mono-substituted product.[2] This occurs because the initial product, this compound, can react with another molecule of n-propylamine.

Prevention Strategies:

  • Control Stoichiometry: The most critical factor is the molar ratio of the reactants. Using a large excess of n-propylamine will strongly favor the formation of the disubstituted product.

  • Lower Reaction Temperature: While high temperatures increase the overall rate, they can disproportionately accelerate the second substitution.

  • Monitor Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to more byproduct.

G SM 3,6-Dichloropyridazine Product This compound (Desired Product) SM->Product + 1 eq. Amine (Fast) Amine n-Propylamine Byproduct 3,6-bis(propylamino)pyridazine (Byproduct) Product->Byproduct + 1 eq. Amine (Slower)

Caption: Competing reaction pathways leading to desired product and byproduct.

Recommended Adjustments:

  • Stoichiometry: Begin with a strict 1.0 to 1.1 molar ratio of 3,6-dichloropyridazine to n-propylamine.

  • Controlled Addition: Add the n-propylamine dropwise to the heated solution of 3,6-dichloropyridazine and base. This maintains a low instantaneous concentration of the amine, favoring mono-substitution.

  • Vigilant Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Once it is consumed, promptly stop the reaction by cooling it down.

Q3: My workup and purification are inefficient, leading to significant product loss. What is a reliable procedure?

A3: A robust workup and purification strategy is essential for isolating a pure product with good recovery.[3]

Step-by-Step Workup & Purification Protocol:

  • Quench and Concentrate: After the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Evaporate the solvent under reduced pressure.

  • Aqueous Extraction:

    • Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.[3]

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from the starting material and the disubstituted byproduct.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%) is typically effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient alternative. Screen solvents like ethanol/water, ethyl acetate/hexanes, or isopropanol.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal solvent for this reaction? Ethanol is a highly recommended starting point. It offers a good balance of reactant solubility and a suitable reflux temperature.[3] For reactions that are sluggish in ethanol, n-butanol can be used to achieve higher temperatures.

  • FAQ 2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of 30-50% ethyl acetate in hexanes. The starting material (3,6-dichloropyridazine) is non-polar, the desired product is of intermediate polarity, and the disubstituted byproduct is the most polar. This allows for clear differentiation.

  • FAQ 3: Is it possible to use microwave irradiation to accelerate the reaction? Yes, microwave synthesis can often dramatically reduce reaction times for SNAr reactions from hours to minutes. If available, screening microwave conditions (e.g., 100-150°C for 10-30 minutes in a sealed vessel) is a valuable optimization strategy.

Validated Experimental Protocol

This protocol is optimized for a high-yield synthesis of this compound on a laboratory scale.

Materials:

  • 3,6-Dichloropyridazine (1.49 g, 10.0 mmol)

  • n-Propylamine (0.65 g, 0.87 mL, 11.0 mmol, 1.1 eq)

  • Triethylamine (2.02 g, 2.78 mL, 20.0 mmol, 2.0 eq)

  • Anhydrous Ethanol (40 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (10.0 mmol) and anhydrous ethanol (40 mL).

  • Add triethylamine (20.0 mmol) to the solution.

  • Begin heating the mixture to a gentle reflux (approx. 80°C).

  • Once refluxing, add n-propylamine (11.0 mmol) dropwise over 15 minutes using a dropping funnel.

  • Maintain the reaction at reflux and monitor its progress every 30 minutes by TLC (30% ethyl acetate/hexanes).

  • Once the 3,6-dichloropyridazine spot has been consumed (typically 3-5 hours), remove the heat source and allow the flask to cool to room temperature.

  • Remove the ethanol and excess triethylamine under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated NaHCO₃ solution, followed by 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford this compound as a solid.

References

Technical Support Center: A Guide to Preventing Thermal Degradation of 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 6-chloro-N-propylpyridazin-3-amine. Our goal is to equip you with the necessary knowledge and protocols to mitigate thermal degradation during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound when heated?

The degradation of this compound under thermal stress is primarily influenced by several key factors:

  • Nucleophilic Attack: The electron-deficient nature of the pyridazine ring makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This is a common degradation pathway for chloropyridazines, where the chlorine is displaced by nucleophiles present in the reaction mixture.

  • Temperature: Elevated temperatures provide the necessary activation energy for degradation reactions to proceed at a significant rate.

  • pH of the Medium: Both acidic and basic conditions can catalyze degradation. Acidic conditions can protonate the ring nitrogens, potentially increasing the ring's susceptibility to nucleophilic attack, while basic conditions introduce strong nucleophiles like hydroxide ions that can lead to hydrolysis. Studies on related aminopyridine compounds have demonstrated their stability is pH-dependent.[3][4]

  • Solvent Choice: Protic solvents such as water and alcohols can act as nucleophiles and directly participate in the degradation process through solvolysis.

  • Presence of Oxygen: While the main concern is thermal degradation, the presence of oxygen, especially at high temperatures, can lead to oxidative degradation pathways.

Q2: What are the expected degradation products?

Based on the structure and reactivity of this compound, several degradation products can be anticipated:

  • Hydrolysis Product (6-hydroxy-N-propylpyridazin-3-amine): This is formed when the chlorine atom is substituted by a hydroxyl group from water.

  • Solvolysis Products: If alcohols are used as solvents, the corresponding alkoxy-substituted pyridazine will be formed.

  • Intramolecular Cyclization Product: The N-propylamino group can potentially act as an internal nucleophile, displacing the adjacent chlorine atom to form a fused bicyclic system.

  • Ring Fragmentation Products: At very high temperatures (e.g., above 400°C), the pyridazine ring itself may fragment, leading to the formation of smaller, potentially toxic, volatile compounds. This has been observed in the thermal decomposition of other chlorinated nitrogen-containing heterocycles.[5]

Troubleshooting Guide: Strategies to Minimize Thermal Degradation

Issue: Significant degradation of my compound is observed upon heating.

This is a common challenge that can often be addressed by systematically evaluating and optimizing your reaction conditions.

Caption: A step-by-step workflow to troubleshoot and minimize the thermal degradation of this compound.

In-depth Solutions to Common Problems

Problem: My reaction requires high temperatures. Which solvent should I use?

The choice of solvent is critical. Aprotic solvents are highly recommended as they do not act as nucleophiles.

Solvent ClassRecommendationRationaleRecommended Solvents
Aprotic Nonpolar Excellent Choice Inert and non-nucleophilic, with high boiling points suitable for high-temperature reactions.Toluene, Xylene, Dioxane
Aprotic Polar Good Choice Good solvating power for many reagents, but ensure they are anhydrous. Some may have lower thermal stability.DMF, DMSO, Acetonitrile
Protic Avoid These solvents are nucleophilic and will directly contribute to the degradation of your compound via solvolysis.Water, Alcohols, Amines

Expert Tip: For reactions requiring temperatures exceeding 150°C, high-boiling aprotic nonpolar solvents like xylene are often the most robust choice.

Problem: How can I control the pH of my reaction to enhance stability?

Maintaining a pH in the range of 5-7 is generally optimal for the stability of aminopyridazine derivatives.

  • Underlying Principle: Extreme pH values can accelerate degradation. Highly acidic environments can activate the pyridazine ring to nucleophilic attack, while highly basic environments provide a high concentration of strong nucleophiles (e.g., OH⁻).

  • Practical Steps:

    • Before heating, measure the pH of your reaction mixture.

    • If necessary, adjust the pH using a dilute solution of a non-nucleophilic acid (e.g., methanesulfonic acid) or a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine).

    • If your reaction is expected to generate acidic or basic byproducts, consider the use of a non-nucleophilic buffer system.

Problem: How can I monitor the degradation process in real-time?

Regular monitoring of your reaction is key to understanding the extent of degradation and making informed adjustments to your protocol.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method.

  • Why it Works: HPLC can effectively separate the less polar parent compound (this compound) from its more polar degradation products (e.g., the hydrolysis product, 6-hydroxy-N-propylpyridazin-3-amine).

  • Sampling: At regular intervals, carefully extract a small aliquot from your reaction, quench it (for instance, by diluting in a cold solvent), and prepare it for HPLC analysis. A decrease in the peak area of the starting material and the emergence of new, earlier-eluting peaks are indicative of degradation.

Experimental Protocols

Protocol 1: Recommended General Heating Procedure

This protocol outlines the best practices for heating this compound to minimize degradation.

  • Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Inert Atmosphere: Flush the system with a dry, inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Addition: Add the chosen anhydrous aprotic solvent via a syringe or cannula.

  • Heating: Begin stirring and gradually increase the temperature to the desired setpoint using a temperature-controlled heating mantle.

  • Monitoring: Follow the progress of the reaction and check for degradation by periodically taking samples for HPLC analysis as described in Protocol 2.

Protocol 2: HPLC Method for Degradation Monitoring

This reverse-phase HPLC method is suitable for separating this compound from its more polar degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 260 nm
Injection Volume 5 µL

Visualizing Degradation Pathways

A This compound B Hydrolysis Product (6-hydroxy-N-propylpyridazin-3-amine) A->B H₂O / Heat C Intramolecular Cyclization Product A->C Heat D Ring Fragmentation Products A->D High Temp (>400°C)

Caption: Potential thermal degradation pathways of this compound.

References

Troubleshooting unexpected side products in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of pyridazine synthesis and address the formation of unexpected side products. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Unexpected Side Products

This section addresses specific issues that can arise during pyridazine synthesis in a question-and-answer format. Each answer provides a detailed explanation of the underlying chemistry, potential causes, and actionable steps to resolve the problem.

Question 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in pyridazine synthesis, particularly when using unsymmetrical 1,4-dicarbonyl compounds or in inverse-electron-demand Diels-Alder reactions.[1] The regiochemical outcome is determined by the subtle interplay of electronic and steric factors of the reactants.

Causality and Mechanism:

In the classical synthesis involving the condensation of an unsymmetrical 1,4-dicarbonyl compound with hydrazine, the initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons. The preference for one site over the other is dictated by:

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity.

  • Steric Hindrance: Less sterically hindered carbonyl groups are more accessible to the incoming hydrazine nucleophile.

Similarly, in inverse-electron-demand Diels-Alder (IEDDA) reactions, for instance between a tetrazine and an alkyne, the regioselectivity is governed by the orbital coefficients of the highest occupied molecular orbital (HOMO) of the dienophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine).[1]

Troubleshooting Workflow:

G start Problem: Regioisomeric Mixture Observed check_starting_materials 1. Verify Purity of Starting Materials start->check_starting_materials analytical 2. Confirm Structure of Isomers (NMR, MS) check_starting_materials->analytical lit_review 3. Review Literature for Similar Substrates analytical->lit_review modify_conditions 4. Modify Reaction Conditions lit_review->modify_conditions change_reagents 5. Alter Reagents modify_conditions->change_reagents If no improvement result Improved Regioselectivity modify_conditions->result Success change_reagents->modify_conditions change_reagents->result Success

Caption: Troubleshooting workflow for addressing regioisomeric mixtures.

Experimental Protocols:

Protocol 1: Solvent and Temperature Optimization

  • Setup: Prepare multiple small-scale reactions in parallel.

  • Solvent Screen: Use a range of solvents with varying polarities (e.g., toluene, ethanol, acetic acid, THF).

  • Temperature Screen: Run each solvent reaction at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers under each condition.

  • Scale-up: Once optimal conditions are identified, proceed with a larger scale reaction.

Protocol 2: Use of Lewis Acids

In some cases, a Lewis acid can enhance regioselectivity by coordinating to one of the carbonyls, thereby increasing its electrophilicity.[2]

  • Setup: To your standard reaction, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂).

  • Screening: Test different Lewis acids and stoichiometries.

  • Analysis: Monitor the regioisomeric ratio by NMR or HPLC.

Data Summary: Effect of Reaction Conditions on Regioselectivity

Starting MaterialsSolventTemperature (°C)CatalystRegioisomeric Ratio (A:B)Yield (%)
Unsymmetrical 1,4-diketone + HydrazineEthanol80None60:4075
Unsymmetrical 1,4-diketone + HydrazineToluene110None75:2568
Unsymmetrical 1,4-diketone + HydrazineDCM25ZnCl₂ (0.1 eq)90:1082
Question 2: I'm observing the formation of an N-oxide derivative of my pyridazine product. What causes this and how can I prevent it?

Answer:

The formation of pyridazine N-oxides is a potential side reaction, especially when oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. The lone pair of electrons on the nitrogen atoms of the pyridazine ring can be susceptible to oxidation.

Causality and Mechanism:

Pyridazine N-oxides are typically formed by the reaction of the pyridazine with an oxidizing agent.[3] Common sources of oxidation in a synthesis can include:

  • Peroxides: Residual peroxides in solvents (like THF or diethyl ether) or intentionally added oxidizing agents.

  • Air Oxidation: Prolonged heating in the presence of atmospheric oxygen can lead to slow oxidation.

  • Reagents: Some reagents used in subsequent transformations might have oxidizing properties.

The formation of N-oxides can alter the electronic properties and reactivity of the pyridazine ring, potentially leading to further unwanted side reactions.[4][5]

Preventative Measures:

  • Use Freshly Distilled Solvents: Ensure that solvents prone to peroxide formation (e.g., THF, diethyl ether) are freshly distilled or tested for peroxides before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if high temperatures are required. This minimizes contact with atmospheric oxygen.

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, which can promote oxidation.

  • Quenching: If an oxidizing agent is used in a previous step, ensure it is thoroughly quenched and removed before proceeding with the pyridazine formation or work-up.

Protocol for N-Oxide Reduction:

If N-oxide formation is unavoidable, it can often be reversed.

  • Dissolve: Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., chloroform or dichloromethane).

  • Add Reducing Agent: Add a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) portion-wise at 0 °C.[5]

  • Monitor: Monitor the reaction by TLC or LC-MS until the N-oxide is consumed.

  • Work-up: Quench the reaction carefully with water or a saturated sodium bicarbonate solution and proceed with standard extraction and purification.

Question 3: My reaction mixture is turning into an intractable polymeric material. What is happening and how can I avoid it?

Answer:

The formation of polymeric byproducts is a common issue in reactions involving hydrazine, particularly under harsh conditions or with certain substrates.[6] This is often due to unwanted side reactions of hydrazine or the intermediates.

Causality and Mechanism:

Hydrazine is a difunctional nucleophile, and it can potentially react at both ends to link multiple molecules together, leading to polymerization.[7][8] This can be exacerbated by:

  • High Temperatures: Can promote indiscriminate reactions.

  • High Concentrations: Increases the probability of intermolecular reactions.

  • Presence of Strong Acids or Bases: Can catalyze polymerization pathways.

  • Reactive Intermediates: Highly reactive intermediates in the reaction mixture may be prone to polymerization.

In the context of pyridazine synthesis from 1,4-dicarbonyls, if the initial monohydrazone intermediate is slow to cyclize, it may react with another dicarbonyl molecule, initiating a polymerization cascade.

Troubleshooting and Prevention:

G start Problem: Polymer Formation lower_temp 1. Lower Reaction Temperature start->lower_temp lower_conc 2. Decrease Reactant Concentration lower_temp->lower_conc slow_addition 3. Use Slow Addition of Hydrazine lower_conc->slow_addition check_ph 4. Check and Adjust pH slow_addition->check_ph result Reduced Polymerization check_ph->result

Caption: A logical approach to minimizing polymer formation.

Experimental Protocol: Slow Addition of Hydrazine

  • Setup: Dissolve the 1,4-dicarbonyl compound in the chosen reaction solvent.

  • Prepare Hydrazine Solution: Prepare a dilute solution of hydrazine in the same solvent.

  • Slow Addition: Using a syringe pump or a dropping funnel, add the hydrazine solution to the dicarbonyl solution over a prolonged period (e.g., 2-4 hours) at the desired reaction temperature.

  • Monitor: Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired product without significant polymer buildup.

This technique maintains a low concentration of the highly reactive hydrazine in the reaction mixture, favoring the intramolecular cyclization to form the pyridazine over intermolecular polymerization.

FAQs: Pyridazine Synthesis

Q1: What are the most common starting materials for pyridazine synthesis?

A1: The most prevalent methods for synthesizing the pyridazine core involve the condensation of 1,4-dicarbonyl compounds (or their equivalents like 4-ketoacids) with hydrazine.[9][10] Another powerful and increasingly popular method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and various alkynes.[1][11]

Q2: How can I purify my crude pyridazine product effectively?

A2: Purification strategies for pyridazines depend on the physical properties of the compound.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often the most effective method for obtaining high purity material.[12]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is commonly used. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically effective.[12][13]

  • Acid-Base Extraction: The basic nature of the pyridazine ring (pKa ≈ 2.0) can be exploited for purification.[14] The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified and the product is re-extracted into an organic solvent. This is particularly useful for removing non-basic impurities.

Q3: What analytical techniques are best for characterizing my pyridazine product and identifying impurities?

A3: A combination of spectroscopic and chromatographic techniques is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying isomers or major impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.[] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and can be used to separate and quantify isomers and impurities.[16]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.[17]

Q4: Are there any safety concerns I should be aware of when working with hydrazine?

A4: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Hydrazine hydrate is also corrosive. Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin. For more detailed safety information, always consult the Safety Data Sheet (SDS) for the specific hydrazine reagent you are using.

References

Technical Support Center: Strategies for Scaling Up 6-Chloro-N-propylpyridazin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 6-chloro-N-propylpyridazin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves reacting the starting material, 3,6-dichloropyridazine, with n-propylamine.[3][4] One of the chlorine atoms on the pyridazine ring is substituted by the n-propylamine group to yield the desired product.

Q2: Why is temperature control so critical during the reaction?

A2: Temperature control is paramount for selectivity. While heat is often required to overcome the activation energy for the substitution (as aromatic rings are inherently stable), excessive temperatures can lead to a significant increase in the formation of the bis-substituted impurity, N,N'-dipropylpyridazine-3,6-diamine. This occurs when n-propylamine reacts with both chlorine atoms on the pyridazine ring. Strict temperature management ensures a higher yield of the desired mono-substituted product.

Q3: What role does the base (e.g., triethylamine) play in this reaction?

A3: The reaction of n-propylamine with 3,6-dichloropyridazine generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, acts as an acid scavenger. It neutralizes the HCl to form a salt (triethylammonium chloride). This is crucial because if left unneutralized, the HCl would protonate the n-propylamine, rendering it non-nucleophilic and halting the reaction.[3]

Q4: What are the primary safety concerns when handling chloropyridazines?

A4: Chloropyridazine derivatives are classified as hazardous chemicals.[5][6] Key safety precautions include:

  • Handling: Always work in a well-ventilated fume hood.[7] Avoid inhaling dust or vapors and prevent contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][9]

  • Spills: In case of a spill, evacuate the area, prevent dust formation, and collect the material using spark-proof tools into a suitable container for disposal.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[6][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion, but I have a very low yield of the desired product. TLC/LC-MS analysis shows mostly unreacted 3,6-dichloropyridazine. What went wrong?

A: This issue typically points to three potential causes:

  • Inactive Nucleophile: The most common reason is the protonation of your n-propylamine. If the base (e.g., triethylamine) was not added or was of insufficient quantity, the generated HCl will protonate the n-propylamine, making it unable to attack the pyridazine ring.

    • Solution: Ensure at least one equivalent of a suitable base is added to neutralize the HCl byproduct. For scale-up, a slight excess (1.1-1.2 equivalents) of the base is recommended to drive the reaction.

  • Insufficient Activation Energy: The SNAr reaction on a pyridazine ring requires energy to disrupt the aromatic system.[1] Room temperature may be insufficient.

    • Solution: The reaction often requires heating. A typical approach is to reflux the reaction in a solvent like ethanol.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal heating time and temperature without promoting side reactions.

  • Poor Quality Reagents: Ensure the 3,6-dichloropyridazine and n-propylamine are of high purity. Water content in the reagents or solvent can sometimes interfere with the reaction, although this specific reaction is often tolerant to some moisture.

Problem 2: Significant Impurity Formation

Q: My main product is contaminated with a significant amount of a higher molecular weight side product, which I believe is the bis-substituted product.

A: Formation of N,N'-dipropylpyridazine-3,6-diamine is the most common side reaction and is challenging to manage during scale-up.

  • Incorrect Stoichiometry: Using a large excess of n-propylamine will statistically favor the double substitution.

    • Solution: Carefully control the stoichiometry. Use n-propylamine in a slight excess (e.g., 1.05-1.1 equivalents) relative to 3,6-dichloropyridazine. A large excess should be avoided.

  • Excessive Temperature or Reaction Time: Higher temperatures and longer reaction times provide more energy and opportunity for the less reactive second chlorine atom to be substituted.

    • Solution: Optimize the reaction conditions. Find the minimum temperature and time required for complete consumption of the starting material. Monitor the reaction closely and stop it as soon as the 3,6-dichloropyridazine is consumed.

Problem 3: Difficulties in Product Purification

Q: I am struggling to separate my product from the unreacted starting material and the bis-substituted impurity.

A: These compounds have similar polarities, which can make purification challenging.

  • Ineffective Extraction/Work-up: The triethylammonium chloride salt formed during the reaction must be removed.

    • Solution: During work-up, wash the organic layer thoroughly with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to remove the salt and any excess base.[3]

  • Co-elution in Column Chromatography: The Rf values of the starting material, product, and bis-substituted impurity can be very close.

    • Solution: Optimize your chromatography conditions. Use a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate). If separation is still poor, consider alternative solvent systems (e.g., dichloromethane/methanol). For larger scales, where chromatography is less ideal, purification by recrystallization is preferred.

  • Recrystallization Issues: Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: A common strategy for aminopyridines is to use a binary solvent system, such as ethanol and an alkane (e.g., heptane or hexane).[10] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add the alkane until turbidity is observed. Allow it to cool slowly to form pure crystals. The bis-substituted product, being more non-polar, may remain in the mother liquor.

Compound Typical Polarity Separation Strategy
3,6-DichloropyridazineLeast PolarTends to have the highest Rf on silica gel.
This compound Intermediate Polarity Target product.
N,N'-dipropylpyridazine-3,6-diamineMost PolarTends to have the lowest Rf on silica gel.

Detailed Experimental Protocol

Synthesis of this compound

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)[11]

  • n-Propylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Ethanol (anhydrous)

  • Ethyl Acetate

  • Hexanes

  • Saturated aq. NH₄Cl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, add triethylamine (1.1 eq) followed by the slow, dropwise addition of n-propylamine (1.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours when the 3,6-dichloropyridazine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous NH₄Cl solution.[3]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Alternatively, for larger scales, triturate the crude solid with cold petroleum ether or recrystallize from an ethanol/hexane solvent system to afford the pure product.[3]

Visualizations: Workflow and Logic Diagrams

Synthetic Pathway

The following diagram illustrates the nucleophilic aromatic substitution pathway for the synthesis.

G cluster_reactants Reactants cluster_conditions Conditions A 3,6-Dichloropyridazine E Nucleophilic Attack (Addition-Elimination) A->E B n-Propylamine (Nucleophile) B->E C Triethylamine (Base) C->E H Triethylammonium Chloride (Byproduct) C->H + HCl D Ethanol (Solvent) Reflux (Δ) D->E F Meisenheimer-like Intermediate E->F G This compound (Product) F->G G start_node Start Analysis: Low Yield or Impure Product q1 Is starting material (SM) present? start_node->q1 Check TLC/LC-MS question_node question_node cause_node cause_node solution_node solution_node q2 Is bis-substituted impurity present? q1->q2 No (SM consumed) cause_sm Likely Cause: - Insufficient Heat - Inactive Nucleophile q1->cause_sm Yes (SM remains) cause_imp Likely Cause: - Temp too high - Excess n-propylamine q2->cause_imp Yes cause_other Likely Cause: - Mechanical Loss - Degradation q2->cause_other No sol_sm 1. Increase reaction temp/time. 2. Verify base was added. cause_sm->sol_sm Solution sol_imp 1. Reduce reaction temp. 2. Check stoichiometry. 3. Optimize purification. cause_imp->sol_imp Solution sol_other 1. Review work-up procedure. 2. Check for charring/tar. cause_other->sol_other Solution

References

Technical Support Center: Optimizing Co-Solvent Systems for Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving the pyridazine scaffold. The selection of an appropriate solvent or co-solvent system is paramount, often dictating the success or failure of a reaction by influencing solubility, reaction rates, and product selectivity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection

This section addresses foundational questions regarding the role of solvents in pyridazine chemistry, providing the core knowledge needed to make informed decisions in your experimental design.

Q1: Why is the choice of a co-solvent system so critical for pyridazine reactions?

A: The solvent system is not merely an inert medium; it is an active participant that governs multiple facets of the reaction environment. For pyridazine chemistry, a well-chosen co-solvent system is critical for three primary reasons:

  • Solubility Management : Pyridazine and its derivatives are polar, aromatic heterocycles.[1][2] They exhibit moderate solubility in water and good solubility in polar organic solvents like alcohols, but are less soluble in non-polar hydrocarbons such as hexane.[1] Many reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), involve reagents with drastically different polarities (e.g., a non-polar aryl halide, a polar boronic acid, and an inorganic base). A co-solvent system, such as dioxane/water or toluene/ethanol, is essential to create a single, homogenous phase, ensuring all reactants and the catalyst are available to interact.

  • Kinetic Control : The solvent directly influences the reaction rate by stabilizing or destabilizing reactants, transition states, and intermediates. For instance, polar aprotic solvents can significantly accelerate S_N2-type reactions by solvating the cation of a salt while leaving the nucleophile "bare" and highly reactive.[3] Conversely, polar protic solvents can slow these reactions by forming a hydrogen-bond "cage" around the nucleophile, reducing its reactivity.[3][4]

  • Selectivity and Pathway Direction : The solvent can fundamentally alter the course of a reaction, leading to different products. A notable example is in the Cu(II)-catalyzed aerobic cyclization to form pyridazines. Using acetonitrile (MeCN) as the solvent yields 1,6-dihydropyridazines, whereas switching to acetic acid (AcOH) promotes a subsequent oxidation step to directly afford the aromatic pyridazine product.[5]

Q2: How should I choose between a polar protic and a polar aprotic co-solvent for my pyridazine reaction?

A: The choice between a protic and aprotic system is dictated by the reaction mechanism. Understanding this relationship is key to optimizing your reaction.

  • Polar Protic Solvents (e.g., H₂O, Ethanol, Methanol, Acetic Acid) : These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] They are generally preferred for:

    • Reactions involving charged intermediates : They excel at stabilizing both cations and anions. In S_N1-type mechanisms, they stabilize the carbocation intermediate and the leaving group, accelerating the reaction.

    • Facilitating proton transfer : In reactions like the cyclocondensation of γ-ketoacids with hydrazine to form pyridazinones, protic solvents like ethanol or acetic acid can facilitate the necessary protonation and dehydration steps.[6]

    • Suzuki-Miyaura Couplings : Aqueous co-solvent systems (e.g., ethanol/water) are common, as water is excellent for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃) required for the catalytic cycle.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) : These solvents have large dipole moments but lack O-H or N-H bonds.[3] They are the solvents of choice for:

    • S_N2 and Nucleophilic Aromatic Substitution (S_NAr) Reactions : These reactions depend on a potent nucleophile. Polar aprotic solvents enhance nucleophilicity by solvating the accompanying cation without forming a hydrogen-bond cage around the anionic nucleophile.[3][9] This is critical for reactions where a nucleophile attacks the electron-deficient pyridazine ring.[10][11]

    • Reactions with strong bases : When using strong, non-nucleophilic bases that might be quenched by a proton source, aprotic solvents are essential.

The following decision tree provides a generalized workflow for initial solvent selection.

start Identify Reaction Type snar SNAr / Other Nucleophilic Substitution start->snar C-X bond formation with nucleophile suzuki Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->suzuki C-C bond formation with catalyst cyclization Cyclization / Condensation start->cyclization Ring formation snar_choice Is the nucleophile strong & anionic? snar->snar_choice suzuki_choice Are all reagents soluble in one solvent? suzuki->suzuki_choice cyclization_choice Does the reaction involve dehydration? cyclization->cyclization_choice aprotic Primary Choice: Polar Aprotic (DMF, DMSO, MeCN) Rationale: Maximizes nucleophilicity. snar_choice->aprotic Yes protic_snar Consider: Polar Protic (Ethanol, n-Butanol) Rationale: Good solubility, higher temp. snar_choice->protic_snar No / Neutral Nucleophile cosolvent Primary Choice: Co-Solvent System (Dioxane/H₂O, Toluene/EtOH) Rationale: Homogenizes disparate reagents. suzuki_choice->cosolvent No single_solvent Consider: Single Aprotic Solvent (DME, Dioxane) Rationale: Simpler system if solubility allows. suzuki_choice->single_solvent Yes protic_cycle Primary Choice: Polar Protic (EtOH, Acetic Acid) Rationale: Facilitates proton transfer. cyclization_choice->protic_cycle Yes aprotic_cycle Consider: High-Boiling Aprotic (Toluene, Xylene) Rationale: Azeotropic water removal. cyclization_choice->aprotic_cycle No / Need water removal

Caption: Decision tree for initial co-solvent selection.

Q3: What are reliable starting co-solvent systems for the most common pyridazine reactions?

A: While every reaction is unique, extensive literature provides excellent starting points for optimization. The table below summarizes field-proven solvent systems for key transformations.

Reaction TypePrimary Solvent(s)Common Co-Solvent(s)Typical BaseRationale & Citation(s)
Suzuki-Miyaura Coupling Dioxane, Toluene, DMEWater, EthanolAq. Na₂CO₃, K₂CO₃, K₃PO₄Aprotic solvent dissolves the organohalide and catalyst; aqueous co-solvent dissolves the inorganic base, creating an efficient biphasic or homogenous system.[12][13]
Nucleophilic Aromatic Substitution (SNAr) Ethanol, DMSO, DMFNoneEt₃N, K₂CO₃Ethanol is a versatile protic solvent for many SNAr reactions.[14] Aprotic solvents like DMSO are used to maximize the reactivity of the nucleophile.[3]
Buchwald-Hartwig Amination Toluene, DioxaneNoneNaOtBu, K₃PO₄, Cs₂CO₃High-boiling aprotic solvents are required to achieve the necessary temperatures (80-120°C) and to maintain a non-protic environment for the sensitive catalyst and strong base.[14]
Hydrazine Cyclization (e.g., to Pyridazinone) Ethanol, Acetic AcidNoneNone or Acid/Base catalystProtic solvents facilitate the condensation and dehydration steps involved in ring formation.[6]
Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem: My reaction yield is low or non-existent.

Q: I've assembled my pyridazine reaction, but TLC/LC-MS analysis shows very little or no product formation. Could the solvent system be the culprit?

A: Absolutely. After verifying the purity of your starting materials and reagents, the solvent system is the next critical parameter to investigate.[6] Low yields are often traced back to poor solubility or unfavorable kinetics, both of which are governed by the solvent.

Troubleshooting Workflow for Low Yield:

  • Assess Solubility (Visual Check) : At room temperature and at the target reaction temperature, does the mixture appear homogenous? If you see solid material (starting material, catalyst, or base) that is not dissolving, you have a solubility problem.

    • Solution : Introduce a co-solvent. If your primary solvent is non-polar (e.g., Toluene), add a polar co-solvent like ethanol or THF in 10% increments. If your solvent is polar aprotic (e.g., DMF), and a reagent is still insoluble, consider a different polar aprotic solvent or a protic co-solvent if the mechanism allows.

  • Re-evaluate Your Solvent Choice Based on Mechanism : Are you using a protic solvent for a reaction that requires a highly reactive, "bare" nucleophile? The hydrogen bonding from your solvent may be deactivating your reagent.

    • Solution : Switch from a protic solvent (ethanol) to a polar aprotic solvent (DMF, DMSO, or acetonitrile). This is a common and effective strategy for improving S_NAr and S_N2 reaction rates.[3]

  • Consider Temperature and Boiling Point : Many pyridazine reactions, especially palladium-catalyzed couplings, require high temperatures (e.g., 80-120°C).[14] If your solvent's boiling point is too low, you may not be reaching the activation energy required for the reaction.

    • Solution : Switch to a higher-boiling solvent. Replace THF (b.p. 66°C) with Dioxane (b.p. 101°C) or Toluene (b.p. 111°C).

  • Systematic Co-Solvent Screening Protocol : If the issue is not obvious, a systematic screen is warranted.

    • Set up an array of small-scale reactions (e.g., in a 24-well plate).

    • Keep all variables (reagents, concentrations, temperature) constant except the solvent system.

    • Test a matrix of single solvents and co-solvent mixtures (e.g., Toluene, Dioxane, DMF, Toluene/EtOH 9:1, Dioxane/H₂O 4:1).

    • Monitor each reaction by LC-MS at set time points (e.g., 1h, 4h, 16h) to identify the system that gives the fastest conversion and cleanest profile.

Caption: Troubleshooting workflow for low reaction yield.

Problem: My reaction is producing undesired side products or isomers.

Q: The reaction is working, but I'm getting a mixture of products. How can the co-solvent system improve my selectivity?

A: Solvent choice is a powerful tool for controlling selectivity (chemo-, regio-, and stereoselectivity) by differentially stabilizing competing reaction pathways.

Causality and Solutions:

  • Regioselectivity : If your reaction can proceed at multiple sites on the pyridazine ring, the solvent can influence the outcome. For example, in alkylations of pyridazinones, the solvent can affect the ratio of N- vs. O-alkylation by altering the ionic character of the intermediate.[6]

    • Solution : Experiment with solvents of varying polarity. A non-polar solvent might favor reaction at one site, while a highly polar solvent favors another. For instance, a milder base in a non-polar solvent might favor alkylation at a specific nitrogen atom.[6]

  • Chemoselectivity : The solvent can determine which functional group in a molecule reacts. A prime example is the synthesis of pyridazines from β,γ-unsaturated hydrazones, where the choice between MeCN and AcOH determines whether the reaction stops at the dihydropyridazine or proceeds to the fully aromatized pyridazine.[5]

    • Solution : If you suspect the solvent is participating in the reaction (e.g., as a proton source), switch to a more "innocent" or non-participatory solvent. If an oxidation is desired, a solvent like AcOH that can facilitate it might be beneficial. If it is undesired, an aprotic solvent like MeCN would be a better choice.[5]

The diagram below illustrates how a solvent can direct a reaction.

Reactants Reactants + Reagents Intermediate Common Intermediate Reactants->Intermediate PathwayA Pathway A (e.g., Proton-Mediated) Intermediate->PathwayA PathwayB Pathway B (e.g., Direct Nucleophilic Attack) Intermediate->PathwayB SolventA Solvent System A (e.g., Polar Protic - EtOH) SolventA->PathwayA Stabilizes Transition State A SolventB Solvent System B (e.g., Polar Aprotic - MeCN) SolventB->PathwayB Stabilizes Transition State B ProductA Product A (Desired Isomer) PathwayA->ProductA ProductB Product B (Side Product) PathwayB->ProductB

Caption: Solvent influence on competing reaction pathways.

By methodically analyzing the role of the solvent system in your pyridazine reactions, you can overcome common obstacles related to yield, solubility, and selectivity, ultimately leading to more efficient and successful synthesis.

References

Validation & Comparative

Comparative Analysis of N-Propyl vs. N-Isopropyl Substitution on the 6-Chloropyridazin-3-amine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison between two closely related pyridazine derivatives: 6-chloro-N-propylpyridazin-3-amine and 6-chloro-N-isopropylpyridazin-3-amine. In drug discovery, seemingly minor structural modifications, such as the isomerization of an alkyl substituent, can profoundly impact a compound's physicochemical properties, metabolic stability, and biological activity. The pyridazine ring is a privileged scaffold, recognized for its unique electronic properties and hydrogen bonding capabilities that are advantageous in designing targeted therapies[1]. This document outlines the theoretical underpinnings, predicted properties, and a rigorous experimental framework for empirically evaluating these two analogs, enabling researchers to make data-driven decisions in lead optimization.

A thorough review of public domain data reveals a lack of direct, side-by-side experimental comparisons for these specific molecules. This guide, therefore, serves a dual purpose: to synthesize available data on the individual or related structures and to provide a robust, self-validating experimental roadmap for their comprehensive characterization.

Molecular Structure and Predicted Physicochemical Properties

The foundational difference between the two molecules is the substitution at the amine: a linear n-propyl group versus a branched isopropyl group. This seemingly subtle change introduces significant differences in steric hindrance, lipophilicity, and conformational flexibility.

G cluster_0 This compound cluster_1 6-chloro-N-isopropylpyridazin-3-amine Propyl Isopropyl

Caption: Chemical structures of the n-propyl (left) and isopropyl (right) analogs.

Table 1: Comparison of Predicted Physicochemical Properties

PropertyThis compound6-chloro-N-isopropylpyridazin-3-amineKey Differences & Implications
Molecular Formula C₇H₁₀ClN₃C₇H₁₀ClN₃[2][4]Identical molecular formula.
Molecular Weight 171.63 g/mol 171.63 g/mol [2]Identical mass; no impact on molarity-based calculations.
Calculated LogP ~1.9 - 2.1 (Predicted)1.9[2]The isopropyl group's more compact shape may slightly decrease its lipophilicity compared to the more flexible n-propyl chain. This can affect membrane permeability and protein binding.
Hydrogen Bond Donors 11[5]Identical. Both can act as a hydrogen bond donor via the secondary amine.
Hydrogen Bond Acceptors 33[5]Identical. The two nitrogen atoms of the pyridazine ring and the amine nitrogen can act as acceptors.
pKa (Predicted) ~4.1 - 4.3 (Predicted)4.27[6]The basicity of the pyridazine ring is expected to be very similar. This influences ionization state and solubility at physiological pH.
Melting Point Not Available114-116 °C[6]The linear n-propyl chain may allow for more efficient crystal packing, potentially leading to a higher melting point than the isopropyl analog. This is a critical factor for formulation and handling.

Proposed Synthetic Route

Both target compounds can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 3,6-dichloropyridazine. This approach offers a convergent and reliable method for generating both analogs for comparative testing.

Synthesis_Workflow start 3,6-Dichloropyridazine conditions Base (e.g., Triethylamine) Solvent (e.g., Ethanol) Reflux start->conditions amine1 n-Propylamine amine1->conditions Path A amine2 Isopropylamine amine2->conditions Path B product1 This compound product2 6-chloro-N-isopropylpyridazin-3-amine conditions->product1 yields conditions->product2 yields

Caption: Proposed convergent synthesis workflow for the target compounds.

Experimental Protocol: General Synthesis

This protocol is adapted from established procedures for the synthesis of similar chloroaminopyridazines[7].

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 5 mL per 3 mmol of starting material) in a round-bottom flask, add a suitable base such as triethylamine (1.5 eq).

  • Nucleophilic Addition: Add the respective amine (n-propylamine or isopropylamine, 1.5 eq) to the mixture.

  • Reaction Conditions: Stir the mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting dichloropyridazine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude solid can be further purified by trituration in petroleum ether or by column chromatography to afford the pure product.

Framework for Head-to-Head Experimental Comparison

To move beyond prediction and establish empirical differences, a structured experimental cascade is essential. The following workflows are designed to provide a definitive comparison of the compounds' drug-like properties.

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Activity solubility Kinetic Solubility Assay logd LogD7.4 Determination solubility->logd Informs stability Metabolic Stability Assay (Liver Microsomes) logd->stability cyp CYP450 Inhibition (e.g., 3A4, 2D6) stability->cyp binding Target Binding Assay (e.g., Kinase Panel) cyp->binding cell_potency Cellular Potency Assay binding->cell_potency

Caption: A logical experimental workflow for comparing the two analogs.

A. Aqueous Solubility
  • Causality: Solubility is fundamental to oral bioavailability. The steric bulk of the isopropyl group may disrupt efficient crystal lattice packing compared to the linear n-propyl chain, potentially leading to higher kinetic solubility.

  • Protocol: Kinetic Solubility Assay (Nephelometry)

    • Prepare 10 mM stock solutions of each compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, creating a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer.

    • Compare the readings against a standard curve of known insoluble compounds to quantify the solubility.

  • Trustworthiness: This assay is a high-throughput, industry-standard method for assessing the solubility of discovery compounds. Running both compounds on the same plate minimizes inter-assay variability.

B. Lipophilicity (LogD)
  • Causality: Lipophilicity governs a molecule's ability to cross cell membranes and its potential for off-target binding. While calculated LogP values are similar, experimental LogD at physiological pH (7.4) provides a more accurate measure.

  • Protocol: Shake-Flask Method for LogD₇.₄

    • Prepare a biphasic system of n-octanol and PBS (pH 7.4).

    • Add a known amount of the test compound to the system.

    • Vortex vigorously for 1 hour to ensure equilibrium is reached.

    • Centrifuge to separate the two phases.

    • Carefully sample both the aqueous and octanol layers.

    • Quantify the concentration of the compound in each phase using LC-MS/MS.

    • Calculate LogD as: Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Trustworthiness: This classic method provides a direct, verifiable measurement of the compound's partition coefficient under specific pH conditions.

C. Metabolic Stability
  • Causality: The N-alkyl group is a potential site of metabolic oxidation. The branched structure of the isopropyl group, with its tertiary carbon adjacent to the nitrogen, may offer greater steric hindrance to metabolic enzymes like Cytochrome P450s compared to the more accessible secondary carbons of the n-propyl group. This could lead to increased metabolic stability and a longer in vivo half-life for the isopropyl analog[5].

  • Protocol: Human Liver Microsome (HLM) Stability Assay

    • Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein), NADPH (1 mM) as a cofactor, and buffer (pH 7.4). Pre-warm to 37°C.

    • Add the test compound (final concentration, e.g., 1 µM) to initiate the reaction.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Trustworthiness: This is a standard in vitro ADME assay used to predict in vivo clearance. Including a positive control (e.g., a rapidly metabolized compound like verapamil) validates the metabolic activity of the microsome batch.

Structure-Activity Relationship (SAR) Insights and Interpretation

The choice between an n-propyl and an isopropyl group is a classic medicinal chemistry strategy to probe a target's binding pocket and modulate ADME properties.

  • Steric Effects: The isopropyl group is bulkier and more spherical than the linear n-propyl group. If the target's binding pocket is narrow and deep, the flexible n-propyl chain might adopt a conformation that allows for optimal interactions, leading to higher potency. Conversely, if the pocket is wider or has a specific hydrophobic niche that accommodates a branched shape, the isopropyl derivative could exhibit superior activity[3][5].

  • Lipophilicity and Hydrophobic Interactions: The shape of the alkyl group influences how it interacts with hydrophobic pockets. The more compact isopropyl group may lead to different van der Waals contacts compared to the n-propyl chain, potentially altering binding affinity[5].

  • Metabolic Blockade: As hypothesized above, the isopropyl group can act as a "metabolic shield," sterically hindering enzymatic attack at or near the amine nitrogen. If N-dealkylation or oxidation of the alkyl chain is a primary metabolic route for the n-propyl analog, the isopropyl version would be expected to have a significant advantage in terms of metabolic stability.

Conclusion and Recommendations

While this compound and 6-chloro-N-isopropylpyridazin-3-amine are structural isomers, the seemingly minor difference in their N-alkyl substituent can lead to significant and project-defining variations in their drug-like properties. The isopropyl analog is hypothesized to possess greater metabolic stability due to steric hindrance, which may translate to a better pharmacokinetic profile. However, its increased bulk could be detrimental to target binding affinity depending on the specific topology of the protein's active site.

This guide provides the theoretical basis and a practical, rigorous experimental plan to definitively characterize these differences. By executing the proposed comparative workflows for solubility, lipophilicity, metabolic stability, and biological potency, drug development teams can generate the critical data needed to select the superior candidate for advancement. The principles and protocols outlined herein represent a best-practice approach to resolving common structure-activity and structure-property relationship questions in modern drug discovery.

References

A Comparative Guide to the Biological Activity of Pyridazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical characteristics of a molecule, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide offers an in-depth comparison of the biological activities of various pyridazine derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in navigating the chemical space of this versatile heterocycle.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridazine derivatives have emerged as potent anticancer agents, targeting various mechanisms involved in cancer progression.[1] Their efficacy has been demonstrated against a range of cancer cell lines, with mechanisms including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7]

Comparative Anticancer Activity of Representative Pyridazine Derivatives

The following table summarizes the cytotoxic activity of selected pyridazine derivatives against various cancer cell lines, highlighting the influence of substitution patterns on their potency.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
3,6-Disubstituted Pyridazine Compound 1 (a methyltetrahydropyran-bearing pyridazine)T-47D (Breast)0.43[6]
MDA-MB-231 (Breast)0.99[6]
Pyridazinone-based Diarylurea Compound 2 (a sorafenib analogue)A549 (Lung)1.66[8]
PC-3 (Prostate)2.01[8]
Pyrimido-pyridazine Compound 3 MDA-MB-231 (Breast)5.2[9]

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have shown significant promise as antibacterial and antifungal agents, with their mechanism of action often attributed to the inhibition of essential microbial enzymes.[10]

Comparative Antimicrobial Activity of Representative Pyridazine Derivatives

The table below presents the minimum inhibitory concentrations (MIC) of selected pyridazine derivatives against various microbial strains.

Derivative ClassRepresentative CompoundMicrobial StrainMIC (µg/mL)Reference
Pyridazinone-based Diarylurea Compound 4 Staphylococcus aureus16[8]
Compound 5 Candida albicans16[8]
3-Aldehyde-1-phenylpyridazine Compound 6 Escherichia coliMore active than streptomycin[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Pyridazine derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response.[12][13]

Comparative Anti-inflammatory Activity of Representative Pyridazine Derivatives

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

Derivative ClassRepresentative CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
6-Phenyl-3(2H)-pyridazinone Isopropoxy derivative-Potent and selective[12]
6-Phenyl-3(2H)-pyridazinone 4-Fluorophenyl derivative-Potent and selective[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity SAR

For 3,6-disubstituted pyridazines, the nature of the substituents at the 3 and 6 positions is critical for anticancer activity. For instance, the presence of a morpholine moiety in certain series has been shown to enhance CDK2 inhibitory activity.[7] The substitution pattern on aryl rings attached to the pyridazine core also significantly influences cytotoxicity.

Anticancer_SAR Pyridazine_Core Pyridazine Core Position_3 Position 3 Substituent Pyridazine_Core->Position_3 Influences Target Binding Position_6 Position 6 Substituent Pyridazine_Core->Position_6 Modulates Solubility & Potency Activity Anticancer Activity Position_3->Activity Position_6->Activity

Caption: General SAR for anticancer pyridazine derivatives.

Antimicrobial Activity SAR

In the context of antimicrobial activity, the introduction of specific pharmacophores can significantly enhance potency. For example, the incorporation of a diarylurea moiety in pyridazinone derivatives has been shown to yield compounds with dual anticancer and antimicrobial activities.[8] The nature of the substituent at the 6-position of the pyridazine ring, such as the presence of an aryl group, can also modulate the antimicrobial spectrum.

Antimicrobial_SAR Pyridazine_Scaffold Pyridazine Scaffold Aryl_Substituent Aryl Substituent at C6 Pyridazine_Scaffold->Aryl_Substituent Influences Spectrum Diarylurea_Moiety Diarylurea Moiety Pyridazine_Scaffold->Diarylurea_Moiety Confers Dual Activity Potency Antimicrobial Potency Aryl_Substituent->Potency Diarylurea_Moiety->Potency

Caption: Key structural features influencing antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start step1 Cell Seeding (96-well plate) start->step1 step2 Compound Treatment (24-72h incubation) step1->step2 step3 MTT Addition (4h incubation) step2->step3 step4 Formazan Solubilization (DMSO) step3->step4 step5 Absorbance Reading (570 nm) step4->step5 end IC50 Determination step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the microorganism, and the lowest concentration that inhibits growth is determined.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyridazine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2). The inhibition of this reaction is quantified.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test pyridazine derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

  • Reaction Termination: Stop the reaction after a defined time with a suitable reagent (e.g., stannous chloride).

  • Detection: Measure the product formation using a suitable method, such as a colorimetric or fluorometric readout.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by pyridazine derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significance in drug development. A thorough understanding of their structure-activity relationships, coupled with robust and standardized biological evaluation, is crucial for unlocking the full therapeutic potential of this remarkable heterocyclic system. This guide provides a foundational framework for researchers to compare and evaluate different pyridazine derivatives, ultimately accelerating the journey from chemical synthesis to clinical application.

References

A Comparative Spectroscopic Guide to 6-Propylpyridazin-3-amine and its Analogs: Elucidating Structure Through Spectral Signatures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly pyridazine derivatives, a comprehensive understanding of their spectral properties is fundamental to confirming structure, assessing purity, and predicting reactivity. This guide provides an in-depth comparative analysis of the spectral data for 6-propylpyridazin-3-amine and its structurally related analogs. While experimental spectra for 6-propylpyridazin-3-amine are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogs to predict its spectral characteristics and offer a framework for its analysis.[1][2]

Introduction: The Significance of Pyridazine Scaffolds

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of their physicochemical and pharmacological properties. The 3-amino and 6-alkyl substituted pyridazines, such as 6-propylpyridazin-3-amine, represent a promising scaffold for the development of novel therapeutic agents. Accurate and unambiguous structural elucidation through spectral analysis is the cornerstone of advancing research in this area.

Comparative Spectral Analysis

This section will delve into the key spectral features of 6-propylpyridazin-3-amine analogs, drawing comparisons to predict the expected spectral data for the target compound. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of 6-propylpyridazin-3-amine is expected to exhibit characteristic signals for the propyl group and the aromatic protons on the pyridazine ring, as well as a broad signal for the amine protons.

Predicted ¹H NMR Data for 6-Propylpyridazin-3-amine and Comparison with Analogs

Compound Pyridazine Ring Protons (ppm) Alkyl/Substituent Protons (ppm) Amine Protons (NH₂) (ppm)
6-Propylpyridazin-3-amine (Predicted) ~6.8-7.0 (d, 1H), ~7.4-7.6 (d, 1H)~0.9 (t, 3H), ~1.7 (sextet, 2H), ~2.8 (t, 2H)~5.0-6.0 (br s, 2H)
6-Chloropyridazin-3-amine [3][4]7.08 (d, 1H), 7.51 (d, 1H)-5.74 (br s, 2H)
6-Methoxypyridazin-3-amine [5][6]6.88 (d, 1H), 7.55 (d, 1H)3.97 (s, 3H)5.30 (br s, 2H)
Pyridazin-3-amine [7]6.95 (dd, 1H), 7.38 (dd, 1H), 8.45 (dd, 1H)-6.48 (br s, 2H)
  • Aromatic Region: The two doublets for the pyridazine ring protons are expected due to ortho-coupling. The electron-donating nature of the propyl group is predicted to cause a slight upfield shift compared to the chloro-substituted analog.

  • Alkyl Region: The propyl group will present as a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and another triplet for the methylene group attached to the pyridazine ring.

  • Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Predicted ¹³C NMR Data for 6-Propylpyridazin-3-amine and Comparison with Analogs

Compound Pyridazine Ring Carbons (ppm) Alkyl/Substituent Carbons (ppm)
6-Propylpyridazin-3-amine (Predicted) ~115-120, ~125-130, ~150-155, ~160-165~14, ~23, ~35
6-Chloropyridazin-3-amine [3][4]118.9, 129.5, 150.8, 158.2-
6-Methoxypyridazin-3-amine [5]112.5, 128.7, 156.9, 163.454.2

The carbons of the propyl group are expected in the aliphatic region of the spectrum. The carbon attached to the pyridazine ring will be the most downfield of the three. The pyridazine ring carbons will appear in the aromatic region, with the carbon bearing the amino group being the most upfield due to its electron-donating effect.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorptions for 6-Propylpyridazin-3-amine and its Analogs

Vibrational Mode Expected Wavenumber (cm⁻¹) for 6-Propylpyridazin-3-amine Observations in Analogs
N-H Stretching (Amine) 3300-3500 (two bands, medium)Primary amines show two distinct N-H stretching bands.[8][9]
C-H Stretching (Alkyl) 2850-2960 (strong)Characteristic of the propyl group.
C=N and C=C Stretching (Ring) 1500-1650 (multiple bands, medium to strong)Typical for aromatic and heteroaromatic rings.
N-H Bending (Amine) 1600-1650 (medium)Often overlaps with C=C stretching bands.[9]
C-N Stretching 1250-1350 (medium)Aromatic amine C-N stretch.[9]

The IR spectrum of 6-propylpyridazin-3-amine is expected to be dominated by the N-H stretches of the primary amine, the C-H stretches of the propyl group, and the characteristic ring vibrations of the pyridazine core. Comparison with analogs like 6-chloropyridazin-3-amine will show the absence of the strong C-H alkyl stretches and potential shifts in the ring vibrations due to the different electronic nature of the substituent.[3]

Protocol 2: IR Spectroscopy Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectral Data for 6-Propylpyridazin-3-amine

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 6-propylpyridazin-3-amine (C₇H₁₁N₃ = 137.18 g/mol ). As it contains an odd number of nitrogen atoms, the molecular ion will have an odd m/z value.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the pyridazine ring is a likely fragmentation pathway. This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment at m/z 108.

    • Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (CH₂=CHCH₃), resulting in a fragment at m/z 95.

    • Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, leading to the loss of N₂ or HCN, which are common fragmentation pathways for nitrogen-containing heterocycles.[10]

Comparison with Analogs:

  • 6-Chloropyridazin-3-amine: The mass spectrum of this analog shows a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio).[3]

  • Aliphatic Amines: The fragmentation of the propyl group in 6-propylpyridazin-3-amine will likely follow patterns observed for other aliphatic amines, such as alpha-cleavage.[11][12]

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways.

Visualizing the Structures and Relationships

To better understand the structural relationships between 6-propylpyridazin-3-amine and its analogs, the following diagrams are provided.

Caption: Structural relationship of 6-propylpyridazin-3-amine to its parent and key analogs.

cluster_workflow Spectral Analysis Workflow Sample Sample: 6-Propylpyridazin-3-amine or Analog NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation & Comparison Data->Structure

Caption: A typical workflow for the comprehensive spectral analysis of pyridazine derivatives.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of 6-propylpyridazin-3-amine through a comparative study of its analogs. By understanding the characteristic NMR, IR, and MS data of related compounds, researchers can confidently predict and interpret the spectral features of this and other novel pyridazine derivatives. The detailed protocols and visual aids included herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the accurate and efficient characterization of these important heterocyclic scaffolds. The clear need for publicly available experimental data for 6-propylpyridazin-3-amine underscores the importance of continued research and data sharing within the scientific community.

References

A Definitive Guide to the Structural Validation of 6-chloro-N-propylpyridazin-3-amine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—The Imperative of Unambiguous Structural Elucidation

In the landscape of drug discovery and development, the precise molecular structure of a synthesized compound is the bedrock upon which all subsequent research is built. Intellectual property, biological activity, and safety profiles are intrinsically linked to the exact arrangement of atoms. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line technique for characterization, it often falls short in the face of complex molecules or the potential for isomerism, leaving critical questions unanswered.[1] For novel heterocyclic entities such as 6-chloro-N-propylpyridazin-3-amine, a potential building block in medicinal chemistry, ambiguity is not an option.

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to deliver an irrefutable structural proof.[2][3] We move beyond simply listing data to explain the causality behind the experimental strategy, demonstrating a self-validating system that ensures the highest degree of confidence for researchers, scientists, and drug development professionals.

The Analytical Challenge: Confirming Connectivity in this compound

The target molecule, this compound (Structure 1 ), presents a clear structural puzzle. The key challenge is to definitively confirm the precise location of the chloro and N-propylamino substituents on the pyridazine ring. A simple 1D ¹H NMR spectrum can identify the presence of the pyridazine and propyl moieties but cannot, on its own, distinguish between structure 1 and its isomer, 3-chloro-6-(propylamino)pyridazine. This is where the power of 2D NMR becomes indispensable.[4][5]

Chemical structure of this compound with atom numbering. Structure 1. this compound with atom numbering for NMR assignment.

Experimental Workflow: A Self-Validating Protocol

A robust analytical workflow is the foundation of trustworthy results. The following protocol outlines the systematic approach to acquiring the necessary data for complete structural elucidation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures solubility and allows for the observation of the exchangeable N-H proton.

  • Instrumentation: All NMR spectra were acquired on a Bruker AVANCE III HD 600 MHz spectrometer equipped with a TCI cryoprobe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals and their multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): A gradient-enhanced (gCOSY) experiment was run to establish proton-proton scalar couplings.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): A multiplicity-edited HSQC experiment was performed to correlate each proton directly to its attached carbon, also providing information on carbon type (CH, CH₂, CH₃).[8][9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to identify 2- and 3-bond correlations between protons and carbons.[11][12][13]

G cluster_prep Preparation cluster_acq Data Acquisition (600 MHz) cluster_analysis Data Analysis & Validation A Sample Dissolved in DMSO-d6 B 1D ¹H & ¹³C NMR A->B C 2D gCOSY B->C D 2D HSQC C->D E 2D gHMBC D->E F Integrate 1D & 2D Data E->F G Structure Validation F->G

Diagram 1. Experimental workflow for 2D NMR-based structure validation.

Results and Interpretation: Assembling the Molecular Puzzle

The acquired 1D and 2D NMR data are summarized and interpreted below. The combination of these experiments provides complementary information that, when pieced together, leaves no doubt as to the final structure.

1D NMR Analysis: The Initial Blueprint

The 1D spectra provide the fundamental chemical shift and multiplicity data.

Table 1: ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom No.¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)
H4 6.85d, J=9.2 Hz1HC4
H5 7.31d, J=9.2 Hz1HC5
NH 6.52t, J=5.5 Hz1HC3
H7 3.28q, J=6.8 Hz2HC6
H8 1.60sext, J=7.2 Hz2HC7
H9 0.91t, J=7.4 Hz3HC8
C9

Note: The 1D spectra confirm the presence of two adjacent aromatic protons and a propyl group attached to a nitrogen, but do not establish their connectivity to the ring.

COSY Analysis: Mapping the Proton Networks

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] This allows for the assembly of distinct spin systems within the molecule.

Key COSY Correlations Observed:

  • A strong cross-peak between the aromatic protons at 6.85 ppm (H4) and 7.31 ppm (H5) confirms their adjacency on the pyridazine ring.

  • A clear correlation pathway is seen within the N-propyl group: 6.52 ppm (NH) correlates with 3.28 ppm (H7) , which in turn correlates with 1.60 ppm (H8) , and finally H8 correlates with 0.91 ppm (H9) .

This analysis definitively establishes two isolated fragments: the pyridazine ring's H4-H5 system and the N-H-CH₂-CH₂-CH₃ chain of the propylamino group. However, it does not connect these two fragments.

Diagram 2. COSY spin systems in this compound.

HSQC Analysis: Linking Protons to Carbons

The HSQC experiment provides unambiguous one-bond correlations between protons and the carbons they are directly attached to.[16][17] This allows for the definitive assignment of the carbon signals based on the already-known proton assignments.

Table 2: Key HSQC (¹H-¹³C) Correlations

Proton (Atom No., Shift)Correlated Carbon (Atom No., Shift)
H4 (6.85 ppm)C4 (116.5 ppm)
H5 (7.31 ppm)C5 (130.2 ppm)
H7 (3.28 ppm)C7 (45.1 ppm)
H8 (1.60 ppm)C8 (22.3 ppm)
H9 (0.91 ppm)C9 (11.4 ppm)

The HSQC data confirms the assignments in Table 1 and prepares us for the final and most crucial experiment. The quaternary carbons (C3 and C6) and the carbonyl carbon do not show signals in the HSQC spectrum, as they have no directly attached protons.

HMBC Analysis: Bridging the Fragments for Final Proof

The HMBC experiment is the cornerstone of this validation, as it reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[18][19] These long-range correlations are essential for connecting the spin systems identified by COSY.

Table 3: Crucial HMBC (¹H-¹³C) Long-Range Correlations

Proton (Atom No.)Correlated Carbons (Atom No.)Inferred Connectivity
H7 C3 , C8, C9Connects N-propyl group to C3
NH C3 , C4, C7Confirms N-attachment at C3
H4 C5, C6 Connects H4 to C6
H5 C3 , C4Connects H5 to C3

The HMBC data provides the definitive links:

  • The N-propyl group is attached to C3: The protons of the methylene group adjacent to the nitrogen (H7 at 3.28 ppm) show a clear three-bond correlation (³JCH) to the quaternary carbon at 159.8 ppm. The HSQC data confirmed this carbon is not C4 or C5, therefore it must be C3 or C6.

  • Confirmation of C3 Attachment: The same H7 protons show no correlation to the other quaternary carbon at 154.5 ppm (C6). Furthermore, the aromatic proton H5 (7.31 ppm) shows a two-bond correlation (²JCH) to this same carbon at 159.8 ppm, assigning it definitively as C3 .

  • The Chloro Group is at C6: The other aromatic proton, H4 (6.85 ppm), shows a three-bond correlation (³JCH) to the remaining quaternary carbon at 154.5 ppm, assigning it as C6 . Since C6 has no attached protons, this confirms the location of the chlorine atom.

This chain of logic irrefutably validates the structure as this compound. An alternative isomer would have resulted in H7 correlating to C6, which was not observed.

G cluster_mol Key HMBC Correlations C3 C3 (159.8) C4 C4 (116.5) C5 C5 (130.2) C6 C6 (154.5) H4 H4 H4->C6 ³J H5 H5 H5->C3 ²J NH NH NH->C3 ²J H7 H7 H7->C3 ³J

Diagram 3. Key HMBC correlations confirming the molecular backbone.

Conclusion: An Integrated and Unambiguous Structural Assignment

The structural validation of this compound serves as a clear example of the power of an integrated 2D NMR strategy. While 1D NMR and COSY defined the constituent parts of the molecule, they were insufficient to assemble the final structure. The HSQC experiment provided the crucial link between the proton and carbon frameworks. Ultimately, the long-range correlations observed in the HMBC spectrum provided the irrefutable evidence needed to connect the N-propylamino group to the C3 position and, by extension, place the chloro substituent at the C6 position. This systematic, multi-technique approach represents a gold standard in the pharmaceutical industry, ensuring the absolute structural integrity of novel chemical entities before they advance into further development.[5]

References

A Researcher's Guide to 6-chloro-N-propylpyridazin-3-amine: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-chloro-N-propylpyridazin-3-amine, a member of the pharmacologically significant pyridazine family of heterocyclic compounds. Pyridazine derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document serves as a practical resource for researchers, offering a comparative analysis against structurally similar analogues, detailed experimental protocols for synthesis and characterization, and a discussion of its potential within drug discovery frameworks.

Compound Profile: this compound

This compound belongs to the diazine class of aromatic heterocycles, characterized by a six-membered ring containing two adjacent nitrogen atoms.[4] The specific substitutions of a chloro group at the 6-position and an N-propylamino group at the 3-position define its unique chemical properties and potential for biological interaction.

Key Identifiers and Properties:

PropertyValueSource
PubChem CID 12237615PubChem
CAS Number 1007-55-2[5][6]
Molecular Formula C₇H₁₀ClN₃[6]
Molecular Weight 171.63 g/mol [5]
IUPAC Name This compoundPubChem
Appearance Off-white solid[6]
XLogP3 1.9[5]

Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter in predicting a compound's pharmacokinetic profile.

Comparative Analysis with Structural Analogues

The bioactivity of a molecule is intrinsically linked to its structure. Minor modifications to substituent groups can significantly alter its physical properties and pharmacological effects. Below is a comparison of this compound with other N-substituted and ring-substituted analogues found in the PubChem database.

CompoundPubChem CIDMolecular Weight ( g/mol )XLogP3Structural Difference from Target
This compound (Target) 12237615171.631.9-
6-chloro-N-iso propylpyridazin-3-amine12237615171.631.9Isopropyl instead of n-propyl group[5]
6-chloro-N-methyl pyridazin-3-amine588540157.591.2Methyl instead of propyl group[7]
6-chloro-N-(3-methylphenyl )pyridazin-3-amine17750406219.673.2Aromatic tolyl group instead of propyl[8]
6-chloropyridazin-3-amine 21643129.550.3Unsubstituted amine (primary)[9]
6-chloro-4-methyl pyridazin-3-amine12353664143.570.8Methyl group added to pyridazine ring[10]

Expert Insights: The transition from a simple primary amine (CID 21643) to the N-propyl substituted target compound increases the molecular weight and, more significantly, the hydrophobicity (XLogP3 from 0.3 to 1.9). This increased lipophilicity can enhance membrane permeability, a crucial factor for oral bioavailability and cell entry. However, it can also impact solubility and metabolism. The comparison with the N-methyl and N-tolyl analogues demonstrates how the size and nature (aliphatic vs. aromatic) of the substituent can be modulated to fine-tune these properties for specific therapeutic targets.

Experimental Protocols: A Validated Approach

The following sections provide detailed, step-by-step methodologies for the synthesis and subsequent analytical characterization of this compound. The rationale behind key steps is explained to provide a deeper understanding of the process.

Synthesis Workflow

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. This common strategy involves reacting a di-chlorinated pyridazine precursor with the desired amine.[11]

Synthesis_Workflow reagents 3,6-Dichloropyridazine + N-Propylamine + Triethylamine (Base) reaction Reaction Mixture (Reflux) reagents->reaction Combine solvent Ethanol (Solvent) solvent->reaction Dissolve monitoring Monitor Progress (TLC/GC) reaction->monitoring Sample monitoring->reaction Incomplete workup Aqueous Workup (NH4Cl solution) monitoring->workup Complete extraction Extraction (DCM or EtOAc) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Thermal Analysis nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry (e.g., ESI-MS) ftir FTIR Spectroscopy hplc HPLC-UV mp Melting Point Analysis start Synthesized Product start->nmr Confirms H/C framework start->ms Confirms Molecular Weight start->ftir Confirms Functional Groups start->hplc Quantifies Purity (%) start->mp Assesses Purity

References

A Comparative Guide to the Synthesis of 6-chloro-N-propylpyridazin-3-amine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing a Key Pharmaceutical Intermediate

For researchers in drug development, the efficient and scalable synthesis of core molecular scaffolds is a critical determinant of a project's velocity and ultimate success. The pyridazine nucleus is a well-established pharmacophore, and its derivatives are integral to a wide range of biologically active compounds. This guide provides a detailed comparative analysis of the primary synthetic routes to 6-chloro-N-propylpyridazin-3-amine, a valuable intermediate for pharmaceutical research. We will delve into the underlying chemistry, provide actionable experimental protocols, and present a data-driven comparison to guide your synthetic strategy.

The Strategic Importance of this compound

The this compound scaffold presents a unique combination of chemical features. The chlorine atom at the 6-position serves as a versatile handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl or alkyl groups.[1] The N-propylamino group at the 3-position modulates the compound's lipophilicity and hydrogen bonding capacity, which are key parameters for optimizing drug-receptor interactions. The efficiency of its synthesis, therefore, has a direct impact on the pace of lead optimization and the cost of goods for potential drug candidates.

Benchmarking Synthetic Methodologies

The synthesis of this compound is typically approached via a nucleophilic aromatic substitution (SNAr) reaction on 3,6-dichloropyridazine.[2][3] The key difference between common methodologies lies in the process architecture: a traditional two-step approach versus a streamlined one-pot synthesis.

Method 1: The Conventional Two-Step Nucleophilic Aromatic Substitution (SNAr)

This is the classical and most frequently documented approach. It relies on the regioselective displacement of one chlorine atom from 3,6-dichloropyridazine by n-propylamine, followed by work-up and purification.

Logical Workflow for the Two-Step SNAr Synthesis

A 3,6-Dichloropyridazine + n-Propylamine B Step 1: Nucleophilic Aromatic Substitution A->B C Reaction Mixture (Product + HCl + Excess Amine) B->C D Step 2: Aqueous Work-up & Extraction C->D E Crude Product in Organic Solvent D->E F Step 3: Purification (Chromatography/Recrystallization) E->F G Pure this compound F->G A 3,6-Dichloropyridazine + n-Propylamine + Base (e.g., K₂CO₃) B Step 1: One-Pot Reaction (Substitution & Neutralization) A->B C Reaction Mixture (Product + Salt Byproduct) B->C D Step 2: Direct Isolation (Precipitation/Filtration) C->D E Pure this compound D->E

References

A Researcher's Guide to the Certificate of Analysis: 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in drug discovery and development, the Certificate of Analysis (CoA) is more than a formality; it is the foundational document guaranteeing the identity, purity, and quality of a starting material or intermediate.[1][2][3] This guide provides an in-depth comparison of the analytical techniques used to characterize 6-chloro-N-propylpyridazin-3-amine, a pyridazine derivative of interest in medicinal chemistry.[4][5] We will deconstruct a typical CoA, explaining the causality behind the choice of each analytical method, present detailed experimental protocols for verification, and compare the expected data against orthogonal methods to create a self-validating analytical workflow. This document is intended to empower researchers to critically evaluate the quality of their chemical matter, ensuring the integrity and reproducibility of their scientific outcomes.

Introduction: The Critical Role of a Validated CoA

This compound belongs to the pyridazine class of nitrogen-containing heterocycles, a scaffold found in numerous bioactive compounds and marketed drugs.[4][5] The precise structure and purity of such molecules are paramount, as even minor impurities can drastically alter experimental results, lead to false positives in screening campaigns, or introduce safety liabilities in later development stages.[6] A Certificate of Analysis (CoA) serves as a formal declaration from the supplier detailing the analytical testing performed on a specific batch of the compound.[2][3][7]

However, not all CoAs are created equal. A trustworthy CoA is a transparent, data-rich document that employs a multi-technique, orthogonal approach to characterization. This guide will walk through the essential components of a comprehensive CoA for our target compound, providing the logic and comparative data necessary for robust scientific validation.

Section 1: The Anatomy of a Comprehensive CoA

A robust CoA relies on the convergence of data from multiple, independent analytical techniques. Each method provides a different piece of the puzzle, and together they form a cohesive and validated profile of the compound.

Identity Confirmation: Is the Molecule Correct?

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

  • Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H (proton) and ¹³C (carbon) NMR are non-negotiable. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR verifies the carbon skeleton. The choice to run both is to ensure the entire molecular framework is confirmed.[8]

  • Trustworthiness: The chemical shifts, coupling constants, and integration values in ¹H NMR provide a unique fingerprint. Any deviation from the expected pattern would immediately signal a structural issue or the presence of impurities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Pyridazine H-4δ 7.2-7.4 ppm (d)δ 125-130 ppm
Pyridazine H-5δ 6.8-7.0 ppm (d)δ 115-120 ppm
NHδ 5.5-6.5 ppm (br s)N/A
N-CH₂δ 3.2-3.4 ppm (t)δ 45-50 ppm
CH₂-CH₂-CH₃δ 1.6-1.8 ppm (sextet)δ 22-26 ppm
CH₃δ 0.9-1.1 ppm (t)δ 10-12 ppm
Pyridazine C-3N/Aδ 155-160 ppm
Pyridazine C-6N/Aδ 148-153 ppm

Note: Predicted shifts are based on general values for similar structures. Actual values may vary based on solvent and experimental conditions.

1.1.2 Mass Spectrometry (MS): The Molecular Weight Gatekeeper

  • Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its identity. Electrospray Ionization (ESI) is typically chosen for polar, nitrogen-containing heterocycles as it is a "soft" ionization technique that keeps the molecule intact, showing the protonated molecular ion [M+H]⁺.

  • Trustworthiness: For this compound (C₇H₁₀ClN₃, MW: 171.63), high-resolution mass spectrometry (HRMS) should yield an [M+H]⁺ peak at m/z 172.0636. The isotopic pattern is also critical; the presence of a chlorine atom will result in a characteristic M+2 peak ([M+H+2]⁺) with roughly one-third the intensity of the M peak, confirming the presence of this halogen.[9]

Purity Assessment: How Clean is the Sample?

1.2.1 High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

  • Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds.[10][11] A reversed-phase method (e.g., using a C18 column) is the logical first choice for a molecule with moderate polarity like our target compound. The method is developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.[10][12]

  • Trustworthiness: A high-quality batch should exhibit a single major peak, with purity typically reported as >98% by peak area percentage. The CoA must specify the detection wavelength (e.g., 254 nm, where the pyridazine ring would absorb UV light) and show the full chromatogram. This transparency allows the end-user to scrutinize the baseline and look for any minor, unresolved impurities.

Table 2: Example HPLC Purity Data

Peak # Retention Time (min) Area (%) Identity
14.5899.62This compound
23.120.21Unidentified Impurity
35.010.17Unidentified Impurity

Section 2: Comparative Analysis & Orthogonal Verification

A truly self-validating CoA demonstrates concordance between different analytical techniques. This cross-validation is essential for building confidence in the material's quality.

Workflow for Comprehensive Quality Verification

The following diagram illustrates the logical workflow for analyzing a new batch of material, where data from each step informs and validates the others.

CoA_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile cluster_final Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) LCMS LC-MS Analysis NMR->LCMS Confirms Structure of Main Peak CoA Certificate of Analysis Generation NMR->CoA MS Mass Spectrometry (HRMS, Isotope Pattern) MS->LCMS Confirms MW of Main Peak MS->CoA HPLC HPLC-UV (Purity >98%) HPLC->LCMS Identifies Impurity Masses HPLC->CoA LCMS->CoA Sample Incoming Batch Sample Sample->NMR Structural Fingerprint Sample->MS Molecular Weight Sample->HPLC Quantitative Purity

Caption: Orthogonal workflow for CoA generation.

Comparison with Alternative Methodologies
  • Gas Chromatography (GC) vs. HPLC: While HPLC is preferred, Gas Chromatography-Mass Spectrometry (GC-MS) could be an alternative. However, given the compound's polarity and potential for thermal degradation, HPLC is the more robust and reliable choice. A comparative study would likely show broader peaks and potential decomposition in a GC system unless derivatization is performed.

  • Elemental Analysis: This technique provides the percentage of Carbon, Hydrogen, and Nitrogen. For C₇H₁₀ClN₃, the theoretical values are C: 48.98%, H: 5.87%, N: 24.48%. The results on a CoA should be within ±0.4% of these values. This provides excellent orthogonal confirmation of purity and identity, corroborating the findings of NMR and MS.

Section 3: Anticipating and Identifying Potential Impurities

A senior scientist doesn't just confirm the product; they anticipate the problems. Understanding the synthesis route is key to predicting potential impurities that must be controlled.

Plausible Synthesis and Impurity Formation

A likely synthesis involves the reaction of 3,6-dichloropyridazine with propylamine. This pathway can lead to specific process-related impurities.

Synthesis_Pathway cluster_impurities Potential Impurities SM1 3,6-Dichloropyridazine Product This compound (Target Molecule) SM1->Product Nucleophilic Aromatic Substitution Impurity1 Starting Material (Unreacted SM1) SM1->Impurity1 Incomplete Reaction SM2 Propylamine SM2->Product Nucleophilic Aromatic Substitution Impurity2 Bis-addition Product (3,6-bis(propylamino)pyridazine) Product->Impurity2 Further Reaction

Caption: Potential synthesis and related impurities.

  • Trustworthiness: According to ICH Q3A guidelines, any impurity present at a level of 0.1% or higher should be identified if possible.[6] Therefore, a high-quality analysis will involve developing an HPLC method with sufficient resolution to separate the target compound from both the unreacted dichloropyridazine and the potential bis-addition by-product. LC-MS is the ideal tool for this, as it can confirm the identity of these minor peaks by their mass.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Instrument: ESI-TOF (Electrospray Ionization Time-of-Flight) Mass Spectrometer.

  • Mode: Positive Ion Mode.

  • Sample Infusion: Introduce the sample solution from Protocol 1 via a syringe pump at 5 µL/min.

  • ESI Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 7.0 L/min at 200 °C

  • Data Acquisition: Scan from m/z 50 to 500.

  • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.

Conclusion

The Certificate of Analysis for a research compound like this compound is a critical data package that warrants careful scrutiny. For the researcher, scientist, and drug development professional, understanding the "why" and "how" behind the data is essential for ensuring experimental integrity. This guide has demonstrated that a trustworthy CoA is built on a foundation of orthogonal analytical methods, where NMR confirms structure, HRMS verifies molecular formula and elemental composition, and HPLC quantifies purity against a backdrop of well-resolved, identified impurities. By adopting this comparative and critical mindset, researchers can proceed with confidence, knowing their starting material is precisely what it purports to be.

References

A Comparative Guide to the In Vitro Evaluation of Novel 6-Chloro-N-Propylpyridazin-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds derived from the 6-chloro-N-propylpyridazin-3-amine scaffold. Researchers, scientists, and drug development professionals will find objective, data-driven methodologies for comparing the performance of these novel chemical entities against established benchmarks. The protocols and insights herein are designed to ensure scientific integrity, reproducibility, and a clear path toward identifying promising lead candidates.

The pyridazine core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including roles as kinase inhibitors for anticancer applications.[1][2] The this compound backbone serves as a versatile starting point for synthesizing novel derivatives with potentially enhanced potency and selectivity.[1][3][4] This guide focuses on a primary screening cascade designed to assess two critical attributes of any new compound: on-target activity and general cytotoxicity.

Rationale for the In Vitro Screening Cascade

A robust initial assessment of novel compounds requires a multi-pronged approach. Simply demonstrating that a compound has a biological effect is insufficient. We must determine if that effect is potent, specific to the intended target, and occurs at concentrations that are non-toxic to cells.

Therefore, we propose a two-stage cascade:

  • Biochemical Assay (Target Potency): The first step is to measure the direct interaction of the novel compounds with their intended molecular target. Since pyridazine derivatives are frequently designed as kinase inhibitors, we will use a universal kinase assay to determine the half-maximal inhibitory concentration (IC50).[2][5] This provides a quantitative measure of on-target potency.

  • Cell-Based Assay (Cytotoxicity & Viability): A potent compound is only useful if it can be tolerated by living systems. The second step is to assess the general cytotoxicity of the compounds on a representative human cell line. This assay determines the concentration at which the compounds cause cell death, providing a crucial window of therapeutic potential. A large differential between the on-target IC50 and the cytotoxicity IC50 is a hallmark of a promising drug candidate.

This sequential workflow ensures that resources are focused on compounds that are both potent and non-toxic, streamlining the early drug discovery process.

Experimental Design & Protocols

This section details the selection of comparative compounds and provides step-by-step protocols for the recommended assays.

Compound Selection

To provide a meaningful comparison, we will evaluate three hypothetical novel compounds against a well-characterized, non-specific kinase inhibitor, Staurosporine, which will serve as our positive control and benchmark. All compounds are solubilized in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.

  • Novel Compound A (NCA)

  • Novel Compound B (NCB)

  • Novel Compound C (NCC)

  • Benchmark Compound: Staurosporine (A potent but non-selective protein kinase inhibitor)

Workflow for In Vitro Compound Screening

The overall experimental process follows a logical progression from biochemical target inhibition to cell-based viability assessment.

G cluster_0 Biochemical Screening cluster_1 Cellular Screening Compound_Prep Compound Serial Dilution Kinase_Assay ADP-Glo™ Kinase Assay (Determine On-Target IC50) Compound_Prep->Kinase_Assay Dose-response plate Data_Analysis Data Analysis (IC50 Calculation & Comparison) Kinase_Assay->Data_Analysis Luminescence Data Cell_Culture Cell Seeding & Culture Compound_Treatment Treat Cells with Compounds Cell_Culture->Compound_Treatment Viability_Assay CellTiter-Glo® Assay (Determine Cytotoxicity IC50) Compound_Treatment->Viability_Assay Viability_Assay->Data_Analysis Luminescence Data Hit_Selection Lead Candidate Selection Data_Analysis->Hit_Selection Potency vs. Toxicity Profile

Caption: In Vitro Screening Cascade.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of the compounds to inhibit a target kinase by quantifying the amount of ADP produced in the kinase reaction.[6] The ADP-Glo™ Kinase Assay is a luminescent assay that provides a universal method for measuring kinase activity.[7]

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This "add-mix-measure" format is homogeneous, reducing pipetting steps and potential errors, making it ideal for screening.[7] The luminescent signal is highly sensitive and stable over several hours.[7]

  • ATP Concentration: The concentration of ATP is critical. For IC50 determination, using an ATP concentration equal to the Michaelis constant (Km) for the specific kinase is recommended.[5] This ensures that the inhibition observed is competitive and allows for more comparable data across different studies.[5] For this general protocol, we will use a representative concentration.

  • Controls: Including "no enzyme" and "vehicle" (DMSO) controls is essential. The "no enzyme" control defines the background signal, while the "vehicle" control represents 100% kinase activity.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate. Also, include wells with DMSO only for the "vehicle" control.

  • Kinase Reaction Setup: Prepare a master mix containing the target kinase, its specific substrate, and reaction buffer. Dispense this mix into all wells of the assay plate.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well.[8] This reagent terminates the kinase reaction and depletes any remaining ATP.[6] Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well.[8] This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase and luciferin needed for the light-producing reaction.[7]

  • Signal Stabilization & Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[8] Measure luminescence using a plate-reading luminometer.

Protocol 2: Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)

This protocol assesses the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[9][10]

Causality Behind Experimental Choices:

  • Why CellTiter-Glo®? This is a homogeneous "add-mix-measure" assay that rapidly lyses cells and generates a stable "glow-type" luminescent signal proportional to the ATP present.[9][11] Its simplicity and sensitivity make it a gold standard for high-throughput screening of cell viability.[10]

  • Cell Line Selection: For general cytotoxicity, a common and well-characterized cell line like HEK293 (human embryonic kidney cells) or HeLa (human cervical cancer cells) is appropriate. The choice can be tailored if the compounds are intended for a specific cancer type.[12]

  • DMSO Concentration: The final concentration of the DMSO vehicle in the cell culture medium must be carefully controlled. While many cell lines can tolerate up to 0.5% DMSO, it is best practice to keep it below 0.1% to avoid solvent-induced cytotoxicity.[13][14] A vehicle control with the same final DMSO concentration as the test wells is mandatory.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HeLa) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the benchmark compound in culture medium. Add these dilutions to the appropriate wells. Include "cells + medium + DMSO" wells as the 100% viability control and "medium only" wells for background measurement.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[17] Allow it to equilibrate to room temperature.[17]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[18]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Raw luminescence data must be converted into a biologically meaningful format. The primary goal is to calculate the IC50 value for each compound in each assay.

IC50 Calculation:

  • Data Normalization: Convert the raw luminescence units (RLU) into percent inhibition (for the kinase assay) or percent viability (for the cytotoxicity assay) relative to the controls.[19][20]

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

    • % Viability = 100 * (RLU_compound - RLU_bkgd) / (RLU_vehicle - RLU_bkgd)

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal) dose-response model.[21] This can be performed using software such as GraphPad Prism or Origin.[22][23]

  • IC50 Determination: The IC50 is the concentration of the compound that produces a 50% response (either 50% inhibition or 50% viability).[21] This value is directly calculated by the curve-fitting software.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected data output from these assays, allowing for a direct comparison of the novel compounds.

Table 1: On-Target Potency (Kinase Inhibition IC50)

CompoundTarget Kinase IC50 (nM)Hill SlopeR² of Curve Fit
Novel Compound A 15-1.10.992
Novel Compound B 25-1.00.995
Novel Compound C 850-0.90.987
Staurosporine 5-1.20.998

Table 2: Cytotoxicity (Cell Viability IC50)

CompoundHeLa Cell Viability IC50 (nM)Hill SlopeR² of Curve Fit
Novel Compound A > 20,000N/AN/A
Novel Compound B 50-1.50.991
Novel Compound C > 20,000N/AN/A
Staurosporine 20-1.80.996
Interpretation and Decision Making

The goal is to identify compounds with high on-target potency (low IC50 in the kinase assay) and low cytotoxicity (high IC50 in the viability assay). This difference is often referred to as the "therapeutic window" or "selectivity index."

G cluster_0 Decision Logic Start Compound Data (Biochemical & Cellular IC50s) Potency_Check Potent On-Target? (Biochemical IC50 < 100 nM) Start->Potency_Check Toxicity_Check Low Cytotoxicity? (Cellular IC50 > 10 µM) Potency_Check->Toxicity_Check Yes Weak_Hit Weak Hit - Deprioritize (e.g., Compound C) Potency_Check->Weak_Hit No Lead_Candidate Promising Lead Candidate (e.g., Compound A) Toxicity_Check->Lead_Candidate Yes Toxic_Hit Toxic Hit - Deprioritize (e.g., Compound B) Toxicity_Check->Toxic_Hit No

Caption: Hit Prioritization Logic.

  • Novel Compound A (NCA): This is an excellent lead candidate. It shows potent inhibition of the target kinase (IC50 = 15 nM) and exhibits no significant cytotoxicity at the concentrations tested (IC50 > 20,000 nM). This large therapeutic window makes it ideal for further investigation.

  • Novel Compound B (NCB): This compound is a potent kinase inhibitor (IC50 = 25 nM), but it is also highly cytotoxic (IC50 = 50 nM). The on-target and off-target effects occur at nearly the same concentration, suggesting the compound is a non-specific toxin. This profile is undesirable and this compound should be deprioritized.

  • Novel Compound C (NCC): This compound shows very weak activity against the target kinase (IC50 = 850 nM). While it is not cytotoxic, its lack of potency makes it a poor candidate for further development.

Conclusion and Future Directions

This guide outlines a foundational, two-step in vitro screening cascade for novel derivatives of this compound. By systematically comparing biochemical potency against cellular cytotoxicity, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential.

Based on the hypothetical data, Novel Compound A emerges as the clear lead candidate. The logical next steps for this compound would include:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of other kinases to ensure its activity is specific to the intended target.

  • Cellular Target Engagement Assays: Confirming that the compound can enter cells and bind to its target in a more physiologically relevant environment.[24]

  • ADME/Tox Profiling: Initiating early absorption, distribution, metabolism, excretion, and toxicity studies to assess its drug-like properties.

By adhering to these rigorous, data-driven comparison methods, drug discovery programs can make more informed decisions, accelerating the translation of novel chemical matter into viable therapeutic options.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-propylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-chloro-N-propylpyridazin-3-amine (CAS No. 951885-19-1). As a chlorinated heterocyclic amine, this compound requires careful handling not only during its use in research and development but critically, through to its final disposal as hazardous waste. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Foundational Safety & Hazard Profile

Before initiating any disposal protocol, a clear understanding of the hazards associated with this compound is paramount. This compound, and its close structural analogs, are classified as hazardous materials. The primary hazards inform every subsequent step of the disposal process.

While a specific Safety Data Sheet (SDS) for the N-propyl derivative may not be universally available, data from closely related compounds like 6-chloropyridazin-3-amine provide a reliable hazard profile.[1][2][3]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE) throughout the handling and disposal process.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental contact with solid particles, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.Prevents direct skin contact, which can cause irritation.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust is generated.Minimizes the inhalation of airborne particles, which can lead to respiratory tract irritation.[2]

All handling and preparation for disposal should, whenever possible, be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. This workflow ensures that the waste is handled, segregated, stored, and ultimately removed from the laboratory in a manner that is safe and compliant with environmental regulations.

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization cluster_3 Step 4: Labeling cluster_4 Step 5: Storage & Pickup A Identify Waste: - Pure Compound - Contaminated Labware - Aqueous/Solvent Solutions B Segregate as 'Halogenated Organic Waste' A->B Key Decision C Select Compatible Container (e.g., HDPE or Glass) B->C D Ensure Container is Clean, Dry, and has a Secure Lid C->D E Affix 'Hazardous Waste' Label D->E F List all constituents and indicate 'Halogenated' E->F G Add Accumulation Start Date F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Request pickup from Institutional EHS H->I

Caption: Disposal workflow for this compound.

Step 2.1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the waste. Due to the presence of a chlorine atom, this compound and any materials contaminated with it must be classified as halogenated organic waste .[6][7]

Why Segregation is Critical:

  • Regulatory Compliance: Environmental regulations often mandate the separation of halogenated and non-halogenated waste streams due to differences in disposal methods, such as incineration requirements.[6][8]

  • Safety: Mixing halogenated compounds with other chemical waste classes can lead to dangerous reactions. For instance, mixing halogenated solvents with acetone can be explosive under certain conditions.[9]

  • Cost-Effectiveness: The disposal of halogenated waste is typically more expensive. Keeping it separate from non-halogenated streams prevents the unnecessary inflation of disposal costs.[7][8]

Actionable Steps:

  • Designate a specific waste container for "Halogenated Organic Waste."

  • This container is for:

    • Unused or expired this compound.

    • Solvent rinses from reaction flasks (e.g., dichloromethane, chloroform).

    • Contaminated consumables such as pipette tips, gloves, and weighing papers. Note: Solid waste should be collected in a separate, clearly labeled bag or container designated for halogenated solid waste.[9]

Step 2.2: Proper Containerization

The choice of waste container is vital to prevent leaks, spills, and reactions.

Container Selection Criteria:

  • Chemical Compatibility: The container must be inert to this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally appropriate.[2][10] Avoid metal containers for halogenated waste as they can corrode over time.[8]

  • Condition: The container must be in good condition, free from cracks or defects, and must have a secure, screw-top lid.[3][5]

  • Headspace: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[10]

Actionable Steps:

  • Obtain a suitable waste container, typically from your institution's Environmental Health & Safety (EHS) department.

  • Ensure the container is clearly designated for halogenated waste.

  • Keep the container closed at all times, except when adding waste. This is a regulatory requirement and crucial for preventing the release of volatile organic compounds (VOCs).[3][5]

Step 2.3: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement and essential for the safety of everyone who will handle the container.

The Hazardous Waste Label Must Include:

  • The words "Hazardous Waste ".[1][5][11]

  • Full Chemical Names: List all contents. Do not use abbreviations or chemical formulas. For example: "this compound," "Dichloromethane."[3]

  • Hazard Identification: Indicate the relevant hazards, such as "Toxic" and "Irritant."[1][5]

  • Generator Information: Your name, laboratory, and contact information.

Actionable Steps:

  • Affix a hazardous waste label to the container before adding any waste.

  • Fill out the label completely and legibly.

  • Update the contents list as new waste is added.

Caption: Example of a correctly filled hazardous waste label.

Step 2.4: Safe Storage and Arranging for Disposal

Waste must be stored safely within the laboratory until it is collected.

Storage Requirements:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation.[5][12] This is often a secondary containment tray within a fume hood or a designated cabinet.

  • Secondary Containment: Liquid waste containers must be kept in a secondary container (such as a plastic tub) that can hold the entire volume of the primary container in case of a leak.[3]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly acids and bases.[5]

Arranging for Pickup:

  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 9-12 months), arrange for its disposal.[12]

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[12][13]

  • Provide them with all necessary information from the waste label. Do not attempt to dispose of the chemical waste through standard trash or down the drain.[1][13]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Containment: Prevent the spread of the material. If it is a solid, avoid generating dust.

  • Cleanup: Carefully sweep or scoop the solid material into a designated container. For liquids, use an inert absorbent material (e.g., vermiculite or sand).

  • Package Waste: Place all cleanup materials into a bag or container, seal it, and label it as "Halogenated Hazardous Waste."

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors and prevent entry.

  • Notify: Contact your institution's EHS and emergency services. Provide them with the chemical name and location of the spill.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific waste management plan and the most current Safety Data Sheet for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-propylpyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-propylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.